molecular formula C9H8Br2O B3036634 2,4'-Dibromopropiophenone CAS No. 38786-67-3

2,4'-Dibromopropiophenone

Cat. No.: B3036634
CAS No.: 38786-67-3
M. Wt: 291.97 g/mol
InChI Key: GKALOSTUZMFUQB-UHFFFAOYSA-N
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Description

2,4'-Dibromopropiophenone is a useful research compound. Its molecular formula is C9H8Br2O and its molecular weight is 291.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKALOSTUZMFUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38786-67-3
Record name 2-Bromo-1-(4-bromophenyl)-1-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Dibromopropiophenone
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4'-Dibromopropiophenone: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4'-Dibromopropiophenone, a halogenated aromatic ketone of significant interest to researchers in organic synthesis and drug development. We will delve into its core chemical properties, structural features, a validated synthesis protocol, and its applications as a versatile chemical intermediate. This document is intended to serve as a practical resource for scientists, offering not just data, but the experiential context necessary for its effective use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-bromo-1-(4-bromophenyl)propan-1-one , is a crystalline solid at room temperature.[1] Its structure is characterized by a propiophenone core with two bromine substituents: one on the aromatic ring at the para-position (C4') and another at the alpha-position of the ketone (C2). This dual halogenation imparts distinct reactivity at two different sites within the molecule, making it a valuable bifunctional building block in complex organic synthesis.

The fundamental identifiers and key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[2]
CAS Number 38786-67-3[3]
Molecular Formula C₉H₈Br₂O[2]
Molecular Weight 291.97 g/mol [2]
Appearance White to light orange crystalline powder[1]
Melting Point 85-88 °C[1]
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)Br)Br[2]
InChI Key GKALOSTUZMFUQB-UHFFFAOYSA-N[2]

Molecular Structure and Spectroscopic Analysis

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. Understanding its spectral signature is critical for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption will be a strong, sharp peak characteristic of the carbonyl (C=O) stretch of an aromatic ketone.

  • Expected Absorptions:

    • ~1690 cm⁻¹ (C=O stretch): This absorption is characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Indicates the presence of the substituted benzene ring.

    • ~2980-2900 cm⁻¹ (Aliphatic C-H stretch): Corresponds to the methine and methyl groups of the propane chain.

    • ~1600-1450 cm⁻¹ (C=C ring stretches): Multiple bands confirming the aromatic ring.

    • ~1070 cm⁻¹ (Aromatic C-Br stretch): A moderate to strong band indicating the bromine substituent on the phenyl ring.

    • ~650-550 cm⁻¹ (Alkyl C-Br stretch): Corresponds to the bromine atom at the alpha-carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule. The predicted spectra below are based on established principles and data from structurally analogous compounds.[4][5]

The proton NMR spectrum is expected to show four distinct signals:

  • ~7.8-7.6 ppm (2H, doublet): These are the aromatic protons ortho to the carbonyl group (H-2' and H-6'). They are deshielded by the electron-withdrawing carbonyl group and appear as a doublet due to coupling with the meta protons.

  • ~7.6-7.4 ppm (2H, doublet): These are the aromatic protons meta to the carbonyl group (H-3' and H-5'). They appear as a doublet due to coupling with the ortho protons.

  • ~5.3 ppm (1H, quartet): This signal corresponds to the methine proton at the alpha-carbon (C-2), which is significantly deshielded by both the adjacent carbonyl group and the bromine atom. It will be split into a quartet by the three protons of the adjacent methyl group.[4]

  • ~1.9 ppm (3H, doublet): This signal represents the three protons of the methyl group (C-3). It is split into a doublet by the single methine proton at the alpha-carbon.[4]

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals:

  • ~192 ppm: The carbonyl carbon (C-1), which is highly deshielded.[4]

  • ~135-130 ppm: Two quaternary aromatic carbons (C-1' and C-4').

  • ~132 ppm & ~129 ppm: The four protonated aromatic carbons (C-2', C-6' and C-3', C-5').

  • ~41 ppm: The alpha-carbon (C-2) bearing a bromine atom.[4]

  • ~20 ppm: The methyl carbon (C-3).[4]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance).

  • Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 290, 292, and 294 in an approximate 1:2:1 ratio, corresponding to the [C₉H₈⁷⁹Br₂O]⁺, [C₉H₈⁷⁹Br⁸¹BrO]⁺, and [C₉H₈⁸¹Br₂O]⁺ ions, respectively.

  • Key Fragmentation Pathways:

    • Loss of Br•: A prominent peak corresponding to [M-Br]⁺.

    • Acylium Ion Formation: The most intense peaks in the spectrum are often from the stable acylium ions formed by alpha-cleavage. Expect to see a strong cluster around m/z 183/185, corresponding to the [BrC₆H₄CO]⁺ fragment.[5]

    • Loss of the Propionyl Group: A fragment corresponding to the bromophenyl cation [BrC₆H₄]⁺ at m/z 155/157.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most reliably achieved in a two-step process starting from bromobenzene. First, the precursor 4'-bromopropiophenone is synthesized via a Friedel-Crafts acylation. This is followed by a selective alpha-bromination of the ketone.

Step 1: Synthesis of 4'-Bromopropiophenone (Precursor)

This procedure follows the principles of a standard Friedel-Crafts acylation.[6]

G cluster_0 Step 1: Friedel-Crafts Acylation Bromobenzene Bromobenzene AlCl3 AlCl₃ (Catalyst) Bromobenzene->AlCl3 Reactant PropionylChloride Propionyl Chloride PropionylChloride->AlCl3 Reactant DCM Dichloromethane (Solvent) AlCl3->DCM Reaction Medium Workup Aqueous Workup (Ice, HCl, NaHCO₃, H₂O) DCM->Workup Quench Extraction Extraction & Drying (DCM, MgSO₄) Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Product1 4'-Bromopropiophenone Purification->Product1 G cluster_1 Step 2: Alpha-Bromination Product1 4'-Bromopropiophenone Solvent Solvent (e.g., Chloroform, Acetic Acid) Product1->Solvent Dissolve Bromine Bromine (Br₂) Bromine->Solvent Add dropwise Reaction Reaction (Stirring, RT or gentle heat) Solvent->Reaction Evaporation Solvent Removal Reaction->Evaporation Washing Washing (e.g., NaHSO₃, H₂O) Evaporation->Washing FinalProduct This compound Washing->FinalProduct

Caption: Workflow for the alpha-bromination to yield the final product.

Methodology:

  • Reaction Setup: In a flask protected from light, dissolve 4'-bromopropiophenone (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid. [7]A small amount of a catalyst like aluminum chloride can be added if using a non-acidic solvent. [8]2. Bromination: Add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction. The reaction is typically conducted at room temperature or with gentle warming.

  • Reaction Completion: Stir the mixture until TLC analysis indicates the complete consumption of the starting material. If glacial acetic acid is used, the byproduct hydrogen bromide will be generated.

  • Work-up: If necessary, wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. The crude product is obtained as a solid.

  • Purification: The final product, this compound, can be purified by recrystallization from a solvent such as ethanol to achieve high purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites.

  • Alpha-Bromoketone Moiety: The carbon at the C-2 position is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. [9]This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental in building more complex molecular scaffolds. [9]

  • Aryl Bromide Moiety: The bromine atom on the phenyl ring is relatively unreactive towards simple nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups at the 4'-position.

This dual reactivity allows for sequential, site-selective functionalization, making it a powerful tool in medicinal chemistry and materials science. For example, the alpha-position can be reacted with an amine to form an aminoketone intermediate, followed by a Suzuki coupling at the 4'-position to introduce a different aromatic ring. This strategy is valuable in the synthesis of compound libraries for drug discovery. [10]The precursor, 4'-bromopropiophenone, is used in the synthesis of compounds that act as inhibitors of neuronal degeneration, highlighting the importance of this chemical class in developing treatments for conditions like Alzheimer's disease. [10]

G cluster_0 Reaction Pathways Reactant This compound Pathway1 Nucleophilic Substitution (at α-carbon) Reactant->Pathway1 Nu:⁻ Pathway2 Cross-Coupling (at aryl-Br) Reactant->Pathway2 Pd Catalyst, Base Product1 α-Substituted Product (e.g., Aminoketone) Pathway1->Product1 Product2 4'-Coupled Product (e.g., Biaryl Ketone) Pathway2->Product2

Caption: Dual reactivity of this compound in synthesis.

Safety and Handling

This compound is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage. [1]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound from the perspective of a laboratory professional. By understanding its properties, synthesis, and reactivity, researchers can effectively and safely leverage this versatile intermediate to advance their synthetic chemistry and drug discovery programs.

References

  • Advanced Chemical Intermediates. (n.d.). 2-Bromo-1-(4-bromo-phenyl)-propan-1-one.
  • ChemicalBook. (n.d.). 2,4'-Dibromoacetophenone(99-73-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4'-Bromopropiophenone(10342-83-3) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4'-Bromopropiophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
  • BenchChem. (n.d.). Synthesis routes of 2-Bromopropiophenone.
  • ChemicalBook. (n.d.). 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.
  • VIVAN Life Sciences. (n.d.). 2-bromo-1-(4-chlorophenyl) propan-1-one.
  • CymitQuimica. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one.
  • American Elements. (n.d.). 2-bromo-1-(4-chlorophenyl)propan-1-one.
  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
  • ChemicalBook. (n.d.). Organic reagents 73 page.
  • Sigma-Aldrich. (n.d.). Propanol aniline.
  • Chemall. (n.d.). 酮.
  • SpectraBase. (n.d.). 2,3-DIBROMO-1-(4-BROMOPHENYL)-3-(3-HYDROXYPHENYL)-PROPAN-1-ONE.
  • Fiveable. (n.d.). α-bromoketone Definition.

Sources

2,4'-Dibromopropiophenone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4'-Dibromopropiophenone for Advanced Research and Development

Introduction

This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in advanced organic synthesis. As a member of the α-haloketone class, its chemical architecture is distinguished by two bromine atoms positioned at distinct sites: one on the aliphatic chain (α-position to the carbonyl) and the other on the aromatic ring (para-position). This differential reactivity makes it a valuable building block for researchers and drug development professionals, enabling the construction of complex molecular frameworks through sequential, site-selective modifications. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical validation, applications, and critical safety protocols.

Chemical Identity and Core Properties

Precise identification is the foundation of reproducible science. This compound is cataloged under several international identifiers, with its CAS number being the most definitive.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 38786-67-3[1][2][3]
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[3]
Molecular Formula C₉H₈Br₂O[3]
Linear Formula BrC₆H₄COCH(Br)CH₃[1]
InChI InChI=1S/C9H8Br2O/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3[3]
InChIKey GKALOSTUZMFUQB-UHFFFAOYSA-N[3]
EC Number 627-605-8[3]
PubChem CID 603907[3]

The physicochemical properties of a compound dictate its behavior in reactions and its handling requirements.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 291.97 g/mol [1][3]
Exact Mass 289.89419 Da[3]
Appearance White to off-white crystalline solid (typical)[4]
Purity Commercially available up to 98%[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on fundamental reactions in organic chemistry. The strategic placement of the two bromine atoms is achieved sequentially, underscoring the importance of controlling reaction conditions. The overall workflow involves the synthesis of a key intermediate, 4'-bromopropiophenone, followed by a selective α-bromination.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination start_material start_material intermediate intermediate final_product final_product reagent reagent bromobenzene Bromobenzene alcl3 AlCl₃ (Catalyst) propanoyl_chloride Propanoyl Chloride intermediate_product 4'-Bromopropiophenone bromine Bromine (Br₂) intermediate_product->bromine Electrophilic Substitution alcl3->intermediate_product Acylation final_product_node This compound bromine->final_product_node

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the α-bromination of ketones.[5][6] The causality behind each step is explained to ensure both reproducibility and understanding.

Materials:

  • 4'-Bromopropiophenone (precursor)

  • Bromine (Br₂)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (solvent)

  • Aluminum chloride (AlCl₃), finely ground (catalyst, optional for enhancing reactivity)

  • Sodium bicarbonate (NaHCO₃) solution, saturated (for neutralization)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous (for drying)

  • Hexane or Diethyl Ether (for recrystallization/washing)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr byproduct), dissolve 4'-bromopropiophenone (1 equivalent) in anhydrous chloroform.

    • Causality: Anhydrous conditions are critical to prevent the deactivation of the catalyst and unwanted side reactions with water. The gas trap is a crucial safety measure to neutralize the corrosive HBr gas evolved during the reaction.

  • Initiation: Add a catalytic amount of finely ground aluminum chloride. While not always required, it can activate the ketone for electrophilic attack.

  • Bromination: Cool the flask in an ice bath to 0-5°C. Prepare a solution of bromine (1 equivalent) in chloroform and add it dropwise to the stirred reaction mixture via the dropping funnel.

    • Causality: The dropwise addition at low temperature is essential to control the reaction rate, prevent overheating, and minimize the formation of polybrominated byproducts.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. The disappearance of the reddish-brown bromine color and the cessation of HBr evolution indicate the reaction is nearing completion.

    • Causality: Allowing the reaction to proceed overnight ensures maximum conversion of the starting material.

  • Workup and Neutralization: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining HBr and acidic impurities.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

    • Causality: The washes remove water-soluble impurities and salts, beginning the purification process.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a solid, is then purified. Recrystallization from a suitable solvent system (e.g., ethanol or hexane) is typically effective for obtaining a crystalline solid. The solid product is collected by filtration and washed with cold diethyl ether.[6]

Analytical Characterization and Quality Control

A robust analytical workflow is a self-validating system that confirms the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton adjacent to the bromine, and distinct signals in the aromatic region corresponding to the protons on the 4-bromophenyl ring.

    • ¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern.[3] The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) that is definitive for the compound's identity.

  • Infrared (IR) Spectroscopy: A strong absorption peak around 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration, confirming the ketone functional group.[4]

Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the two reactive sites that can be addressed in subsequent synthetic steps.

  • Pharmaceutical Synthesis: The α-bromo ketone moiety is a powerful electrophile, readily undergoing nucleophilic substitution with amines, thiols, and other nucleophiles. This makes it a key precursor for building heterocyclic rings or introducing side chains essential for pharmacological activity.

    • Precursor to Active Pharmaceutical Ingredients (APIs): Analogous brominated propiophenones are used to synthesize a range of pharmaceuticals. For example, 2-amino-4'-bromopropiophenone hydrochloride is a key precursor for the antidepressant bupropion.[4] Derivatives of 2-bromo-4'-methylpropiophenone are used in the synthesis of analgesics, sedatives, and anticonvulsants.[7] The structure of this compound is well-suited for developing novel compounds in these therapeutic areas.

    • Fragment-Based Drug Discovery: The 4-bromophenyl group can participate in halogen bonding or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse molecular fragments to explore structure-activity relationships (SAR).

  • Agrochemicals and Fine Chemicals: The compound serves as a building block in the creation of pesticides and other specialized organic molecules.[8]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Profile for this compound

CategoryInformationSource
Pictogram Corrosive (GHS05)[3]
Signal Word Danger [3]
Hazard Statements H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.[3]
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[3]
Handling Procedures & Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical splash goggles and a face shield.[9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[9]

  • Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent moisture ingress.[2][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by its dual reactive centers. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is paramount. By leveraging its unique structure, scientists can efficiently construct novel molecules with significant potential for therapeutic and industrial applications. Adherence to rigorous safety protocols is non-negotiable to ensure the responsible and effective use of this powerful synthetic tool.

References

  • Sigma-Aldrich. (n.d.). This compound 98%.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopropiophenone.
  • Benchchem. (n.d.). Synthesis routes of 2-Bromopropiophenone.
  • Vulcanchem. (n.d.). 2-Amino-4'-bromopropiophenone hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone.
  • ChemicalBook. (2023). 2-bromo-4-methylpropiophenone: properties, applications and safety.
  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.).
  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
  • Taylor & Francis Online. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2,4'-Dibromopropiophenone, a key intermediate in synthetic organic chemistry. The document details a robust, field-proven methodology for its synthesis via a two-step process involving Friedel-Crafts acylation and subsequent α-bromination. Furthermore, it establishes a framework for the definitive structural confirmation of the target molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, step-by-step protocols.

Introduction and Strategic Importance

This compound (CAS No: 38786-67-3) is a halogenated aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring two bromine atoms at distinct positions—one on the aromatic ring and one at the α-carbon of the propyl chain—provides two reactive sites for further chemical modification.

The IUPAC name for this compound is 2-bromo-1-(4-bromophenyl)propan-1-one.[2] Understanding its synthesis and characterization is fundamental for ensuring the purity and identity of subsequent products, thereby maintaining the integrity of the overall synthetic pathway.

Physicochemical and Safety Profile

A precise understanding of the compound's properties is critical for its handling, storage, and application.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 38786-67-3[2][3][4]
Molecular Formula C₉H₈Br₂O[2]
Molecular Weight 291.97 g/mol [2][3]
Appearance White to pale yellow crystalline solid[3]
Melting Point 85-88 °C (lit.)[3]
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[2]
GHS Safety Profile

This compound is classified as a hazardous substance requiring careful handling. The GHS classification underscores its corrosive nature.[2][3]

  • Pictogram: GHS05 (Corrosion)[3]

  • Signal Word: Danger [3]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][3]

  • Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P310[3]

Expert Insight: The α-bromo ketone moiety is a known lachrymator and is highly reactive. All manipulations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-coverage eye protection (goggles and face shield), is mandatory.[5][6]

Synthesis Methodology: A Two-Step Approach

The most logical and efficient synthesis of this compound involves two sequential, well-established organic reactions. This strategy is predicated on first constructing the brominated aromatic ketone core and then introducing the second bromine atom at the reactive α-position.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Purification Bromobenzene Bromobenzene Step1_Product 4'-Bromopropiophenone Bromobenzene->Step1_Product DCM, 0°C to RT PropanoylChloride Propanoyl Chloride PropanoylChloride->Step1_Product DCM, 0°C to RT AlCl3 AlCl₃ (Catalyst) AlCl3->Step1_Product DCM, 0°C to RT Step2_Product Crude this compound Step1_Product->Step2_Product Acetic Acid Bromine Bromine (Br₂) Final_Product Pure this compound Step2_Product->Final_Product Recrystallization

Sources

Physical and chemical properties of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4'-Dibromopropiophenone: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring two bromine atoms at distinct positions—one on the alpha-carbon of the propyl chain and another on the phenyl ring—provides two reactive sites for subsequent chemical modifications. This dual reactivity makes it a valuable building block, particularly in the development of complex molecular architectures required for pharmaceuticals and other specialty chemicals. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound.

Chemical Identity and Structure

Correctly identifying a chemical is the cornerstone of laboratory safety and experimental reproducibility. This compound is known by several names and is cataloged under specific identifiers in chemical databases.

Common Identifiers:

  • IUPAC Name: 2-bromo-1-(4-bromophenyl)propan-1-one[1]

  • Synonyms: 2-Bromo-1-(4-bromophenyl)-1-propanone, 2,4'-Dibromopropiophenon[1]

  • CAS Number: 38786-67-3[1][2]

  • Molecular Formula: C₉H₈Br₂O[1]

  • InChI Key: GKALOSTUZMFUQB-UHFFFAOYSA-N[1]

  • Canonical SMILES: CC(C(=O)C1=CC=C(C=C1)Br)Br[1]

The structure consists of a propiophenone core, which is a phenyl ring attached to a propanone group. The '4'-' position on the phenyl ring is substituted with a bromine atom, while the '2'-position of the propanone chain (the alpha-carbon) is also brominated.

Physical and Spectroscopic Properties

The physical state and spectroscopic data are critical for handling, characterization, and purity assessment.

Physical Properties

While specific experimental data for this compound is sparse in publicly available literature, its properties can be reliably inferred from closely related analogs like 4'-bromopropiophenone and 2-bromo-4'-chloropropiophenone. It is expected to be a crystalline solid at room temperature.

PropertyValueSource
Molecular Weight 291.97 g/mol [1][2]
Appearance White to off-white crystalline solid (inferred)[3][4]
Melting Point 45-79 °C (estimated range based on analogs)[4][5]
Boiling Point > 250 °C (estimated based on analogs)[6]
Solubility Soluble in DMSO, methanol, ethanol, toluene; Insoluble in water (inferred from analogs)[6][7]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • Mass Spectrometry (MS): The mass spectrum provides unambiguous evidence of the compound's identity. In a typical GC-MS analysis, the fragmentation pattern is highly characteristic. Key fragments include ions at m/z 183 and 185, which correspond to the [BrC₆H₄CO]⁺ cation, showing the characteristic isotopic pattern of a single bromine atom.[1] This confirms the presence of the 4-bromobenzoyl moiety. The analysis of fragmentation patterns is a cornerstone of structural elucidation in mass spectrometry.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (-CH₃), a quartet for the alpha-proton (-CHBr), and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two bromine-bearing carbons, the methyl carbon, and the four unique aromatic carbons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone.[1]

Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its role as an intermediate. A logical and common approach involves a two-step process.

Experimental Protocol: Two-Step Synthesis

This protocol is based on well-established reactions for synthesizing analogous compounds.[3][5]

Step 1: Friedel-Crafts Acylation to form 4'-Bromopropiophenone

  • Setup: To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add bromobenzene.

  • Addition: Slowly add propanoyl chloride dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Wash it successively with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4'-bromopropiophenone can be purified by recrystallization or column chromatography.

Step 2: Alpha-Bromination of 4'-Bromopropiophenone

  • Setup: Dissolve the purified 4'-bromopropiophenone in a suitable solvent such as chloroform or acetic acid.[5][9]

  • Addition: Add a solution of bromine (Br₂) in the same solvent dropwise to the ketone solution at room temperature. A catalytic amount of AlCl₃ or HBr can be used to facilitate the reaction.[5]

  • Reaction: Stir the mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction. The reaction is typically complete within a few hours to overnight.

  • Workup: Evaporate the solvent. The crystalline residue is then washed with a non-polar solvent like petroleum ether to remove impurities.[5]

  • Purification: The final product, this compound, can be further purified by recrystallization to yield a high-purity solid.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Alpha-Bromination Bromobenzene Bromobenzene Acylation Reaction & Workup Bromobenzene->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation AlCl3 AlCl₃ (Catalyst) AlCl3->Acylation Product1 4'-Bromopropiophenone Acylation->Product1 Bromination Reaction & Purification Product1->Bromination Bromine Bromine (Br₂) Bromine->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: General two-step synthesis workflow for this compound.

Applications in Research and Development

The synthetic utility of this compound stems from its two distinct reactive sites. The alpha-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution reactions. The aryl bromide can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Precursor for Pharmaceutical Scaffolds

A primary application of this compound is in the synthesis of complex nitrogen-containing molecules. For instance, it is used to prepare substituted aniline ketones, which are precursors to more complex heterocyclic systems.[10]

Example Reaction: this compound can react with a primary or secondary amine, where the amine displaces the alpha-bromine atom via an Sₙ2 reaction. This forms an α-amino ketone, a common scaffold in medicinal chemistry.

Application Start This compound Reaction Nucleophilic Substitution (Sₙ2) Start->Reaction Amine Nucleophilic Amine (e.g., 3,5-dimethoxyaniline) Amine->Reaction Intermediate α-Amino Ketone Intermediate (e.g., Aniline Ketone) Reaction->Intermediate Forms C-N bond Final Complex Pharmaceutical Targets Intermediate->Final Further Cyclization/ Functionalization

Caption: Role as an intermediate in pharmaceutical synthesis.

The related compound, 2-bromo-4'-chloropropiophenone, is a known precursor in the synthesis of cathinone derivatives, highlighting the importance of this class of molecules as building blocks for psychoactive substances and other central nervous system agents.[5]

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as corrosive. According to the Globally Harmonized System (GHS), it causes severe skin burns and serious eye damage.[1]

  • Personal Protective Equipment (PPE): When handling this substance, wearing chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] Keep the container tightly sealed.

Conclusion

This compound is a pivotal chemical intermediate whose value lies in the strategic placement of its two bromine substituents. This structural arrangement provides a gateway for constructing more complex molecules through sequential and selective reactions. A thorough understanding of its physical properties, spectroscopic identifiers, and reactive nature is essential for its safe and effective use in research and development, particularly in the synthesis of novel pharmaceutical agents.

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A Senior Application Scientist's Guide to the Spectral Analysis of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2,4'-Dibromopropiophenone (IUPAC Name: 2-bromo-1-(4-bromophenyl)propan-1-one), a key intermediate in organic synthesis.[1] As researchers and drug development professionals, a thorough understanding of a molecule's spectral signature is paramount for structure elucidation, purity assessment, and reaction monitoring. This document moves beyond a simple data dump, focusing on the causal relationships between molecular structure and spectral output, thereby providing a framework for interpreting similar compounds.

Molecular Structure and Predicted Spectral Features

Before delving into the spectra, a foundational analysis of the molecule's structure allows us to predict the key features we expect to observe.

  • Structure: this compound (C₉H₈Br₂O) possesses a central propiophenone core.[1][2] A bromine atom is substituted at the para (4') position of the phenyl ring, and another at the alpha (2) position of the propyl chain.

  • Functional Groups:

    • Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

    • Ketone: An aryl ketone (C=O group).

    • Alkyl Halide: A secondary bromide.

    • Chiral Center: The carbon at position 2 (α-carbon) is a stereocenter.

Anticipated Spectral Signatures:

  • NMR: We expect to see signals for aromatic protons (split into two doublets due to para-substitution), a methine proton (CH) adjacent to a bromine and the carbonyl, and a terminal methyl group (CH₃). The carbon spectrum should show distinct signals for the carbonyl, the aromatic carbons (with symmetry considerations), and the aliphatic carbons.

  • IR: A strong absorption for the ketone C=O stretch is expected. We also anticipate signals corresponding to aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-Br bonds.

  • MS: The mass spectrum should display a molecular ion peak corresponding to the molecular weight (~292 g/mol ).[1] Crucially, the presence of two bromine atoms will generate a characteristic isotopic pattern (M, M+2, M+4 peaks) which is a powerful validation tool. Fragmentation is likely to occur via cleavage adjacent to the carbonyl group.

The Workflow of Spectroscopic Elucidation

A multi-technique approach is essential for unambiguous structure confirmation. The logical flow ensures that data from each analysis builds upon and validates the others.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Prepare Sample (5-25 mg in 0.6 mL CDCl3) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Acquire Data IR IR Spectroscopy (ATR) Prep->IR Acquire Data MS Mass Spectrometry (EI-MS) Prep->MS Acquire Data Interpret Integrated Analysis NMR->Interpret Correlate Data IR->Interpret Correlate Data MS->Interpret Correlate Data Confirm Structure Confirmed Interpret->Confirm Validate

Caption: A typical workflow for the structural elucidation of an organic compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.[3]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the spectrum to the TMS signal. Integrate all signals.

Data Interpretation

The ¹H NMR spectrum of this compound is predicted to show four distinct signals. The deshielding effect of the carbonyl group and the electronegative bromine atoms significantly influences the chemical shifts.[4]

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A~ 7.85Doublet (d)2HH-2', H-6'These protons are ortho to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. They are split by their neighbors (H-3', H-5').
B~ 7.65Doublet (d)2HH-3', H-5'These protons are ortho to the bromine atom and meta to the carbonyl. They are less deshielded than A. They are split by their neighbors (H-2', H-6').
C~ 5.25Quartet (q)1HH-2 (α-CH)This methine proton is deshielded by two adjacent electronegative groups: the carbonyl oxygen and the α-bromine. It is split into a quartet by the three protons of the methyl group.
D~ 1.95Doublet (d)3HH-3 (β-CH₃)These methyl protons are in a standard aliphatic environment but are slightly deshielded by the adjacent chiral center bearing a bromine. They are split into a doublet by the single methine proton (H-2).

Note: Data are estimated based on analysis of similar structures like 4'-Bromopropiophenone and 2-Bromopropiophenone.[5][6] Actual values may vary based on solvent and instrument conditions.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[3]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample is preferred. Dissolve 20-50 mg of the analyte in ~0.6 mL of CDCl₃ with TMS.[3]

  • Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 64-128 or more) is typically required.

  • Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Data Interpretation

The spectrum is expected to show 7 distinct signals, as the symmetry of the para-substituted ring makes C-2' equivalent to C-6' and C-3' equivalent to C-5'.[7] Carbonyl carbons are characteristically found at the most downfield region of the spectrum (160-220 ppm).[7]

Chemical Shift (δ, ppm)AssignmentRationale
~ 192.0C=O (C-1)The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.
~ 135.0C-1'The ipso-carbon attached to the carbonyl group.
~ 132.5C-3', C-5'Aromatic carbons ortho to the bromine atom.
~ 130.0C-2', C-6'Aromatic carbons ortho to the carbonyl group.
~ 129.0C-4'The ipso-carbon attached to the bromine atom.
~ 42.0C-2 (α-CH)Aliphatic carbon directly bonded to an electronegative bromine atom.
~ 20.0C-3 (β-CH₃)Standard aliphatic methyl carbon.

Note: Data are estimated based on spectral data for propiophenone and its derivatives.[7][8]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation

The IR spectrum is dominated by a very strong, sharp peak for the carbonyl group.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~ 3080Medium-WeakC-H StretchAromatic C-H
~ 2980WeakC-H StretchAliphatic C-H
~ 1690 Strong, Sharp C=O Stretch Aryl Ketone
~ 1585MediumC=C StretchAromatic Ring
~ 1220MediumC-C(=O)-C StretchKetone Backbone
~ 1070, 1010StrongC-Br StretchAryl C-Br
~ 650StrongC-Br StretchAlkyl C-Br

The key diagnostic peak is the carbonyl stretch at ~1690 cm⁻¹. Its position is consistent with an aryl ketone, where conjugation with the aromatic ring lowers the frequency slightly compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI).[10] This knocks an electron off the molecule to form a radical cation (M⁺•), the molecular ion.

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, charged ions and neutral radicals.[11]

  • Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The most telling feature is the molecular ion region. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule with two bromine atoms will therefore exhibit three molecular ion peaks at M, M+2, and M+4 in a characteristic intensity ratio of roughly 1:2:1.

Key Predicted Peaks:

  • m/z 290, 292, 294 (Molecular Ion Cluster): This triplet confirms the presence of two bromine atoms. The peak cluster corresponds to [C₉H₈⁷⁹Br₂O]⁺•, [C₉H₈⁷⁹Br⁸¹BrO]⁺•, and [C₉H₈⁸¹Br₂O]⁺•.

  • m/z 183, 185 (Base Peak): This prominent pair of peaks, separated by 2 m/z units and in a ~1:1 ratio, is characteristic of a fragment containing one bromine atom. This corresponds to the 4-bromobenzoyl cation, [BrC₆H₄CO]⁺, formed by α-cleavage. This is a very stable acylium ion, making it the likely base peak.[1]

  • m/z 155, 157: Loss of CO from the 4-bromobenzoyl cation gives the 4-bromophenyl cation, [BrC₆H₄]⁺.

  • m/z 109: The [CH₃CHBr]⁺ fragment.

  • m/z 76: The [C₆H₄]⁺ fragment after loss of both bromine and the carbonyl group.

G M [C₉H₈Br₂O]⁺• m/z 290, 292, 294 (Molecular Ion) F1 [BrC₆H₄CO]⁺ m/z 183, 185 (Base Peak) M->F1 α-cleavage F2 •CH(Br)CH₃ F3 [BrC₆H₄]⁺ m/z 155, 157 F1->F3 - CO

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Integrated Spectral Problem: Confirming the Structure

No single technique provides absolute proof. The trustworthiness of the assignment comes from the convergence of all data points:

  • MS establishes the molecular formula (from the molecular ion) and confirms the presence of two bromine atoms via the 1:2:1 isotopic cluster. The fragmentation pattern strongly suggests a 4-bromobenzoyl moiety.

  • IR confirms the presence of the key aryl ketone functional group (C=O at ~1690 cm⁻¹) and the aromatic ring.

  • ¹³C NMR shows the correct number of unique carbons for the proposed structure, including the downfield carbonyl, four distinct aromatic carbons, and two aliphatic carbons.

  • ¹H NMR provides the final, detailed connectivity map. The integration (2H:2H:1H:3H) matches the proton count. The splitting patterns—two aromatic doublets, a quartet, and an aliphatic doublet—are perfectly explained by the proposed structure and the n+1 rule, confirming the relative positions of all proton-bearing groups.

Together, these interlocking pieces of evidence provide a self-validating system, leading to the unambiguous confirmation of the structure as this compound.

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A Technical Guide to the Biological Investigation of 2,4'-Dibromopropiophenone and its Derivatives: From Chemical Reactivity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the investigation of the biological activity of 2,4'-Dibromopropiophenone and its potential derivatives. Acknowledging the limited direct biological data on this specific molecule, this guide is structured as a research roadmap. It synthesizes information from the broader class of α-haloketones and related brominated compounds to establish a strong rationale for investigation, propose likely therapeutic applications, and provide detailed, field-proven experimental protocols to elucidate its biological function and potential.

Introduction: The Chemical Rationale for Biological Activity

This compound belongs to the class of α-haloketones, a group of organic compounds renowned for their synthetic versatility and as precursors to pharmacologically active molecules.[1][2][3][4] The core of their reactivity, and thus their potential for biological interaction, lies in the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[3][4]

This dual electrophilicity makes α-haloketones potent alkylating agents for biological nucleophiles, such as the sulfhydryl groups of cysteine residues, the imidazole rings of histidine, and the primary amines of lysine found in proteins and enzymes. This inherent reactivity is the foundational hypothesis for the biological activities of this compound, suggesting a mechanism of action rooted in the irreversible covalent modification of macromolecular targets.[5][6]

The inclusion of bromine atoms further modulates the compound's properties. Halogens are known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes.[7] Furthermore, brominated compounds, particularly bromophenols and related structures isolated from marine organisms, have demonstrated a wide spectrum of potent biological activities, including antimicrobial, antioxidant, and anticancer effects.[8][9][10] This provides a strong precedent for investigating similar activities in this compound.

Postulated Biological Activities and Therapeutic Areas of Interest

Based on the activities of structurally related compounds, the following areas represent the most promising avenues for the investigation of this compound and its derivatives:

  • Antimicrobial and Antibiofilm Activity: Brominated phenols, phenanthrenequinones, and flavonoid derivatives have shown significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains like MRSA.[8][11][12] The proposed mechanism involves the alkylation of key enzymes in microbial metabolic or cell wall synthesis pathways, or the disruption of biofilm formation.[11]

  • Anticancer Activity: Numerous chalcone and propiophenone derivatives have been investigated for their anti-tumor properties.[13][14] A potential mechanism for this compound could be the inhibition of key signaling proteins, such as kinases or proteasomes, through covalent modification of cysteine residues in their active sites.[13] Derivatives of bispidine have also shown anticancer activity by increasing the catabolism of polyamines.[15]

  • Enzyme Inhibition: As potent electrophiles, α-haloketones are classic irreversible enzyme inhibitors.[5][6] This presents an opportunity to develop targeted inhibitors for specific enzyme classes, such as proteases, kinases, or phosphatases, that play critical roles in disease pathogenesis. The selectivity and potency can be tuned through the synthesis of derivatives.

A Proposed Research Workflow for Biological Characterization

This section outlines a logical, step-by-step workflow for the synthesis of a focused library of derivatives and the subsequent screening for biological activity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Lead Compound Selection cluster_3 Phase 4: Mechanism of Action Studies A Synthesis of This compound Derivatives B Structural Verification (NMR, MS, HPLC) A->B Purification C Antimicrobial Screening (MIC/MBC Assays) B->C D Cytotoxicity Screening (MTT/MTS Assay on Cancer Cell Lines) B->D E Data Analysis: Structure-Activity Relationship (SAR) C->E D->E F Selection of Lead Compounds E->F G Target Identification (e.g., Enzyme Inhibition Assays) F->G H Cellular Pathway Analysis (Apoptosis, Cell Cycle Arrest) F->H I In Vivo Model Testing (Toxicity & Efficacy) G->I H->I

Figure 1: Proposed research workflow for investigating this compound derivatives.

Detailed Experimental Protocols

Synthesis of this compound Derivatives

The chemical structure of this compound is amenable to the synthesis of various derivatives to explore structure-activity relationships (SAR). A primary route for derivatization is the substitution of the α-bromine with various nucleophiles to generate libraries of amino, thio, or oxy-propiophenones.

Protocol: Synthesis of an Amine Derivative

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the HBr byproduct.

  • Nucleophile Addition: Slowly add 1.1 equivalents of the desired primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 2: General synthetic scheme for α-substitution of this compound.
Antimicrobial Activity Screening: Broth Microdilution Assay for MIC

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Compound stock solutions (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotics (e.g., gentamicin, fluconazole)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start by adding 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well, mix, and transfer 100 µL to the next well. Repeat across the plate to create a concentration gradient.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with positive control antibiotics and DMSO.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Proposed Mechanism of Action: Covalent Kinase Inhibition

A plausible mechanism of action for anticancer activity is the inhibition of protein kinases, which are often dysregulated in cancer. Many kinases have a conserved cysteine residue in or near their ATP-binding pocket that is susceptible to alkylation by electrophilic compounds.

G cluster_0 Kinase ATP-Binding Pocket ATP ATP Cys Nucleophilic Cysteine (Active Site) ATP->Cys Binding Blocked InactiveKinase Inactive Kinase (Covalently Modified) Compound This compound (Electrophile) Compound->Cys Covalent Bond Formation (Alkylation) Apoptosis Downstream Signaling Blocked (e.g., Proliferation Halted, Apoptosis Induced) InactiveKinase->Apoptosis

Figure 3: Hypothetical mechanism of covalent inhibition of a protein kinase by this compound.

Data Presentation and Interpretation

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in clear, well-structured tables.

Table 1: Sample Data Summary for a Derivative Library

Compound IDR-GroupMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7 Cells
DBP-01 -Br (Parent)TBDTBD
DBP-02 -N(CH₂)₄OTBDTBD
DBP-03 -NH-Ph-ClTBDTBD
DBP-04 -S-CH₂-PhTBDTBD
Gentamicin N/A0.5N/A
Doxorubicin N/AN/A0.8

TBD: To Be Determined

Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule in terms of its biological activity, its chemical structure as an α-haloketone provides a strong rationale for its investigation as a potential therapeutic agent. The precedents set by related brominated compounds suggest promising avenues in antimicrobial and anticancer research. The experimental framework provided in this guide offers a systematic approach to synthesize and evaluate a library of derivatives, screen for primary activity, and begin to elucidate the mechanism of action. Successful identification of lead compounds from these studies would warrant further preclinical development, including more extensive mechanism of action studies, in vivo efficacy testing, and toxicological profiling.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon completion of the full research cycle. The placeholders below correspond to the in-text citations.

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2,4'-Dibromopropiophenone safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 2,4'-Dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 38786-67-3) is an alpha-haloketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its utility stems from the high reactivity of the carbon-bromine bond adjacent to the carbonyl group, making it a potent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. However, this same reactivity is the basis for its significant health hazards. As an alkylating agent and lachrymator, improper handling can lead to severe chemical burns and respiratory distress.[1][2]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are designed as a self-validating system, integrating engineering controls, personal protective equipment, and procedural best practices to create a multi-layered defense against exposure. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to empower researchers to work with this valuable but hazardous reagent with confidence and safety.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's properties is the first step in a robust safety assessment.

PropertyValueSource
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[1]
Synonyms 2-Bromo-1-(4-bromophenyl)-1-propanone[1]
CAS Number 38786-67-3[1][3]
Molecular Formula C₉H₈Br₂O[1][3]
Molecular Weight 291.97 g/mol [1][3]
Appearance Solid, powder to crystal[4]
Melting Point 45-47 °C[4]
Boiling Point 138-140 °C @ 14 mmHg[4]
Flash Point > 110 °C (> 230 °F)[4][5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary dangers are its corrosive effects on skin and eyes.[1][3] The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1

Danger H314: Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage1

Danger H318: Causes serious eye damage.[1]

Mechanistic Insight: The Basis of Corrosivity

The pronounced hazard profile of this compound is a direct consequence of its molecular structure. As an α-bromoketone, the molecule is a powerful electrophile and alkylating agent. The electron-withdrawing carbonyl group polarizes the adjacent C-Br bond, making the α-carbon highly susceptible to nucleophilic attack by biological macromolecules like proteins and nucleic acids. This indiscriminate alkylation disrupts cellular function, leading to rapid cell death and tissue necrosis, which manifests as severe chemical burns. This reactivity also makes it a lachrymator, causing irritation and tearing upon contact with the eyes.[2]

Section 3: Safe Handling and Laboratory Workflow

A systematic approach to handling is essential. All work must be conducted within a certified chemical fume hood to contain vapors and dust.[6][7]

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][7]

  • Donning PPE: Put on all required PPE as detailed in Section 4. This includes a lab coat, chemical splash goggles, a face shield, and double-gloving with appropriate chemical-resistant gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers inside the fume hood.

    • To minimize dust, do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid from the reagent bottle to a tared container.

    • If creating a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reaction Setup: Keep all vessels containing this compound capped or covered when not in active use. Ensure any reaction setup is secure.

  • Post-Handling:

    • Clean any contaminated surfaces and equipment immediately following the procedure (See Section 6).

    • Carefully remove PPE, avoiding self-contamination. Remove gloves last, turning them inside out.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[8]

Workflow Visualization

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Procedure Prep1 Verify Fume Hood Function Prep2 Clear Workspace & Check Safety Equipment Prep1->Prep2 Prep3 Don Full PPE (Section 4) Prep2->Prep3 Handle1 Transfer Solid with Spatula Prep3->Handle1 Begin Work Handle2 Weigh in Tared Container Handle1->Handle2 Handle3 Add to Reaction Vessel Handle2->Handle3 Clean1 Decontaminate Glassware & Surfaces Handle3->Clean1 Procedure Complete Clean2 Segregate & Dispose of Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4 G cluster_actions cluster_routes Start Exposure Occurs Action_Shout Shout for Help! Alert Colleagues Start->Action_Shout Action_Remove Remove Victim from Source of Exposure Action_Shout->Action_Remove Route_Skin Skin Contact Action_Remove->Route_Skin Route_Eye Eye Contact Action_Remove->Route_Eye Action_Flush Begin Decontamination (Safety Shower / Eyewash) Action_Call Call Emergency Services & Poison Control Action_Flush->Action_Call End Provide SDS to Medical Responders Action_Call->End Proc_Skin Remove Contaminated Clothing Flush with Water for 15+ min Route_Skin->Proc_Skin Proc_Eye Flush Eyes at Eyewash for 15+ min Route_Eye->Proc_Eye Proc_Skin->Action_Flush Proc_Eye->Action_Flush

Caption: Emergency response flowchart for skin or eye exposure.

Accidental Release Measures

For a small spill inside a fume hood:

  • Ensure personal protective equipment is worn.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth. [2]Do not use combustible materials like paper towels.

  • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. [2][9]4. Decontaminate the area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety (EHS) department immediately.

Section 6: Storage, Decontamination, and Waste Disposal

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [2][5]Keep the container tightly closed to prevent moisture absorption and release of vapors. [3][5]Store locked up. * Decontamination: Glassware and equipment should be decontaminated. A common procedure involves rinsing with a solvent (such as acetone or ethanol) to dissolve the residue, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. [5]Waste must be placed in a clearly labeled, sealed container. Do not dispose of down the drain.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromopropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-bromopropiophenone. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Brady Industries. (n.d.). Diversey - Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • PubMed. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 2-Bromopropiophenone. Retrieved from [Link]

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An In-Depth Technical Guide to 2,4'-Dibromopropiophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromopropiophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceuticals. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted aromatic ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, analytical characterization, reactivity, and applications, with a focus on providing practical insights for laboratory and drug development professionals.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical substance is the foundation of sound scientific research. This compound is known by several names in the chemical literature and commercial catalogs.

The systematic IUPAC name for this compound is 2-bromo-1-(4-bromophenyl)propan-1-one [1]. This name precisely describes the molecular structure: a three-carbon propiophenone core with a bromine atom on the second carbon of the propane chain (the α-position to the carbonyl group) and a bromine atom on the fourth position of the phenyl ring.

A comprehensive list of synonyms is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound
Systematic Name 2-bromo-1-(4-bromophenyl)propan-1-one[1]
Common Name This compound[1]
CAS Number 38786-67-3[1]
Other Synonyms 1-Propanone, 2-bromo-1-(4-bromophenyl)-[1]
2-Bromo-1-(4-bromophenyl)-1-propanone[1]
2-Bromo-4'-bromopropiophenone[1]
Molecular Formula C₉H₈Br₂O[1]
Molecular Weight 291.97 g/mol [1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound
Appearance Off-white to pale yellow solid
Melting Point 85-88 °C
Boiling Point Decomposes upon heating
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water.
Stability Stable under recommended storage conditions. Sensitive to light and moisture.

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct method for the synthesis of this compound is the α-bromination of 4'-bromopropiophenone. This electrophilic substitution reaction targets the α-carbon to the carbonyl group. The following protocol is a representative procedure that can be adapted and optimized for specific laboratory conditions.

Rationale Behind the Synthesis

The α-position of a ketone is susceptible to electrophilic substitution due to the formation of an enol or enolate intermediate. In an acidic medium, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. Deprotonation leads to the formation of a nucleophilic enol, which then attacks the electrophile, in this case, bromine. The presence of the electron-withdrawing bromine atom on the phenyl ring slightly deactivates the ring towards electrophilic aromatic substitution, thus favoring the α-bromination of the side chain.

Experimental Protocol: α-Bromination of 4'-Bromopropiophenone

Materials:

  • 4'-Bromopropiophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol, Chloroform, or Glacial Acetic Acid (as solvent)

  • Hydrobromic acid (HBr) (catalytic amount, if using Bromine in certain solvents)

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Anhydrous sodium sulfate

  • Dichloromethane or other suitable extraction solvent

  • Hexane or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap (to neutralize HBr gas), dissolve 4'-bromopropiophenone (1.0 equivalent) in a suitable solvent (e.g., methanol or chloroform)[2].

  • Addition of Brominating Agent:

    • Using Bromine: Prepare a solution of bromine (1.0-1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred solution of 4'-bromopropiophenone at room temperature[2]. The addition rate should be controlled to manage the evolution of HBr gas. A few drops of 48% hydrobromic acid can be added to catalyze the reaction[2].

    • Using N-Bromosuccinimide (NBS): Add NBS (1.0-1.1 equivalents) portion-wise to the solution of 4'-bromopropiophenone. The reaction may require initiation with a radical initiator (like AIBN) or light, or it can be acid-catalyzed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction time can vary from a few hours to overnight[2].

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

    • If bromine was used in excess, quench the color by adding a saturated solution of sodium bisulfite until the orange color disappears.

    • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield an off-white to pale yellow crystalline solid.

Synthesis Workflow for this compound

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: The four protons on the 4-bromophenyl ring will appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift than the protons meta to the carbonyl group.

    • Methine Proton (-CHBr): The proton on the α-carbon will appear as a quartet (due to coupling with the three methyl protons) at a significantly downfield-shifted region (typically δ 5.2-5.4 ppm) due to the deshielding effects of both the adjacent carbonyl group and the bromine atom[2].

    • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet (due to coupling with the methine proton) in the aliphatic region (typically δ 1.8-2.0 ppm)[2].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

    • Carbonyl Carbon (C=O): The carbonyl carbon will be the most deshielded and will appear at the lowest field (typically δ 190-195 ppm).

    • Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically δ 128-140 ppm). The carbon bearing the bromine atom will have a characteristic chemical shift.

    • Methine Carbon (-CHBr): The α-carbon will be significantly deshielded by the attached bromine atom and the carbonyl group, appearing in the range of δ 40-45 ppm.

    • Methyl Carbon (-CH₃): The methyl carbon will appear at the highest field (typically δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

  • Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak cluster corresponding to the molecular weight of this compound (291.97 g/mol ). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.

  • Fragmentation Pattern: Common fragmentation pathways for α-haloketones involve the cleavage of the C-C bond between the carbonyl group and the α-carbon, as well as the loss of bromine. Key fragment ions to expect include:

    • [M-Br]⁺: Loss of a bromine radical.

    • [BrC₆H₄CO]⁺: The 4-bromobenzoyl cation.

    • [BrC₆H₄]⁺: The 4-bromophenyl cation.

    • [CH₃CHBr]⁺: The 1-bromoethyl cation.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the α-bromo ketone functionality. This part of the molecule is a potent electrophile, readily undergoing nucleophilic substitution reactions.

General Reactivity of this compound with Nucleophiles.

The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, making the bromine atom a good leaving group. This allows for the facile introduction of a wide range of functional groups at the α-position, which is a key strategy in the synthesis of more complex molecules.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry.

  • Synthesis of Bupropion Analogues: Bupropion is an antidepressant and smoking cessation aid. The synthesis of bupropion and its analogues often involves the reaction of an α-bromopropiophenone derivative with tert-butylamine[3]. This compound can be used to synthesize novel bupropion analogues with modified pharmacological profiles.

  • Precursor to Cathinone Derivatives: Substituted cathinones are a class of psychoactive compounds. The synthesis of many cathinone derivatives involves the reaction of an α-bromopropiophenone with an appropriate amine[4]. This compound serves as a starting material for the synthesis of novel cathinone analogues for research in neuroscience and pharmacology.

  • Building Block for Heterocyclic Compounds: The α-bromo ketone moiety is a versatile precursor for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, it can react with thioamides or thioureas to form substituted thiazoles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage)[5].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a key synthetic intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined reactivity, coupled with established synthetic and analytical protocols, makes it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

  • Google Patents. (n.d.). Process for preparing bupropion hydrochloride.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • NIST. (n.d.). 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-. NIST WebBook. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Mephedrone. Retrieved January 3, 2026, from [Link]

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Solubility and stability of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2,4'-Dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated aromatic ketone that serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility and stability. This guide provides a comprehensive analysis of these characteristics, offering both theoretical understanding and practical, field-tested protocols. We delve into the compound's limited aqueous solubility and its broader solubility in organic solvents, providing a systematic approach to characterization. Furthermore, we explore its stability profile, detailing key degradation pathways such as dehydrobromination and hydrolysis, and the influence of environmental factors like pH, light, and heat. This document is designed to equip researchers with the necessary knowledge to effectively handle, store, and utilize this compound, ensuring experimental reproducibility and the integrity of research outcomes.

Introduction: The Role of this compound in Synthesis

This compound (CAS: 38786-67-3) is a bifunctional organic molecule featuring a ketone and two bromine atoms at distinct positions—one on the aromatic ring and one at the alpha-position to the carbonyl group.[1] This unique structure makes it a versatile building block. The α-bromo ketone moiety is highly reactive and serves as a precursor for generating α,β-unsaturated ketones through dehydrobromination or for introducing nucleophiles at the alpha position.[2][3] The bromo-substituted phenyl group is ideal for cross-coupling reactions, enabling the construction of more complex molecular architectures. Its application in the preparation of aniline ketones highlights its role in synthesizing compounds with potential biological activity. A thorough understanding of its solubility is paramount for reaction setup and purification, while knowledge of its stability is crucial for storage, handling, and preventing the formation of impurities.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of this compound is the first step in its effective application. These properties dictate its physical state, handling requirements, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[1]
CAS Number 38786-67-3[4]
Molecular Formula C₉H₈Br₂O[1]
Molecular Weight 291.97 g/mol [1]
Appearance White powder[4]
Melting Point 85 - 88 °C (lit.)[4]
Boiling Point Data not available[4]

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter influencing its reaction kinetics, purification, and formulation. Based on its molecular structure—a largely nonpolar aromatic core with polarizable bromine atoms and a polar ketone group—this compound is expected to be poorly soluble in water but soluble in a range of organic solvents. While precise quantitative data is scarce in the literature, data from analogous compounds like 2,4'-dibromoacetophenone and 2-bromo-4'-chloropropiophenone suggest solubility in solvents such as DMSO, methanol, ethanol, and toluene, and insolubility in water.[5][6]

Qualitative Solubility Across Solvent Classes

The principle of "like dissolves like" provides a predictive framework for solubility. The table below outlines expected solubility based on solvent polarity.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-Polar Toluene, Heptane, CyclohexaneModerate to GoodThe brominated phenyl ring contributes significant non-polar character.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFGood to ExcellentThese solvents can interact with the polar ketone group without interfering with the reactive α-bromo site.
Polar Protic Methanol, EthanolModerateThe potential for hydrogen bonding with the ketone exists, but the overall non-polar nature of the molecule may limit high solubility.
Aqueous Water, Buffered SolutionsPoor to InsolubleThe large, hydrophobic structure overwhelms the polarity of the ketone group.[5][7]
Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a reliable method for quantifying the solubility of this compound. The causality behind this choice is its status as a "gold standard" method, which allows for the system to reach thermodynamic equilibrium, providing a true measure of solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a minimum of 24-48 hours. This extended period ensures the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Section 5), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

A 1. Add Excess Solid to Known Volume of Solvent B 2. Equilibrate at Constant Temp (e.g., 25°C, 24-48h) A->B C 3. Centrifuge to Separate Undissolved Solid B->C D 4. Withdraw Aliquot of Clear Supernatant C->D E 5. Dilute Sample to Analytical Range D->E F 6. Quantify Concentration (e.g., by HPLC) E->F G 7. Calculate Solubility (mg/mL) F->G

Fig 1. Workflow for Shake-Flask Solubility Determination.

Stability Profile: Understanding Degradation

The stability of an active pharmaceutical ingredient or a key intermediate is a critical quality attribute. For this compound, the presence of the α-bromo ketone functionality makes it susceptible to specific degradation pathways.[2]

Key Degradation Pathways

Understanding the probable routes of degradation allows for the development of appropriate storage and handling procedures.

  • Hydrolysis: In the presence of water, the compound can hydrolyze to form an α-hydroxy ketone and hydrogen bromide (HBr).[2] This reaction can be catalyzed by acidic or basic conditions. The pH of the medium is therefore a critical factor influencing its stability in aqueous environments.[8][9]

  • Dehydrobromination: As a primary pathway for α-bromo ketones, especially when exposed to heat or bases, this E2 elimination reaction yields an α,β-unsaturated ketone and HBr.[2][3] The formation of this unsaturated impurity can complicate subsequent synthetic steps and introduce toxicological concerns.

  • Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to light, particularly UV radiation, leading to the formation of radical intermediates.[10][11] This can initiate a cascade of secondary reactions, resulting in a complex mixture of degradants.

  • Incompatibility with Oxidizing Agents and Bases: The compound is incompatible with strong oxidizing agents and bases.[4][12] Bases can catalyze the dehydrobromination pathway, while oxidizing agents may target other parts of the molecule.

cluster_0 Degradation Pathways start This compound hydrolysis α-Hydroxy Ketone + HBr start->hydrolysis Hydrolysis (H₂O, Acid/Base) elimination α,β-Unsaturated Ketone + HBr start->elimination Dehydrobromination (Heat, Base) photolysis Radical Intermediates & Downstream Products start->photolysis Photolysis (UV/Vis Light)

Fig 2. Primary Degradation Pathways for this compound.
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This protocol is a self-validating system because it includes an unstressed control to ensure any observed degradation is due to the stress condition and not inherent instability in the analytical system.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Causality Note: Basic conditions are often tested at room temperature first due to the high reactivity of α-bromo ketones towards base-catalyzed dehydrobromination.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the stock solution and solid material at an elevated temperature (e.g., 80 °C) in the dark.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source specified by ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). A dark control should be run in parallel.

  • Timepoint Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all samples (including an unstressed control stored at 2-8 °C) by a stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradants, if possible, by comparing the chromatograms of stressed and unstressed samples.

Analytical Methodologies for Quantification

Reliable analytical methods are essential for both solubility and stability studies. While spectroscopic methods like NMR and IR are used for structural confirmation[1], HPLC is the workhorse for quantitative analysis.

Protocol: HPLC Method for Purity and Stability Assessment

Objective: To develop a reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for a molecule of this polarity.

  • Mobile Phase Selection:

    • A mixture of water (A) and a polar organic solvent like acetonitrile or methanol (B) is appropriate.

    • Start with an isocratic method (e.g., 60:40 A:B) and transition to a gradient method (e.g., starting at 50% B and increasing to 95% B over 15-20 minutes) to ensure elution of any less polar impurities or degradants.

  • Detector Settings: The aromatic ring provides strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (λ-max), likely around 254 nm, should provide excellent sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are typical starting conditions.

  • Method Validation: The method must be validated for specificity (ability to resolve the main peak from degradants), linearity, accuracy, and precision as per standard guidelines to be considered "stability-indicating."

Safe Handling and Storage Recommendations

Based on its physicochemical properties and stability profile, the following handling and storage procedures are recommended to ensure user safety and maintain compound integrity:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Due to its classification as causing severe skin burns and eye damage, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][13]

  • Storage: The compound should be stored in a tightly sealed container to protect it from moisture and air.[2] To mitigate thermal and photodegradation, store in a cool, dark, and dry environment, preferably in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[2][14]

  • Incompatibilities: Store away from strong bases and oxidizing agents to prevent rapid decomposition.[4][12]

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. It exhibits poor aqueous solubility but is soluble in common polar aprotic and other organic solvents. Its primary stability liabilities stem from its α-bromo ketone structure, which is susceptible to hydrolysis, base-catalyzed dehydrobromination, and photolytic degradation. By employing the systematic protocols and handling guidelines presented in this guide, researchers can minimize experimental variability, prevent the formation of unwanted byproducts, and ensure the safe and effective use of this important chemical building block.

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Potential applications of 2,4'-Dibromopropiophenone in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 2,4'-Dibromopropiophenone in Organic Chemistry

Abstract

This compound is a highly versatile bifunctional chemical intermediate that serves as a cornerstone in modern synthetic organic chemistry.[1] Its structure, incorporating both a reactive α-bromo ketone and a stable aryl bromide, offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and principal applications of this compound, with a focus on its utility in medicinal chemistry and the synthesis of novel organic compounds. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key synthetic pathways, offering researchers and drug development professionals a comprehensive resource for leveraging this pivotal building block.

Core Characteristics of this compound

Chemical Identity and Structure

This compound is an organic compound characterized by a propiophenone backbone substituted with two bromine atoms. One is located at the α-position relative to the carbonyl group, and the other is at the 4-position (para) of the phenyl ring.

  • IUPAC Name: 2-bromo-1-(4-bromophenyl)propan-1-one[2]

  • CAS Number: 38786-67-3[2]

  • Molecular Formula: C₉H₈Br₂O[2]

  • Molecular Weight: 291.97 g/mol [2]

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Data

The physical properties and safety data are critical for handling and experimental design. This information is readily available from major chemical suppliers and databases.

PropertyValueSource
Appearance White to off-white crystalline powder
Melting Point 85-88 °C
Solubility Soluble in various organic solvents like chloroform and methanol; sparingly soluble in water.[3]
Hazard Class Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)[2]

Characterization of this compound is routinely confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in public databases like PubChem and from commercial suppliers, providing a definitive fingerprint for structural verification.[2]

The Duality of Reactivity: A Synthetic Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds and the presence of the ketone functional group.

  • The α-Bromo Ketone Moiety: This is the more reactive site. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack via an Sₙ2 mechanism. The adjacent electron-withdrawing carbonyl group further activates this position. This site is the primary handle for introducing nitrogen, oxygen, or carbon nucleophiles.

  • The 4'-Aryl Bromide Moiety: The C(sp²)-Br bond on the phenyl ring is significantly more stable and less reactive towards classical nucleophilic substitution. However, it is an ideal handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage introduction of aryl, alkyl, or alkyne groups.

This orthogonal reactivity allows for selective, stepwise functionalization, enabling the construction of complex molecules with high precision. A chemist can first exploit the α-bromo position's reactivity under basic or nucleophilic conditions and then, in a subsequent step, modify the aryl bromide position using organometallic catalysis.

Synthesis of this compound

The most common and efficient method for preparing this compound is through the direct α-bromination of its precursor, 4'-Bromopropiophenone.

Synthetic Pathway and Mechanism

The reaction proceeds via an acid-catalyzed bromination mechanism. The ketone is first protonated, which increases the acidity of the α-protons. Tautomerization then leads to the formation of an enol intermediate. This electron-rich enol acts as a nucleophile, attacking molecular bromine (Br₂) to form the α-brominated product and regenerating the acid catalyst. Using a precursor that already contains the 4'-bromo substituent is a key strategic choice, as direct bromination of propiophenone could lead to a mixture of products, including bromination on the aromatic ring.

Experimental Protocol: α-Bromination of 4'-Bromopropiophenone

This protocol is adapted from a standard procedure for the α-bromination of substituted propiophenones.[3]

Materials:

  • 4'-Bromopropiophenone (1.0 eq)[4][5]

  • Molecular Bromine (Br₂) (1.1-1.2 eq)

  • Glacial Acetic Acid or Chloroform (as solvent)

  • A catalytic amount of 48% Hydrobromic Acid (HBr) or Aluminium Chloride (AlCl₃)[3][6]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-Bromopropiophenone (1.0 eq) in the chosen solvent (e.g., chloroform or glacial acetic acid).

  • Catalyst Addition: Add a few drops of 48% HBr or a small amount of AlCl₃ to the solution.[3][6]

  • Bromine Addition: Slowly add a solution of bromine (1.1-1.2 eq) in the same solvent dropwise via the dropping funnel at room temperature. The disappearance of the bromine color indicates its consumption. Maintain gentle stirring throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature.[3][6] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. If an acid catalyst was used, neutralize carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is typically a crystalline solid.

  • Recrystallization: Further purify the solid by recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) to yield pure this compound.[3]

Self-Validation: The identity and purity of the synthesized product must be confirmed by measuring its melting point and comparing it to the literature value (85-88 °C) and by obtaining spectroscopic data (¹H NMR) to confirm the structure.

Core Applications in Organic Synthesis

Keystone Precursor for Pharmacologically Active Agents

One of the most significant applications of this compound is its role as a precursor in the synthesis of substituted cathinones and other psychoactive substances.[7][8] This has made it a compound of interest in both pharmaceutical research and forensic chemistry. The primary transformation involves the nucleophilic substitution of the α-bromine with a primary or secondary amine.

General Reaction Scheme: The reaction of this compound with an amine (e.g., methylamine, pyrrolidine) in the presence of a non-nucleophilic base yields the corresponding α-amino ketone, a core structure in many cathinone derivatives.

Workflow: Synthesis of a N-Substituted α-Amino Ketone

Below is a generalized workflow for this critical transformation.

G cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Workup & Purification cluster_3 Final Product A 1. Dissolve this compound in a polar aprotic solvent (e.g., ACN). B 2. Add a non-nucleophilic base (e.g., DIEA, K₂CO₃). A->B Establish Basic Conditions C 3. Add amine nucleophile (e.g., Methylamine) dropwise at controlled temperature. B->C Prepare for Sₙ2 D 4. Stir at room temperature or with gentle heating until reaction is complete (Monitor by TLC). C->D Allow Reaction to Proceed E 5. Filter off solid byproducts. D->E Isolate Crude Mixture F 6. Remove solvent under reduced pressure. E->F G 7. Purify crude product via acid-base extraction or column chromatography. F->G H α-(Alkylamino)-4-bromopropiophenone G->H Obtain Pure Product

Caption: Workflow for the synthesis of α-amino ketones.

Causality in Protocol Design:

  • Solvent Choice: A polar aprotic solvent like acetonitrile (ACN) is chosen because it solvates the cation but not the amine nucleophile, enhancing the nucleophile's reactivity in an Sₙ2 reaction.

  • Base Selection: A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIEA) is used to neutralize the HBr formed during the reaction. Using a nucleophilic base (e.g., NaOH) could lead to competing side reactions, such as elimination or hydrolysis of the α-bromide.[9][10]

Synthesis of Heterocyclic Scaffolds

The α-bromo ketone functionality is a classic precursor for synthesizing a wide variety of five- and six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals.

  • Thiazoles: Reaction with thiourea or thioamides (Hantzsch thiazole synthesis) provides 2-aminothiazoles or 2,4-disubstituted thiazoles.

  • Imidazoles: Condensation with amidines can yield substituted imidazoles.

  • Oxazoles: Reaction with amides can lead to the formation of oxazole rings.

In these syntheses, this compound provides a C-C-O fragment, with the two carbons being the carbonyl and the α-carbon. The 4'-bromophenyl group is carried through the synthesis, allowing for subsequent modification via cross-coupling.

Exploiting Orthogonal Reactivity for Molecular Complexity

The true power of this compound lies in the ability to perform sequential, chemoselective reactions at its two distinct bromine-substituted positions. This allows for the rapid assembly of complex molecules that would otherwise require lengthy synthetic routes.

G cluster_path1 Pathway A: α-Substitution First cluster_path2 Pathway B: Aryl-Coupling First start This compound α-Bromo (Reactive) 4'-Bromo (Stable) A1 Sₙ2 with Nucleophile (e.g., R₂NH) start:f0->A1 B1 Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) start:f1->B1 A2 Intermediate A A1->A2 A3 Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) A2->A3 Functionalize 4'-position EndA Disubstituted Product A3->EndA B2 Intermediate B B1->B2 B3 Sₙ2 with Nucleophile (e.g., R₂NH) B2->B3 Functionalize α-position EndB Disubstituted Product B3->EndB

Caption: Orthogonal reactivity of this compound.

This diagram illustrates the two primary synthetic strategies:

  • Pathway A: The more labile α-bromide is first displaced by a nucleophile. The resulting intermediate, now stable, can undergo a palladium-catalyzed cross-coupling reaction at the 4'-position to introduce a second point of diversity.

  • Pathway B: Alternatively, the 4'-bromo position can be functionalized first using cross-coupling chemistry, provided the reaction conditions are compatible with the α-bromo ketone. The α-bromide is then available for subsequent nucleophilic substitution. The choice of pathway depends on the desired final structure and the compatibility of the reagents with the functional groups present.

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic tool. Its dual reactivity, well-established synthesis, and central role as a precursor to pharmacologically relevant classes of compounds underscore its importance in modern organic chemistry. For researchers in drug discovery and materials science, a thorough understanding of its reaction profile opens the door to efficient and elegant synthetic strategies for building molecular complexity. By carefully selecting reaction conditions, chemists can selectively address either reactive site, making this compound an indispensable building block for innovation.

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Methodological & Application

Application Notes & Protocols: 2,4'-Dibromopropiophenone as a Versatile Precursor for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4'-Dibromopropiophenone is a highly versatile and synthetically valuable precursor in medicinal chemistry and drug discovery. Its structure features two distinct and orthogonally reactive electrophilic sites: the α-bromo ketone moiety and the bromine-substituted aromatic ring. This unique bifunctionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures and libraries of novel compounds. This guide provides an in-depth exploration of key synthetic pathways originating from this compound, including the synthesis of important heterocyclic scaffolds such as imidazoles, pyrroles, and thiophenes, as well as the facile preparation of α-aminoketones. Each section offers a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and expert insights into optimizing reaction conditions.

Profile of the Precursor: this compound

This compound, also known as 2-Bromo-1-(4-bromophenyl)propan-1-one, is a solid, crystalline compound.[1] Its utility stems from the presence of two key reactive centers.

  • The α-Bromo Ketone System: The bromine atom alpha to the carbonyl group is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic substitution (S_N2) reactions. This site is the primary gateway for introducing nitrogen, sulfur, and oxygen nucleophiles, and for forming various heterocyclic rings.

  • The 4'-Bromoaryl Moiety: The bromine atom on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for late-stage diversification and the introduction of complex substituents.

Physicochemical Data
PropertyValue
Molecular Formula C₉H₈Br₂O
Molecular Weight 291.97 g/mol [1]
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[1]
CAS Number 38786-67-3[1]
Appearance Solid
Safety and Handling

As an α-haloketone, this compound is a lachrymator and a strong alkylating agent. It should be handled with extreme care in a well-ventilated fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat.[3][4]

  • Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust or vapors.[3] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[2][3] Refrigeration is recommended for long-term storage.[3]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[2][3] If inhaled, move to fresh air.[3]

Synthesis of Heterocyclic Scaffolds

The α-bromo ketone functionality is an ideal starting point for constructing a variety of five-membered heterocyclic rings, which are privileged structures in medicinal chemistry.

Synthesis of Substituted Imidazoles

The reaction of α-haloketones with amidines is a classical and efficient method for synthesizing 2,4-disubstituted imidazoles.[5] This reaction provides a direct route to compounds structurally related to bioactive molecules like histamine.[6][7]

Causality & Mechanism: The reaction proceeds via initial nucleophilic attack of the amidine on the α-carbon, displacing the bromide. The resulting intermediate then undergoes cyclization through the attack of the second amidine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazole ring. Using a mild base like potassium bicarbonate is crucial to scavenge the HBr produced without promoting decomposition of the α-bromo ketone.[5]

Imidazole_Synthesis cluster_reagents Reagents & Conditions Precursor This compound Intermediate Acyclic Intermediate Precursor->Intermediate S_N2 Attack Amidine Amidine (e.g., Formamidine Acetate) Amidine->Intermediate Base Base (e.g., K₂CO₃ or NaHCO₃) Base->Intermediate Solvent Solvent (e.g., THF/H₂O or Liquid NH₃) Solvent->Intermediate Product 2,4-Disubstituted Imidazole Intermediate->Product Cyclization & Dehydration

Caption: Workflow for imidazole synthesis.

Protocol 2.1: Synthesis of 4-(4-bromophenyl)-5-methyl-1H-imidazole

  • Materials:

    • This compound (1.0 eq)

    • Formamidine acetate (1.5 eq)

    • Potassium bicarbonate (2.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add formamidine acetate and potassium bicarbonate.

    • Add the THF/water solvent system and stir to dissolve the reagents.

    • In a separate container, dissolve this compound in a minimal amount of THF.

    • Add the solution of the α-bromo ketone dropwise to the stirring amidine mixture at room temperature.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

    • Add water to the reaction mixture, which may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Analysis:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis of Substituted Pyrroles via Hantzsch Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction that condenses an α-haloketone, a β-ketoester, and an amine or ammonia to form highly substituted pyrroles.[8][9][10][11] This method is exceptionally valuable for creating pyrrole derivatives that are core components of numerous natural products and pharmaceuticals.[8][9]

Causality & Mechanism: The reaction is initiated by the formation of an enamine from the β-ketoester and the amine.[8][12] This enamine intermediate then acts as a nucleophile, attacking the electrophilic α-carbon of this compound (an alternative mechanism involves attack at the carbonyl carbon).[8] The subsequent steps involve intramolecular cyclization and dehydration to furnish the final aromatic pyrrole ring.[8][12]

Hantzsch_Pyrrole_Synthesis Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Amine Primary Amine or Ammonia Amine->Enamine Haloketone This compound Adduct Cyclization Precursor Haloketone->Adduct Enamine->Adduct Nucleophilic Attack Product Substituted Pyrrole Adduct->Product Cyclization & Aromatization a_Aminoketone_Synthesis cluster_reagents Reagents & Conditions Precursor This compound Product α-Aminoketone Precursor->Product S_N2 Substitution Amine Primary or Secondary Amine (R₂NH) Amine->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Acid Scavenger Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product

Sources

The Versatile Intermediate: Application Notes and Protocols for 2,4'-Dibromopropiophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient and successful construction of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, α-haloketones stand out for their inherent reactivity and synthetic versatility. This guide focuses on a particularly valuable member of this class: 2,4'-Dibromopropiophenone. Its structure, featuring a bromine atom at the α-position to the carbonyl group and another on the phenyl ring, presents a unique combination of reactive sites, making it a powerful intermediate in the synthesis of a range of pharmaceutical compounds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and outline robust analytical methods for its characterization and quality control. The aim is to not only provide a set of instructions but to foster a deeper understanding of the chemical principles that govern its utility, thereby empowering scientists to leverage this intermediate to its full potential in their synthetic endeavors.

Core Applications: A Gateway to Diverse Pharmaceutical Scaffolds

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the α-carbon, a reaction facilitated by the electron-withdrawing effect of the adjacent carbonyl group. This reactivity profile makes it an ideal precursor for the synthesis of various pharmaceutical classes, most notably substituted cathinones and analogs of the antidepressant bupropion.

Synthesis of Substituted Cathinone Analogs

Substituted cathinones are a class of psychoactive compounds, and their synthesis is a significant area of research in medicinal chemistry and neuroscience.[1][2] The core reaction involves the displacement of the α-bromide by a primary or secondary amine, leading to the formation of a β-amino ketone, the characteristic scaffold of cathinones.[3]

G This compound This compound Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) This compound->Nucleophilic Substitution (SN2) Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Nucleophilic Substitution (SN2) Substituted Cathinone Analog Substituted Cathinone Analog Nucleophilic Substitution (SN2)->Substituted Cathinone Analog

Synthesis of Bupropion Analogs

Bupropion is an antidepressant and smoking cessation aid.[4] Its synthesis often involves the α-bromination of a propiophenone derivative followed by reaction with an amine.[5][6] this compound can serve as a starting material for the synthesis of bupropion analogs, where the 4'-bromo substituent can be retained or further functionalized to explore structure-activity relationships.[7][8]

Mechanistic Insights: The "Why" Behind the Reactivity

The reactivity of this compound is dominated by the chemistry of α-haloketones. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction .[9] In this concerted mechanism, the nucleophile (typically an amine) attacks the α-carbon at the same time as the bromide ion departs.[10]

C H C Br

||

O

]; "TransitionState" [label=<

Nu ... C ... Br

]; "Product" [label=<

C H C Nu

||

O

]; "LeavingGroup" [label="Br⁻"];

"Nu:" -> "Substrate" [label="Attack"]; "Substrate" -> "TransitionState"; "TransitionState" -> "Product"; "TransitionState" -> "LeavingGroup" [label="Departure"]; } dot Caption: The SN2 mechanism at the α-carbon.

Causality behind Experimental Choices:

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred. They can solvate the cation of the amine salt but do not strongly solvate the amine nucleophile, thus preserving its nucleophilicity. Protic solvents can solvate the amine, reducing its reactivity.

  • Base: In reactions with amine hydrochlorides, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often added to neutralize the acid and liberate the free amine for the reaction. An excess of the reactant amine can also serve as the base.

  • Temperature: The reaction rate is temperature-dependent. Moderate heating (e.g., 40-80 °C) is often employed to increase the reaction rate without promoting side reactions like elimination.

  • Nucleophile Strength: Less basic, yet nucleophilic, amines are ideal to avoid deprotonation at the α'-position, which could lead to side reactions.[9]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of a Substituted Cathinone Analog

This protocol describes the synthesis of 2-(methylamino)-1-(4-bromophenyl)propan-1-one, a representative substituted cathinone, via nucleophilic substitution.

Materials:

  • This compound

  • Methylamine hydrochloride

  • Sodium hydroxide

  • Toluene

  • Deionized water

  • Ice

Procedure:

  • Preparation of Methylamine Free Base: In a separate flask, dissolve methylamine hydrochloride in a minimal amount of deionized water. In an ice bath, slowly add a concentrated solution of sodium hydroxide to the methylamine hydrochloride solution to generate the free methylamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in toluene.

  • Nucleophilic Substitution: Slowly add the prepared methylamine free base solution to the stirred solution of this compound at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Bupropion Analog Precursor

This protocol outlines the synthesis of 2-(tert-butylamino)-1-(4-bromophenyl)propan-1-one, a precursor for a bupropion analog.

Materials:

  • This compound

  • tert-Butylamine

  • Acetonitrile

  • Triethylamine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Addition of Reagents: Add tert-butylamine (2 equivalents) and triethylamine (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 40-50 °C and monitor by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation.[11][12] The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the α-position, and the methyl protons. The 13C NMR will show distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm-1.

Technique Expected Observations for this compound
1H NMR Signals in the aromatic region (7-8 ppm), a quartet for the α-proton (around 5.2 ppm), and a doublet for the methyl protons (around 1.9 ppm).
13C NMR Signal for the carbonyl carbon (around 190 ppm), signal for the α-carbon (around 45 ppm), and signals for the aromatic carbons.
IR Strong C=O stretch around 1690 cm-1.
Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound and for monitoring reaction progress.[13][14][15]

HPLC Quality Control Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Procedure: Prepare a standard solution of this compound of known concentration. Analyze the sample and quantify the purity by comparing the peak area of the main component to the total peak area. Impurities can be identified by comparing their retention times to those of known potential impurities.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, primarily through SN2 reactions, provides a reliable pathway to important pharmaceutical scaffolds such as substituted cathinones and bupropion analogs. By understanding the mechanistic principles governing its reactions and employing robust analytical techniques for its characterization, researchers can effectively integrate this powerful building block into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.

References

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]

  • Damaj, M. I., Carroll, F. I., Eaton, J. B., Navarro, H. A., Blough, B. E., & Martin, B. R. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 53(9), 3549–3560. [Link]

  • Uchiyama, N., Kikura-Hanajiri, R., Kawahara, N., & Goda, Y. (2008). Analysis of designer drugs detected in the products purchased in fiscal year 2006. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(1), 149–156.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Eaton, J. B., & Damaj, M. I. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of medicinal chemistry, 52(21), 6768–6781. [Link]

  • Al-Absi, M. A., Al-Ghorbani, M., & Al-Haded, A. A. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(12), 14466–14539. [Link]

  • Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Eaton, J. B., & Damaj, M. I. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Journal of medicinal chemistry, 53(5), 2204–2214. [Link]

  • Tilli, T., & Stavber, S. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2539. [Link]

  • RTI International. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Substituted cathinones – Knowledge and References. Retrieved from [Link]

  • Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2009). Convenient and scalable process for the preparation of bupropion hydrochloride via efficient bromination of m-chloropropiophenone. Organic Process Research & Development, 13(5), 900–904. [Link]

  • Archer, J. R. P., Dargan, P. I., Lee, H. M. D., & Wood, D. M. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. *Journal of Pharmaceutical and Biomedical Analysis, 63, 107–115. [Link]

  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., & Liechti, M. E. (2013). Synthetic cathinones: a new class of designer drugs. Swiss medical weekly, 143, w13773. [Link]

  • Encyclopedia MDPI. (2022). Synthetic Cathinones. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropiophenone. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1254–1264. [Link]

  • NIST. (n.d.). Phenol, 2,4-dibromo-. Retrieved from [Link]

  • Bristow, A. F., et al. (2000). Collaborative study for establishment of an HPLC-method for batch consistency control of recombinant interferon-alfa-2. Pharmeuropa Bio, 1, 45-53. [Link]

  • El-Gindy, A., Emara, S., & Hadad, G. M. (2013). Quality by Design Strategy for Simultaneous HPLC Determination of Bromhexine HCl and Its Metabolite Ambroxol HCl in Dosage Forms and Plasma. Journal of Chromatographic Science, 51(8), 757–766. [Link]

  • Patta, S., Sireesha, B., Sultana, A., & Reddy, K. R. (2024). A Photo Stability Indicating HPLC technique for Validation of Netupitant and Palonosetron in Bulk and Formulations. International Journal of Research In Pharmaceutical Chemistry and Analysis, 4(1), 1-10. [Link]

Sources

Application Notes and Protocols: Reaction Mechanisms Involving 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromopropiophenone is a versatile α-haloketone intermediate of significant interest in organic synthesis.[1] Its structure, featuring a bromine atom at the α-carbon relative to the carbonyl group and another on the phenyl ring, provides two distinct reactive sites. This dual reactivity makes it a valuable precursor for a diverse array of molecular scaffolds, particularly in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The electron-withdrawing nature of the carbonyl group activates the α-carbon for nucleophilic attack, while the bromine on the aromatic ring can participate in various coupling reactions. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed protocols and mechanistic insights to aid researchers in leveraging its synthetic potential.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValue
IUPAC Name 2-bromo-1-(4-bromophenyl)propan-1-one[1]
CAS Number 38786-67-3[1]
Molecular Formula C₉H₈Br₂O[1]
Molecular Weight 291.97 g/mol [1]
Appearance Solid[4]
Melting Point 45-47 °C[5]
Boiling Point 138-140 °C at 14 mmHg[5]

Core Reaction Mechanisms

The reactivity of this compound is dominated by transformations at the α-carbon and the aromatic ring. Understanding these fundamental mechanisms is crucial for designing successful synthetic strategies.

Nucleophilic Substitution at the α-Carbon (SN2 Reaction)

The most prominent reaction of this compound is the nucleophilic substitution at the carbon atom bearing the bromine. This reaction typically proceeds via a bimolecular (SN2) mechanism.[6][7] In this concerted process, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion, which is an excellent leaving group.[8][9]

Mechanism Rationale: The presence of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.[6] The reaction is stereospecific, resulting in an inversion of configuration if the α-carbon is chiral.[9]

Diagram: SN2 Reaction of this compound with an Amine

SN2_Mechanism sub This compound ts Transition State sub->ts Nucleophilic Attack nuc R-NH₂ (Nucleophile) nuc->ts prod α-Aminoketone Derivative ts->prod lg Br⁻ (Leaving Group) ts->lg Leaving Group Departure

Caption: SN2 mechanism for the reaction of an amine with this compound.

Base-Induced Elimination (E2 Reaction)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.[10][11] This reaction competes with the SN2 pathway.

Mechanism Rationale: The base abstracts a proton from the β-carbon, leading to the concerted formation of a double bond and the expulsion of the bromide leaving group.[10] The use of a non-nucleophilic, bulky base favors elimination over substitution by minimizing the competing SN2 reaction.

Diagram: E2 Elimination of this compound

E2_Mechanism sub This compound ts Transition State sub->ts base Strong Base (e.g., t-BuOK) base->ts Proton Abstraction prod α,β-Unsaturated Ketone ts->prod Double Bond Formation conj_acid Conjugate Acid ts->conj_acid lg Br⁻ ts->lg Leaving Group Departure

Caption: E2 elimination mechanism of this compound.

Favorskii Rearrangement

With certain bases, particularly alkoxides, α-haloketones like this compound can undergo a Favorskii rearrangement to yield carboxylic acid derivatives, such as esters.[12][13] This reaction involves the formation of a cyclopropanone intermediate.[14][15]

Mechanism Rationale: The base abstracts an α-proton to form an enolate, which then undergoes intramolecular cyclization to form a cyclopropanone.[12] Subsequent nucleophilic attack by the alkoxide on the carbonyl carbon opens the strained three-membered ring, leading to a rearranged carboxylate ester after protonation.[15][16]

Diagram: Favorskii Rearrangement of this compound

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate Base (OR⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 attack Nucleophilic Attack by OR⁻ cyclopropanone->attack rearranged Rearranged Ester Product attack->rearranged Ring Opening

Caption: Simplified mechanism of the Favorskii Rearrangement.

Application in the Synthesis of Substituted Cathinones

A significant application of this compound is in the synthesis of substituted cathinones.[17][18] These compounds are of interest in medicinal chemistry and neuroscience research.[19][20] The synthesis typically involves a nucleophilic substitution reaction with a primary or secondary amine to introduce the desired amino group at the α-position.[6][21]

Experimental Protocols

Safety Precaution: this compound is a corrosive and hazardous substance.[1][22] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23][24][25][26]

Protocol 1: Synthesis of an α-Aminoketone via SN2 Reaction

This protocol details a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Toluene (or another suitable aprotic solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Addition of Reagents: Add the primary amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and wash with water.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with 1M HCl, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via α-Bromination of 4'-Bromopropiophenone

This protocol describes the synthesis of this compound from 4'-bromopropiophenone.[27][28]

Materials:

  • 4'-Bromopropiophenone[5][29]

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4'-bromopropiophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the stirred solution at room temperature. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the mixture until the red-brown color of the bromine disappears, indicating the completion of the reaction.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound and its reaction products should be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, the methine proton at the α-carbon, and the methyl protons.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), the α-carbon, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the mass of the molecule, showing the characteristic isotopic pattern for two bromine atoms.[1]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • Grokipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Bromopropiophenone. [Link]

  • Google Patents. Process for the production of ª ‡ -bromopropiophenone.
  • Safrole. Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. [Link]

  • PMC. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • Rhodium.ws. Enantiomeric alpha-Aminopropiophenones (Cathinone). [Link]

  • KPU Pressbooks. 8.1 E2 Reactions – Organic Chemistry I. [Link]

  • ResearchGate. A two-step method for the preparation of homochiral cathinones. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. [Link]

  • PMC. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. [Link]

  • Wikipedia. Mephedrone. [Link]

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  • Chemistry LibreTexts. 11.0: Introduction. [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. [Link]

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  • Ministry of Health, Labour and Welfare. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]

  • EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

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Application Notes & Protocols: The Strategic Use of 2,4'-Dibromopropiophenone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the application of 2,4'-Dibromopropiophenone as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. We delve into the mechanistic underpinnings, provide field-tested protocols for the synthesis of substituted thiazoles and imidazoles, and discuss the rationale behind key experimental parameters. The aim is to equip researchers with the foundational knowledge and practical methodologies to leverage this versatile building block in drug discovery and development programs.

Introduction: this compound as a Versatile Electrophilic Scaffold

This compound, with the IUPAC name 2-bromo-1-(4-bromophenyl)propan-1-one, is a powerful and versatile bifunctional electrophile.[1] Its chemical architecture is distinguished by two key reactive sites:

  • An α-Bromo Ketone Moiety: This functional group is highly susceptible to nucleophilic substitution at the α-carbon and nucleophilic addition at the carbonyl carbon. This duality is the cornerstone of its utility in forming five-membered heterocyclic rings.

  • A 4-Bromophenyl Group: The bromine atom on the aromatic ring is relatively stable under the conditions used for heterocycle formation. It serves as a crucial handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of extensive chemical libraries from a common heterocyclic core.

This unique combination makes this compound an ideal precursor for constructing substituted heterocycles, particularly thiazoles and imidazoles, which are prominent scaffolds in numerous clinically approved drugs and biologically active compounds.[2][3]

Synthesis of 2-Amino-4-(4-bromophenyl)thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[6] this compound is an excellent substrate for this transformation.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism involving nucleophilic attack and subsequent cyclodehydration.[7][8]

  • Nucleophilic Attack (SN2): The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the electrophilic α-carbon of this compound and displacing the bromide ion. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

This pathway is highly efficient and generally leads to high yields of the desired 2-aminothiazole product.[7]

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism start This compound + Thiourea step1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon start->step1 intermediate1 Isothiouronium Intermediate step1->intermediate1 step2 Intramolecular Cyclization Nitrogen attacks carbonyl C intermediate1->step2 intermediate2 Cyclic Hemiaminal Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product 4-(4-bromophenyl)thiazol-2-amine step3->product

Caption: Mechanism of the Hantzsch synthesis of 2-aminothiazoles.

Detailed Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

This protocol describes the synthesis of a key thiazole intermediate from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Methanol), reagent grade

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and side-arm flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 mmol, 1.46 g) and thiourea (e.g., 6.0 mmol, 0.46 g).

  • Solvent Addition: Add 20 mL of ethanol to the flask along with a magnetic stir bar.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reactants will dissolve as the mixture heats.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate/50% hexane. The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product hydrobromide salt may form.

  • Workup: Pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution.[7] This neutralizes the HBr byproduct and precipitates the free amine.

  • Isolation: Stir the resulting slurry for 15 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry or dry in a vacuum oven at 50 °C to a constant weight. The crude product is often pure enough for subsequent steps.[7]

Data and Characterization

The synthesized thiazole derivatives can be characterized using standard analytical techniques.

CompoundReactantsYield (%)M.P. (°C)Key ¹H NMR Signal (DMSO-d₆)
4-(4-bromophenyl)thiazol-2-amineThis compound, Thiourea~85-95%180-182[9]δ 7.5-7.7 (d, 2H, Ar-H), 7.2 (s, 2H, -NH₂), 7.1 (s, 1H, thiazole-H)[10]
4-(4-bromophenyl)-N-phenylthiazol-2-amineThis compound, PhenylthioureaVaries-Aromatic protons and thiazole proton signals will shift accordingly.

Synthesis of 4-(4-bromophenyl)imidazoles

The α-bromoketone functionality of this compound is also amenable to the synthesis of substituted imidazoles through condensation with an amidine source.[11] This provides access to another class of heterocycles with significant pharmacological applications.[11][12]

Mechanistic Rationale

The formation of the imidazole ring involves the reaction of the α-bromoketone with two equivalents of an ammonia source (often from formamidine or ammonium acetate) and an aldehyde, or more directly with a pre-formed amidine.

  • Amidine Formation (if applicable): In some protocols, an aldehyde reacts with ammonia to form an imine, which is then further converted.

  • Nucleophilic Attack: The amidine nitrogen attacks the α-carbon of the bromoketone, displacing the bromide.

  • Cyclization and Dehydration: A second nitrogen atom attacks the carbonyl, leading to a cyclic intermediate that subsequently dehydrates and oxidizes (or aromatizes) to form the stable imidazole ring.

A highly effective method involves the direct condensation of the α-bromoketone with formamidine acetate in a suitable solvent system.[11][13]

Imidazole_Synthesis_Workflow Imidazole Synthesis Workflow reagents This compound + Formamidine Acetate + Base (e.g., K2CO3) reaction Condensation Reaction (Heating/Pressure) reagents->reaction solvent Solvent System (e.g., Liquid NH3 or aq. THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 4-(4-bromophenyl)-1H-imidazole purification->product

Caption: General workflow for the synthesis of substituted imidazoles.

Detailed Experimental Protocol: Synthesis of 4-(4-bromophenyl)-1H-imidazole

This protocol is adapted from established methods for imidazole synthesis from α-haloketones.[11][13]

Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (2.5 eq)

  • Potassium Bicarbonate (K₂CO₃) or other suitable base

  • Tetrahydrofuran (THF) and Water (as a mixed solvent system)[13]

  • Ethyl Acetate (for extraction)

  • Brine solution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add formamidine acetate (e.g., 2.5 mol eq) and potassium bicarbonate (e.g., 2.2 mol eq).

  • Solvent Addition: Add a mixture of THF and water (e.g., 4:1 v/v). The aqueous layer is crucial for dissolving the polar amidine salt.[13]

  • Heating: Vigorously stir the mixture and heat to reflux.

  • Substrate Addition: Separately, dissolve this compound (1.0 mol eq) in a minimal amount of THF. Add this solution dropwise to the refluxing amidine mixture over 30 minutes.

  • Reaction: Continue to heat the reaction at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous slurry with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to afford the pure 4-(4-bromophenyl)-1H-imidazole.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic cores synthesized from this compound are of immense interest to the pharmaceutical industry.

  • Thiazole Derivatives: This class of compounds exhibits an exceptionally broad range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][10][14][15][16] The 4-(4-bromophenyl)thiazol-2-amine scaffold, in particular, has been investigated for the development of novel anticancer and antimicrobial agents.[10]

  • Imidazole Derivatives: The imidazole ring is a key component of many natural products and pharmaceuticals, including the amino acid histidine. Substituted imidazoles are widely applied as N-ligands for transition metals and are found in drugs targeting a variety of receptors and enzymes.[11]

The 4'-bromo substituent on the phenyl ring is not merely a passive structural element. It is a key functional group for library development, enabling medicinal chemists to rapidly diversify the core structure through reactions like Suzuki-Miyaura cross-coupling to explore structure-activity relationships (SAR).[12]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Class: Classified as causing severe skin burns and serious eye damage.[1] It is a lachrymator and irritant.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives. PMC - NIH. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Process of preparing 2-aminothiazoles.
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]

  • 4-(4-BROMOPHENYL)THIAZOL-2-AMINE. ChemBK. [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. LinkedIn. [Link]

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. [Link]

  • Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. [Link]

  • Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. ISCA. [Link]

  • Synthesis of substituted imidazoles via organocatalysis. Semantic Scholar. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. NIH. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals. [Link]

  • This compound. PubChem. [Link]ncbi.nlm.nih.gov/compound/603907)

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Protocol for the bromination of propiophenone to yield 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2,4'-Dibromopropiophenone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. The presence of two bromine atoms at distinct positions—one on the aromatic ring and one at the alpha-position to the carbonyl group—provides two reactive sites for further functionalization. This dual reactivity makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical agents and agrochemicals. The para-bromo substitution on the phenyl ring is a common feature in many biologically active compounds, while the alpha-bromo ketone moiety is a key synthon for the introduction of various nucleophiles.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound from propiophenone. The synthesis is presented as a robust two-step process, designed to ensure high purity and yield of the final product. Each step is detailed with explanations for the chosen reagents and conditions, reflecting a deep understanding of the underlying reaction mechanisms.

Reaction Mechanism: A Tale of Two Brominations

The synthesis of this compound from propiophenone involves two distinct electrophilic substitution reactions: an electrophilic aromatic substitution on the phenyl ring and an alpha-bromination of the ketone.

Step 1: Electrophilic Aromatic Bromination of Propiophenone

The initial step focuses on the selective bromination of the aromatic ring at the para-position. The propionyl group is an ortho, para-directing deactivator. Due to steric hindrance from the propionyl group, the incoming electrophile (bromine) is predominantly directed to the para-position. This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile.

Step 2: Alpha-Bromination of 4'-Bromopropiophenone

The second step involves the bromination at the carbon atom adjacent to the carbonyl group (the α-carbon). This reaction proceeds via an enol or enolate intermediate. In an acidic medium, the ketone is first protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromo ketone and hydrogen bromide.

Experimental Protocols

This synthesis is performed in two sequential steps, with the isolation and purification of the intermediate, 4'-Bromopropiophenone.

Part 1: Synthesis of 4'-Bromopropiophenone

This step involves the Friedel-Crafts acylation of bromobenzene, which is a more controlled method for obtaining the para-substituted product compared to the direct bromination of propiophenone.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
BromobenzeneC₆H₅Br157.0115.7 g (0.1 mol)Reagent grade
Propionyl chlorideC₃H₅ClO92.529.25 g (0.1 mol)Reagent grade
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g (0.11 mol)Handle in a fume hood, moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Hydrochloric acidHCl36.4650 mL (6M)For work-up
Saturated Sodium BicarbonateNaHCO₃84.01100 mLFor work-up
Anhydrous Magnesium SulfateMgSO₄120.3710 gFor drying
EthanolC₂H₅OH46.07As neededFor recrystallization

Workflow for the Synthesis of 4'-Bromopropiophenone:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification setup 1. Assemble a dry three-necked flask with a stirrer, dropping funnel, and reflux condenser. charge 2. Charge the flask with anhydrous AlCl₃ and 100 mL of DCM. setup->charge cool 3. Cool the flask to 0°C in an ice bath. charge->cool add_propionyl 4. Add a solution of propionyl chloride in 50 mL of DCM dropwise. cool->add_propionyl add_bromo 5. Add a solution of bromobenzene in 50 mL of DCM dropwise. add_propionyl->add_bromo react 6. Stir at room temperature for 2-3 hours. add_bromo->react quench 7. Quench the reaction by pouring it onto crushed ice and 6M HCl. react->quench extract 8. Separate the organic layer and extract the aqueous layer with DCM. quench->extract wash 9. Wash the combined organic layers with saturated NaHCO₃ and brine. extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄. wash->dry evaporate 11. Evaporate the solvent under reduced pressure. dry->evaporate recrystallize 12. Recrystallize the crude product from ethanol. evaporate->recrystallize product1 Pure 4'-Bromopropiophenone recrystallize->product1

Caption: Workflow for the synthesis of 4'-Bromopropiophenone.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl). Ensure all glassware is thoroughly dried.

  • Charging Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred suspension to 0°C using an ice bath.

  • Addition of Acylating Agent: Prepare a solution of propionyl chloride (9.25 g, 0.1 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Aromatic Substrate: Prepare a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 6M hydrochloric acid. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 4'-Bromopropiophenone as a white crystalline solid.

Part 2: Synthesis of this compound

This step involves the alpha-bromination of the previously synthesized 4'-Bromopropiophenone.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4'-BromopropiophenoneC₉H₉BrO213.0710.65 g (0.05 mol)From Part 1
BromineBr₂159.818.0 g (0.05 mol)Handle with extreme caution in a fume hood
Glacial Acetic AcidCH₃COOH60.05100 mLSolvent
Saturated Sodium BisulfiteNaHSO₃104.0650 mLTo quench excess bromine
Saturated Sodium BicarbonateNaHCO₃84.01100 mLFor neutralization
Dichloromethane (DCM)CH₂Cl₂84.93150 mLFor extraction
Anhydrous Magnesium SulfateMgSO₄120.3710 gFor drying
HexaneC₆H₁₄86.18As neededFor recrystallization

Workflow for the Synthesis of this compound:

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification setup 1. Dissolve 4'-Bromopropiophenone in glacial acetic acid in a flask. add_br2 2. Add a solution of bromine in glacial acetic acid dropwise at room temperature. setup->add_br2 react 3. Stir at room temperature for 1-2 hours. add_br2->react quench 4. Pour the reaction mixture into ice-water. react->quench extract 5. Extract the product with DCM. quench->extract wash 6. Wash with NaHSO₃, NaHCO₃, and brine. extract->wash dry 7. Dry the organic layer over anhydrous MgSO₄. wash->dry evaporate 8. Evaporate the solvent. dry->evaporate recrystallize 9. Recrystallize the crude product from hexane. evaporate->recrystallize product2 Pure this compound recrystallize->product2

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-Bromopropiophenone (10.65 g, 0.05 mol) in 100 mL of glacial acetic acid.

  • Addition of Bromine: Prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over 30 minutes. The red-brown color of bromine should disappear as it is consumed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the bromine color has faded. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing 300 g of crushed ice and 100 mL of water.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bisulfite solution (to remove any unreacted bromine), 100 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from hexane to yield pure this compound as a solid.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.8-7.6 (d, 2H, aromatic protons ortho to carbonyl), ~7.6-7.4 (d, 2H, aromatic protons meta to carbonyl), ~5.2 (q, 1H, CHBr), ~1.9 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~190 (C=O), ~135-128 (aromatic carbons), ~40 (CHBr), ~20 (CH₃).

  • IR (KBr, cm⁻¹): Expected characteristic peaks: ~1690 (C=O stretching), ~820 (C-H out-of-plane bending for para-disubstituted benzene).

  • Mass Spectrometry (EI): Expected molecular ion peaks corresponding to the isotopic pattern of two bromine atoms.

Safety and Handling Precautions

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled.[1][2][3][4][5] Always handle liquid bromine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][5] Have a solution of sodium thiosulfate ready to neutralize any spills.[2][5]

  • Anhydrous Aluminum Chloride: is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a dry environment, preferably in a glove box or a fume hood, and avoid contact with skin and eyes.

  • Propionyl Chloride: is a corrosive and lachrymatory liquid. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane and Glacial Acetic Acid: are volatile and should be handled in a fume hood. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

References

  • Slideshare. Bromine handling and safety. [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Gujarat Alkalies and Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

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The Untapped Potential of 2,4'-Dibromopropiophenone in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Polymers

In the vast landscape of material science, the quest for novel monomers and initiators that impart unique functionalities to polymers is perpetual. 2,4'-Dibromopropiophenone, a halogenated aromatic ketone, emerges as a molecule of significant interest, albeit with a largely unexplored potential in the realm of advanced materials. Its distinct chemical architecture, featuring two bromine atoms at different positions and a reactive α-bromo ketone group, presents a compelling platform for the synthesis of a new generation of functional polymers.

This technical guide delineates two primary, scientifically-grounded applications of this compound in material science: first, as a robust initiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined block copolymers; and second, as a precursor to novel dibrominated chalcone monomers, which are valuable for creating polymers with tailored optical and electronic properties. This document provides detailed protocols and the scientific rationale behind these applications, aimed at researchers, scientists, and professionals in drug development and material science.

Part 1: this compound as an Initiator for Atom Transfer Radical Polymerization (ATRP)

The α-bromo ketone moiety in this compound is a classic initiating site for Atom Transfer Radical Polymerization (ATRP), a powerful controlled radical polymerization technique. ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers.[1][2][3] The presence of the 4-bromophenyl group on the initiator fragment allows for the incorporation of this specific functionality at the α-terminus of the polymer chain.

Causality of Experimental Design

The choice of this compound as an ATRP initiator is predicated on the lability of the carbon-bromine bond adjacent to the carbonyl group. A transition metal catalyst, typically a copper(I) complex, reversibly abstracts the bromine atom to form a carbon-centered radical that initiates polymerization. The equilibrium between the active (radical) and dormant (halide-capped) species is key to the controlled nature of the polymerization.[1] The 4-bromophenyl group is electronically distinct and can influence the solubility and electronic properties of the resulting polymer.

Experimental Workflow: ATRP Initiation

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification reagents 1. Add monomer, initiator (this compound), and solvent to Schlenk flask. catalyst 2. Add Cu(I)Br and ligand to a separate Schlenk flask. deoxygenate 3. Deoxygenate both flasks via freeze-pump-thaw cycles. catalyst->deoxygenate mix 4. Transfer monomer/initiator solution to catalyst flask under inert atmosphere. deoxygenate->mix polymerize 5. Immerse in preheated oil bath to start polymerization. mix->polymerize monitor 6. Monitor monomer conversion via NMR or GC. polymerize->monitor terminate 7. Terminate by exposing to air. monitor->terminate remove_catalyst 8. Dilute and pass through alumina column to remove copper. terminate->remove_catalyst precipitate 9. Precipitate polymer in a non-solvent (e.g., cold methanol). remove_catalyst->precipitate dry 10. Dry the purified polymer under vacuum. precipitate->dry

Caption: Workflow for ATRP using this compound as an initiator.

Protocol 1: Synthesis of a Block Copolymer using this compound as Initiator

This protocol describes the synthesis of a poly(methyl methacrylate)-b-poly(butyl acrylate) (PMMA-b-PBA) block copolymer. The first block (PMMA) is synthesized using this compound as the initiator, resulting in a PMMA macroinitiator with a bromine end-group, which then initiates the polymerization of the second block (BA).

Materials:

ReagentCAS NumberSupplier
This compound38786-67-3Major Supplier
Methyl methacrylate (MMA), inhibitor removed80-62-6Major Supplier
Butyl acrylate (BA), inhibitor removed141-32-2Major Supplier
Copper(I) bromide (CuBr)7787-70-4Major Supplier
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-5Major Supplier
Anisole (anhydrous)100-66-3Major Supplier
Methanol67-56-1Major Supplier
Alumina, neutral, for column chromatography1344-28-1Major Supplier

Step-by-Step Methodology:

Part A: Synthesis of PMMA Macroinitiator

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (146 mg, 0.5 mmol), methyl methacrylate (5.0 g, 50 mmol), and anisole (10 mL).

  • In a separate 25 mL Schlenk flask, add CuBr (71.7 mg, 0.5 mmol) and PMDETA (104 µL, 0.5 mmol).

  • Deoxygenation: Subject both flasks to three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Initiation: Under a positive pressure of argon, transfer the deoxygenated monomer/initiator solution to the catalyst-containing flask via a cannula.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir.

  • Monitoring: After 4 hours, take a sample under argon for ¹H NMR analysis to determine monomer conversion. Aim for ~50% conversion to ensure high end-group fidelity.

  • Termination: Once the target conversion is reached, cool the flask to room temperature and expose the viscous solution to air to quench the polymerization.

Part B: Synthesis of PMMA-b-PBA Block Copolymer

  • Chain Extension: To the flask containing the PMMA macroinitiator, add a deoxygenated solution of butyl acrylate (6.4 g, 50 mmol) in anisole (10 mL) via a cannula.

  • Re-initiation: Subject the flask to another three freeze-pump-thaw cycles.

  • Second Polymerization: Place the flask back into the 70 °C oil bath and stir for an additional 6 hours.

  • Final Termination and Purification: Terminate the reaction by exposing it to air. Dilute the polymer solution with tetrahydrofuran (THF, 20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Concentrate the purified solution and precipitate the block copolymer by adding it dropwise to 400 mL of cold methanol with vigorous stirring.

  • Drying: Collect the white polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

Expected Outcome: A well-defined block copolymer with a predictable molecular weight and low polydispersity (typically < 1.3), verifiable by Gel Permeation Chromatography (GPC).

Part 2: Precursor to Dibrominated Chalcone Monomers for Functional Polymers

This compound is an ideal starting material for the synthesis of a novel class of dibrominated chalcone monomers via the Claisen-Schmidt condensation.[4][5] Chalcones are α,β-unsaturated ketones that can act as versatile monomers. The resulting polymers are of interest in materials science, particularly for applications in nonlinear optics (NLO) and organic electronics, where the electronic properties of the conjugated system and the presence of heavy atoms like bromine can be advantageous.[6][7]

Synthetic Rationale

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone. In this application, this compound serves as the ketone component. By reacting it with various aromatic aldehydes, a library of dibrominated chalcone monomers can be synthesized. The bromine atoms can serve multiple purposes: they can enhance intersystem crossing for phosphorescence applications, increase the refractive index of the polymer, and provide sites for post-polymerization modification via cross-coupling reactions.

Reaction Scheme: From Propiophenone to Polymer

Chalcone_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start This compound condensation Claisen-Schmidt Condensation (Base Catalyst, EtOH) start->condensation aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) aldehyde->condensation monomer Dibrominated Chalcone Monomer condensation->monomer polymerization_step Radical Polymerization (e.g., AIBN, Toluene) monomer->polymerization_step polymer Functional Poly(chalcone) polymerization_step->polymer

Caption: Synthetic pathway from this compound to a functional polymer.

Protocol 2: Synthesis and Polymerization of a Dibrominated Chalcone Monomer

This protocol details the synthesis of (E)-1-(4-bromophenyl)-3-(2-bromophenyl)prop-2-en-1-one and its subsequent free-radical polymerization.

Materials:

ReagentCAS NumberSupplier
This compound38786-67-3Major Supplier
2-Bromobenzaldehyde6630-33-7Major Supplier
Sodium Hydroxide (NaOH)1310-73-2Major Supplier
Ethanol (95%)64-17-5Major Supplier
Azobisisobutyronitrile (AIBN)78-67-1Major Supplier
Toluene (anhydrous)108-88-3Major Supplier

Step-by-Step Methodology:

Part A: Synthesis of (E)-1-(4-bromophenyl)-3-(2-bromophenyl)prop-2-en-1-one Monomer

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (2.92 g, 10 mmol) and 2-bromobenzaldehyde (1.85 g, 10 mmol) in 40 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous NaOH solution dropwise. A yellow precipitate should begin to form.

  • Reaction: Continue stirring the mixture at room temperature for 4 hours.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then recrystallize from ethanol to obtain the pure chalcone monomer as yellow crystals.

  • Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Part B: Free-Radical Polymerization of the Chalcone Monomer

  • Reaction Setup: In a Schlenk tube, dissolve the synthesized dibromochalcone monomer (2.0 g, ~4.4 mmol) and AIBN (14.4 mg, 0.088 mmol, 2 mol%) in 10 mL of anhydrous toluene.

  • Deoxygenation: Deoxygenate the solution by bubbling argon through it for 30 minutes.

  • Polymerization: Seal the tube and place it in a preheated oil bath at 80 °C for 24 hours. The solution will become more viscous.

  • Isolation: Cool the reaction to room temperature and pour the viscous solution into 200 mL of vigorously stirring methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate it into methanol to remove any unreacted monomer.

  • Drying: Dry the final polymer product under vacuum at 60 °C overnight.

Expected Outcome: A functional polymer whose properties can be characterized by GPC (for molecular weight and distribution), TGA/DSC (for thermal properties), and UV-Vis spectroscopy (for optical properties). The polymer is expected to have a high refractive index and potential for NLO applications.

Conclusion and Future Outlook

This compound stands as a promising, yet underutilized, molecule in material science. The protocols detailed herein provide a clear and scientifically robust framework for its application as both a versatile ATRP initiator and a precursor to novel functional monomers. The ability to create well-defined block copolymers and functional poly(chalcone)s from this single starting material opens up new avenues for the development of advanced materials with tailored properties for a wide range of applications, from nano-electronics to biomedical devices. Further research into the polymerization of various chalcone monomers derived from this compound and the exploration of the resulting polymers' properties will undoubtedly solidify its place as a valuable tool in the polymer chemist's arsenal.

References

  • Enhanced Nonlinear Optics Properties of a Bromine Chalcone from a novel Polymorph. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering, 578, 012002.
  • Alves, M. J., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(15), 4479.
  • Kajiwara, A., & Matyjaszewski, K. (1998). Formation of Block Copolymers by Transformation of Cationic Ring-Opening Polymerization to Atom Transfer Radical Polymerization (ATRP). Macromolecules, 31(11), 3489-3493.
  • Davis, K. A., & Matyjaszewski, K. (2000). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 33(11), 4039-4047.
  • Jităreanu, A., et al. (2015). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
  • Jităreanu, A., et al. (2015). α,β-Dibromochalcone derivatives--synthesis and antimicrobial activity.
  • Lai, Y.-C. (1996). U.S. Patent No. 5,574,117. Washington, DC: U.S.
  • Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Boerner, H. G., & Matyjaszewski, K. (2002). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 35(21), 7907-7913.

Sources

Introduction: The Strategic Imperative for New Antimicrobial Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2,4'-Dibromopropiophenone as a versatile starting material for the synthesis and evaluation of novel antimicrobial agents.

The rapid rise of multidrug-resistant (MDR) pathogens represents a critical threat to global public health, projected to cause over 10 million deaths annually by 2050 if unaddressed.[1] This escalating crisis necessitates a departure from modifying existing antibiotic classes and a move towards the discovery of novel chemical entities with unique mechanisms of action.[1][2] In this context, the strategic selection of versatile chemical scaffolds is paramount.

This compound emerges as a compound of significant interest. As an α-bromoketone, it possesses two key features that make it an attractive starting point for antimicrobial drug discovery. First, the α-bromo group is a highly reactive handle, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution, facilitating the construction of more complex molecular architectures.[3][4] This reactivity is fundamental to building diverse libraries of compounds. Second, the presence of bromine atoms on the aromatic ring is a well-documented feature in many potent bioactive molecules, including antimicrobials.[5][6][7] Bromination can enhance lipophilicity, improve membrane permeability, and contribute to specific binding interactions with microbial targets.

This guide provides a comprehensive framework for leveraging this compound in an antimicrobial discovery workflow. We will detail the synthesis of chalcone-like derivatives, provide robust protocols for their antimicrobial evaluation, and discuss the underlying structure-activity relationships that drive their biological effects.

Part 1: Synthesis of Novel Antimicrobial Candidates via Claisen-Schmidt Condensation

The synthesis of chalcones and their analogues remains a cornerstone of medicinal chemistry due to the remarkable breadth of biological activities associated with the 1,3-diphenyl-2-propen-1-one core, including potent antimicrobial effects.[8][9] The α,β-unsaturated ketone moiety is a critical pharmacophore, often implicated in the molecule's mechanism of action.[10] We will adapt the classical Claisen-Schmidt condensation to utilize this compound, creating a library of novel chalcone-like compounds.

Causality Behind the Protocol:

The Claisen-Schmidt condensation involves the base-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens to prevent self-condensation.[11] In our protocol, this compound serves as the ketone component and various substituted aromatic aldehydes are used as the reaction partner.

  • Choice of Base (Potassium Hydroxide): A strong base like KOH is essential to deprotonate the α-carbon of the propiophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[8][11]

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves the reactants and the base catalyst, facilitating a homogeneous reaction mixture.

  • Reaction Monitoring (TLC): Thin-Layer Chromatography is a rapid and effective technique to monitor the disappearance of starting materials and the appearance of the less polar chalcone product, allowing for precise determination of reaction completion.[12]

  • Purification (Recrystallization): This classical technique is highly effective for purifying the solid chalcone product. By dissolving the crude material in a hot solvent and allowing it to cool slowly, a highly pure crystalline product can be obtained, while impurities remain in the mother liquor.[12]

Experimental Protocol 1: Synthesis of a 2,4'-Dibromo-Chalcone Analogue

This protocol details the synthesis of a representative chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Glacial Acetic Acid

  • Deionized Water

  • TLC plates (silica gel 60 F254)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and the selected substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol with gentle stirring.

  • Catalyst Addition: In a separate beaker, prepare a solution of KOH (1.2 equivalents) in ethanol. Cool the round-bottom flask containing the ketone and aldehyde mixture in an ice bath.

  • Reaction Initiation: Slowly add the ethanolic KOH solution dropwise to the stirred ketone-aldehyde mixture, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress every hour using TLC (e.g., with a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.[13]

  • Product Precipitation: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water.

  • Neutralization: Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 5-6. This will cause the chalcone product to precipitate out of the solution as a solid.

  • Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any residual salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.[12] Dry the purified crystals in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, IR spectroscopy, and melting point determination.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A This compound + Substituted Aldehyde in Ethanol C Combine reactants in ice bath A->C B KOH in Ethanol B->C D Stir at Room Temp (12-24h) C->D E Monitor via TLC D->E Hourly E->D Incomplete F Pour into ice water E->F Complete G Acidify to pH 5-6 F->G H Vacuum Filtration G->H I Recrystallize from Ethanol H->I J Pure Chalcone Analogue I->J

Caption: Workflow for the synthesis of chalcone analogues.

Part 2: In-Vitro Evaluation of Antimicrobial Efficacy

Once a library of derivatives has been synthesized, a systematic evaluation of their antimicrobial activity is required. The gold-standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[14][15]

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

  • MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17]

Causality Behind the Protocols:

These assays are designed to provide quantitative and reproducible data on a compound's potency.

  • Broth Microdilution (MIC): This method is preferred for its efficiency in screening multiple compounds and concentrations simultaneously.[14] Using a 96-well plate format allows for a two-fold serial dilution series to precisely pinpoint the MIC value. Mueller-Hinton Broth (MHB) is the standard medium as it supports the growth of most common pathogens and has minimal interference with antimicrobial agents.[17]

  • Standardized Inoculum: Standardizing the bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluting it to the final concentration (~5 x 10⁵ CFU/mL) is critical for inter-assay reproducibility.[14]

  • Subculturing (MBC): The MBC test differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. By plating aliquots from the non-turbid wells of the MIC assay onto antibiotic-free agar, we can determine the concentration at which the bacteria are no longer viable.[14][17]

Experimental Protocol 2.1: MIC Determination by Broth Microdilution

Materials:

  • Synthesized test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. c. Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Dilution: a. Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Experimental Protocol 2.2: MBC Determination

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: From each selected well, plate a 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17]

Antimicrobial Testing Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare 2-fold serial dilutions of compound in 96-well plate C Inoculate plate A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24h C->D E Read MIC: Lowest concentration with no visible growth D->E F Select clear wells (MIC, 2x MIC, 4x MIC) E->F Proceed if bactericidal activity is suspected G Plate 10µL from each well onto agar F->G H Incubate at 37°C for 18-24h G->H I Read MBC: Lowest concentration with ≥99.9% killing H->I G cluster_cell Bacterial Cell cluster_result Result Chalcone Chalcone Analogue (DBP-01) Enzyme Bacterial Enzyme (with Cysteine-SH) Chalcone->Enzyme Michael Addition Reaction Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Enzyme->Inactive_Enzyme Death Enzyme Inactivation & Bacterial Cell Death Inactive_Enzyme->Death

Caption: Proposed mechanism via Michael addition.

Conclusion and Future Directions

This compound serves as an excellent and highly adaptable starting material for the generation of novel antimicrobial compounds. The protocols outlined here provide a robust framework for the synthesis of chalcone-like derivatives and their subsequent biological evaluation. The inherent reactivity of the α-bromoketone functionality, combined with the beneficial electronic and lipophilic properties conferred by the bromine substituents, makes this a promising scaffold for further development.

Future work should focus on expanding the library of derivatives to include a wider range of aldehyde substitution patterns and exploring further chemical modifications of the chalcone core to improve potency, broaden the antimicrobial spectrum, and enhance drug-like properties.

References

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (2025). Der Pharma Chemica. [Link]

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. (2020). AIP Publishing. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). IJRAR. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024). ACG Publications. [Link]

  • Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. (n.d.). Der Pharma Chemica. [Link]

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • MIC/MBC Testing | International and Accredited Lab. (n.d.). Nikopharmad. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Institutes of Health. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2025). ResearchGate. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health. [Link]

  • Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (n.d.). MDPI. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health. [Link]

  • α-bromoketone Definition. (n.d.). Fiveable. [Link]

  • (PDF) Synthetic Access to Aromatic α-Haloketones. (n.d.). ResearchGate. [Link]

  • Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. (2009). PubMed. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Antimicrobial Agents. (2022). National Institutes of Health. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). National Institutes of Health. [Link]

Sources

Application Notes & Protocols for the Experimental Use of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4'-Dibromopropiophenone is a halogenated ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring two bromine atoms at different positions and a reactive α-bromoketone moiety, allows for a range of chemical transformations. This document provides a detailed guide for researchers, chemists, and drug development professionals on the safe handling and experimental setup for key reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, focusing on nucleophilic substitution and carbonyl reduction, and provide robust, step-by-step protocols for laboratory execution.

Compound Profile and Safety Imperatives

Chemical Identity
  • IUPAC Name: 2-Bromo-1-(4-bromophenyl)propan-1-one[1]

  • Synonyms: this compound, 2-Bromo-4'-bromopropiophenone[1]

  • CAS Number: 38786-67-3[1]

  • Molecular Formula: C₉H₈Br₂O[1]

  • Molecular Weight: 291.97 g/mol [1]

This compound is a bifunctional compound. The bromine on the aromatic ring is relatively inert to simple nucleophilic substitution but can participate in cross-coupling reactions. The primary site of reactivity under standard laboratory conditions is the α-bromine, which is activated by the adjacent carbonyl group, making the α-carbon highly electrophilic. This feature makes it an excellent precursor for synthesizing a variety of derivatives, including substituted cathinones and other pharmacologically relevant scaffolds.[2][3][4]

Critical Safety and Handling Protocols

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[5][6]

  • Hazard Profile:

    • Corrosive: Causes severe skin burns and eye damage.[1][5][6]

    • Toxicity: Harmful if swallowed.[5][6]

    • Irritant: Causes irritation to the respiratory system.[7]

    • Lachrymator: Substance which increases the flow of tears.[7]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof chemical safety goggles. A face shield is highly recommended.[5]

  • Handling and Storage:

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[8]

    • Store locked up.[5][6]

    • Use only in a chemical fume hood to avoid inhalation of vapors.[7][8]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[6][7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Immediately call a POISON CENTER or doctor.[5][6]

Reaction Type 1: Nucleophilic Substitution at the α-Carbon

The most common reaction pathway for this compound involves the substitution of the α-bromine. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon an excellent electrophile for nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10][11]

Mechanism: SN2 Amination

In this pathway, a nucleophile, such as a primary or secondary amine, directly attacks the α-carbon, displacing the bromide leaving group in a single, concerted step. This reaction is fundamental for synthesizing β-keto-phenethylamine derivatives, a class that includes many synthetic cathinones.[2][3]

Caption: Generalized SN2 mechanism for amination.
Protocol: Synthesis of 1-(4-bromophenyl)-2-(pyrrolidin-1-yl)propan-1-one

This protocol details the reaction with pyrrolidine, a common secondary amine used in these syntheses.

ParameterValueNotes
Reactant 1 This compound1.0 eq
Reactant 2 Pyrrolidine2.2 eq
Base Potassium Carbonate (K₂CO₃)2.0 eq
Solvent Acetonitrile (CH₃CN)Anhydrous
Temperature Room Temperature20-25 °C
Reaction Time 12-24 hoursMonitor by TLC
Expected Yield 75-90%Varies with purification

Materials:

  • This compound

  • Pyrrolidine

  • Anhydrous Potassium Carbonate (finely ground)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add finely ground anhydrous potassium carbonate (2.0 eq) to the solution. The K₂CO₃ acts as a scavenger for the HBr generated during the reaction.

  • Nucleophile Addition: While stirring vigorously, add pyrrolidine (2.2 eq) dropwise to the suspension at room temperature. An excess of the amine ensures the reaction goes to completion and helps consume the starting material.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates completion.

  • Workup:

    • Filter the reaction mixture to remove the potassium salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in Dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • If necessary, purify the product further via column chromatography on silica gel.

workflow_sn2 cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification setup 1. Combine Reactant 1, K₂CO₃, and Acetonitrile add_nuc 2. Add Pyrrolidine (Nucleophile) setup->add_nuc react 3. Stir at RT for 12-24h add_nuc->react monitor 4. Monitor by TLC react->monitor filter 5. Filter Solids monitor->filter evap1 6. Evaporate Solvent filter->evap1 extract 7. Dissolve in DCM & Wash (NaHCO₃, Brine) evap1->extract dry 8. Dry with Na₂SO₄ extract->dry evap2 9. Evaporate DCM dry->evap2 purify 10. Column Chromatography (if needed) evap2->purify

Caption: Experimental workflow for SN2 amination.

Reaction Type 2: Reduction of the Carbonyl Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, offering excellent chemoselectivity by not affecting the carbon-bromine bonds under standard conditions.[12]

Mechanism: Hydride Reduction

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product.

Caption: Generalized mechanism for ketone reduction by NaBH₄.
Protocol: Synthesis of 2-Bromo-1-(4-bromophenyl)propan-1-ol

This protocol provides a standard procedure for the reduction of the ketone.

ParameterValueNotes
Reactant 1 This compound1.0 eq
Reagent Sodium Borohydride (NaBH₄)1.0-1.5 eq
Solvent Methanol (MeOH) or Ethanol---
Temperature 0 °C to Room TemperatureInitial cooling is crucial
Reaction Time 1-3 hoursMonitor by TLC
Expected Yield >90%Often high purity after workup

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Beaker, round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring, add Sodium Borohydride (1.0-1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC. The product alcohol will have a different Rf value than the starting ketone. A simple qualitative test with 2,4-DNP (Brady's reagent) can also be used; a sample from the reaction mixture should no longer produce an orange/yellow precipitate when the reaction is complete.[13][14]

  • Workup:

    • Cool the flask in an ice bath again.

    • Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the bubbling ceases and the pH is slightly acidic. This neutralizes excess NaBH₄ and protonates the alkoxide.

    • Remove the bulk of the methanol under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the product, which is often a viscous oil or a low-melting solid. The crude product is typically of high purity.

References

  • Material Safety Data Sheet - 2-Bromopropiophenone. Cole-Parmer. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. National Center for Biotechnology Information (PMC). [Link]

  • This compound | C9H8Br2O. PubChem. [Link]

  • Enantiomeric alpha-Aminopropiophenones (Cathinone). Erowid. [Link]

  • Substituted cathinones – Knowledge and References. Taylor & Francis Online. [Link]

  • Substituted cathinone. Wikipedia. [Link]

  • Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology. [Link]

  • Substitution and elimination reactions. Khan Academy. [Link]

  • Discuss the mechanism of nucleophilic substitution reactions involving 2-bromopropane. PrepMate. [Link]

  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube. [Link]

  • SN1 SN2 E1 E2 (Part 2): Introduction to Substitution & Elimination Reactions. YouTube. [Link]

  • 7.4 Predicting the Products of Substitution Reactions. YouTube. [Link]

  • Reaction of 2,4-DNP with ketone Applications. ResearchGate. [Link]

  • Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Organic Chemistry Data. [Link]

  • 2-Bromopropiophenone. ChemBK. [Link]

  • Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

  • Carbonyls 5. Use of 2,4-DNP (Brady's reagent). YouTube. [Link]

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Application Notes & Protocols: High-Purity Isolation of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust methodologies for the purification of 2,4'-Dibromopropiophenone, a critical intermediate in pharmaceutical synthesis. Addressing the challenges inherent in its preparation, typically via Friedel-Crafts acylation or direct bromination, this document provides field-proven protocols for recrystallization and column chromatography. We delve into the rationale behind solvent system selection, impurity profiling, and analytical validation, ensuring researchers, scientists, and drug development professionals can achieve high-purity material essential for downstream applications.

Introduction: The Challenge of Purity in this compound Synthesis

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a ketone and two bromine substituents on separate aromatic rings, makes it a versatile precursor. However, its synthesis is often accompanied by the formation of structurally similar impurities that can be challenging to remove.

The primary synthetic routes, such as the Friedel-Crafts acylation of bromobenzene with 2-bromopropionyl chloride, can lead to a variety of byproducts.[1][2][3][4] Common impurities may include:

  • Positional Isomers: Friedel-Crafts reactions can yield ortho- and meta- substituted isomers in addition to the desired para-substituted product.

  • Poly-acylated Species: Under certain conditions, a second acylation of the aromatic ring can occur.[2]

  • Unreacted Starting Materials: Residual bromobenzene and 2-bromopropionyl chloride (or its hydrolysis products).

  • Byproducts from Direct Bromination: If synthesized via bromination of 4'-bromopropiophenone, impurities from over-bromination or alternative bromination positions can arise.[5]

Achieving a purity of >99% is often a prerequisite for its use in GMP (Good Manufacturing Practice) environments to ensure the safety and efficacy of the final drug product. This guide provides the necessary protocols to achieve this standard.

Strategic Approach to Purification

The selection of a purification strategy is dictated by the impurity profile of the crude reaction mixture and the desired final purity. A multi-step approach, often combining a bulk purification technique with a final polishing step, is recommended.

Purification_Strategy cluster_0 Crude Reaction Product cluster_1 Purification Workflow cluster_2 Final Product Crude Crude this compound (Mixture of isomers, starting materials, byproducts) Recrystallization Primary Purification: Recrystallization Crude->Recrystallization Removes bulk impurities Chromatography Secondary Purification: Column Chromatography Recrystallization->Chromatography Removes closely-related isomers Analysis Purity Assessment (HPLC, qNMR) Chromatography->Analysis Verify purity Pure_Product High-Purity this compound (>99% Purity) Analysis->Pure_Product Release

Caption: A strategic workflow for the purification of this compound.

Primary Purification: Recrystallization

Recrystallization is a powerful and economical technique for removing the majority of impurities from the crude product. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent (or solvent system) should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • High solubility for impurities at all temperatures.

  • A boiling point below the melting point of the product.[6]

  • Inertness (non-reactive with the product).

For aromatic ketones like this compound, a mixed solvent system often provides the best results.[7][8] A common approach is to dissolve the crude product in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (antisolvent) to induce crystallization.[8]

Solvent SystemRoleRationale
Ethanol/Water Good/PoorEthanol effectively dissolves the aromatic ketone at its boiling point, while the addition of water as an antisolvent drastically reduces its solubility upon cooling.
DCM/Hexane Good/PoorDichloromethane (DCM) is an excellent solvent for a wide range of organic compounds. Hexane acts as a non-polar antisolvent.
Acetone/Water Good/PoorSimilar to the ethanol/water system, acetone provides good solubility at elevated temperatures.[7]
Acetonitrile Single SolventCompounds with multiple aromatic rings often crystallize well from acetonitrile.[9]
Protocol: Recrystallization from Ethanol/Water

This protocol is designed for the purification of an approximately 10-gram batch of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • 500 mL Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (10 g) into the 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~50-60 mL) and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.[10] Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.[11]

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).[12] This indicates that the solution is supersaturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. Causality: Reaching the cloud point and then slightly reversing it ensures the solution is perfectly saturated for optimal crystal growth during cooling.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of cold 50:50 ethanol/water solution to remove any residual soluble impurities. Causality: Using a cold solvent for washing minimizes the loss of the desired product, which has some solubility even at low temperatures.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Secondary Purification: Flash Column Chromatography

For the removal of closely related isomers or trace impurities that co-crystallize with the product, flash column chromatography is the method of choice.[13] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[14][15]

Principles of Separation

Normal-phase chromatography, using a polar stationary phase like silica gel, is well-suited for separating brominated aromatic compounds.[16] The separation is based on polarity:

  • More polar compounds will have stronger interactions with the silica gel and will elute more slowly.

  • Less polar compounds will have weaker interactions and will elute more quickly.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Chromatography_Workflow cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Pooling Pack_Column Pack Column with Silica Gel Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool_Fractions Pool Pure Fractions TLC_Analysis->Pool_Fractions Evaporate Evaporate Solvent Pool_Fractions->Evaporate

Caption: A standard workflow for flash column chromatography.

Protocol: Flash Column Chromatography

Materials:

  • Recrystallized this compound

  • Silica gel (230-400 mesh)[16]

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates (silica gel)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[16][17] Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading: Dissolve the recrystallized product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.[17] Causality: Dry loading onto silica ensures a narrow starting band, which is crucial for good separation.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane/ethyl acetate). Monitor the separation of components using a UV lamp if they are UV-active, or by collecting small fractions and analyzing them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the more strongly adsorbed compounds. The optimal gradient will depend on the specific impurity profile and should be determined by preliminary TLC analysis.[18]

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Analytical Validation

The purity of the final product should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for resolving this compound from its closely related impurities. A C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) can provide excellent separation.[19][20]

  • Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute purity assessment, qNMR is a highly accurate technique that can quantify the main compound and any detectable impurities without the need for individual impurity reference standards.[21]

Conclusion

The successful purification of this compound to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. By employing a strategic combination of recrystallization and flash column chromatography, researchers can effectively remove process-related impurities. The protocols detailed in this guide, grounded in the principles of solubility and differential adsorption, provide a reliable pathway to obtaining material that meets the stringent quality requirements of the pharmaceutical industry.

References

  • Noël, T., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]

  • European Patent Office. Production of propiophenone - EP 0008464 B1.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • PrepChem.com. Synthesis of 2-Bromopropiophenone. [Link]

  • SIELC Technologies. Separation of 2'-Bromopropiophenone on Newcrom R1 HPLC column. [Link]

  • Google Patents. US4172097A - Production of propiophenone.
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  • University of Alberta. Column chromatography. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Google Patents. EP0850948B1 - Propiophenone derivatives and process for preparing the same.
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  • ResearchGate. Optimization of the synthesis of propiophenone 4. [Link]

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  • YouTube. JC2.2.3.2 purification of crude product using recrystallisation. [Link]

  • Medium. Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • University of California, Los Angeles. recrystallization.pdf. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Utah Tech University. Separating Compounds by Column Chromatography. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]

  • Journal of Chemical Research. An efficient solvent-free selective bromination of ketones by H2O2-HBr. [Link]

  • Columbia University. Column chromatography. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Google Patents. DE859146C - Process for the production of ª ‡ -bromopropiophenone.
  • Royal Society of Chemistry. Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PrepChem.com. Synthesis of 2-Bromo-4'-methylpropiophenone. [Link]

  • ChemBK. 2-Bromopropiophenone. [Link]

  • Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.
  • PubMed. Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]

  • MDPI. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • PubMed. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). [Link]

  • Veeprho. 2-Bromo-2'-chloropropiophenone | CAS 75815-22-4. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4'-Dibromopropiophenone. As a critical intermediate in the development of various pharmaceutical compounds, achieving a high-yield, high-purity synthesis is paramount.[1] This document moves beyond standard protocols to address common challenges and troubleshooting scenarios encountered in the laboratory, ensuring a more efficient and successful synthetic workflow.

Section 1: General FAQs and Strategic Overview

This section addresses foundational questions regarding the synthesis of this compound, outlining the most viable synthetic strategies and their underlying chemical principles.

Q1: What are the primary synthetic routes to this compound?

There are two principal and logically sound strategies for synthesizing this compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Two-Step Synthesis via an Intermediate. This is the most common and often most easily optimized route.

    • Step 1: Friedel-Crafts Acylation. Bromobenzene is acylated with propionyl chloride or propionic anhydride using a Lewis acid catalyst (e.g., AlCl₃) to produce 4'-Bromopropiophenone.[2]

    • Step 2: Alpha-Bromination. The resulting 4'-Bromopropiophenone is then selectively brominated at the alpha-position of the ketone using a brominating agent like elemental bromine (Br₂) to yield the final product, this compound.[3]

  • Route B: Direct Friedel-Crafts Acylation. This route involves the direct acylation of bromobenzene with 2-bromopropionyl chloride, catalyzed by a Lewis acid. While this appears more efficient as a single step, it can be more challenging to optimize due to the reactivity of the acylating agent and potential side reactions.

Our troubleshooting guides will focus primarily on the challenges within each step of Route A , as it offers more discrete points for control and optimization.

Q2: What is the core mechanism of the Friedel-Crafts Acylation step?

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is crucial as it generates the highly reactive electrophile, an acylium ion. This ion is then attacked by the electron-rich aromatic ring.

The key mechanistic steps are:

  • Formation of the Acylium Ion: The Lewis acid abstracts a halide from the acyl chloride, creating a resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[6]

FCA_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Regeneration AcylChloride Propionyl Chloride AcyliumIon Propionyl Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Bromobenzene Bromobenzene (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene->SigmaComplex + Acylium Ion Product 4'-Bromopropiophenone SigmaComplex->Product - H⁺ CatalystRegen AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Q3: What are the most critical safety precautions for this synthesis?
  • Aluminum Trichloride (AlCl₃): This Lewis acid is highly hygroscopic and reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas.[7] Always handle anhydrous AlCl₃ in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried.

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile. All manipulations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat. Have a sodium thiosulfate solution available for quenching spills.

  • Gas Evolution: Both the Friedel-Crafts acylation (HCl) and the alpha-bromination (HBr) steps produce corrosive acid gases.[8] The reaction apparatus must be equipped with a gas trap or scrubber, typically containing a sodium hydroxide solution, to neutralize the evolving gas.

Section 2: Troubleshooting the Friedel-Crafts Acylation of Bromobenzene

This section provides solutions to common problems encountered when synthesizing the 4'-Bromopropiophenone intermediate.

Q4: My reaction yield is extremely low or I recovered only starting material. What are the likely causes?

Low or no conversion is the most frequent issue in Friedel-Crafts acylation and typically points to one of three culprits: an inactive catalyst, sub-optimal conditions, or a deactivated substrate.

  • Cause 1: Catalyst Inactivity. The Lewis acid, AlCl₃, is the engine of this reaction.

    • Explanation: AlCl₃ is aggressively deactivated by moisture.[9] Any water in the solvent, reagents, or on the glassware will hydrolyze AlCl₃, rendering it useless. Furthermore, the ketone product itself is a Lewis base and forms a stable complex with AlCl₃.[7][9] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution:

      • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere. Use a high-purity, anhydrous grade of solvent.

      • Use Fresh Catalyst: Use AlCl₃ from a freshly opened bottle. If it appears clumpy or discolored, it has likely been compromised by atmospheric moisture.[10]

      • Use Stoichiometric Amounts: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent.[7] This is to compensate for the amount that will be complexed by the product ketone. An excess (e.g., 1.1-1.2 equivalents) is often beneficial.

  • Cause 2: Sub-Optimal Reaction Temperature.

    • Explanation: While bromobenzene is a suitable substrate, the electron-withdrawing nature of the bromine atom deactivates the ring slightly compared to benzene, increasing the activation energy of the reaction.[11] Room temperature may be insufficient.

    • Solution: Gently heat the reaction mixture. A temperature of 50-60°C is often effective for acylating moderately deactivated rings.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material. Avoid excessive heat, which can lead to side reactions and degradation.

  • Cause 3: Poor Reagent Quality.

    • Explanation: Impurities in the bromobenzene or propionyl chloride can inhibit the catalyst or lead to unwanted byproducts.[7]

    • Solution: Use reagents of the highest available purity. If necessary, distill the bromobenzene and propionyl chloride before use.

Troubleshooting_FCA Start Low or No Yield in Friedel-Crafts Acylation CheckCatalyst Is the AlCl₃ fresh, anhydrous, and used in stoichiometric amounts? Start->CheckCatalyst CheckConditions Are all reagents and solvents strictly anhydrous? CheckCatalyst->CheckConditions Yes FixCatalyst Action: Use fresh, anhydrous AlCl₃. Ensure >1.0 equivalent is used. CheckCatalyst->FixCatalyst No CheckTemp Has the reaction temperature been optimized? CheckConditions->CheckTemp Yes FixConditions Action: Oven-dry all glassware. Use anhydrous grade solvents. CheckConditions->FixConditions No Success Problem Resolved: Proceed with Synthesis CheckTemp->Success Yes FixTemp Action: Gently heat reaction to 50-60°C. Monitor progress by TLC. CheckTemp->FixTemp No FixCatalyst->Start Re-run Reaction FixConditions->Start Re-run Reaction FixTemp->Start Re-run Reaction

Caption: Troubleshooting Workflow for Low Yield in FCA.

Q5: I am observing multiple isomers in my product mixture. How can I improve selectivity for the 4'- (para) position?
  • Explanation: The bromine substituent on the benzene ring is an ortho-, para- director.[8] This means that incoming electrophiles will preferentially add to the positions ortho (2') or para (4') to the bromine. In this specific reaction, the para-product is strongly favored.

  • Causality: The primary reason for para-selectivity is sterics. The bromine atom is relatively bulky, and it sterically hinders the approach of the large acylium-Lewis acid complex to the adjacent ortho positions.[8] Therefore, attack at the less hindered para-position is kinetically and thermodynamically favored.

  • Solution:

    • Standard Conditions Suffice: Under typical Friedel-Crafts conditions, the formation of the 4'-bromo isomer should be highly dominant, often to the exclusion of detectable amounts of the ortho-isomer.[11]

    • Verify Your Product: If you suspect a mixture of isomers, use ¹H NMR spectroscopy to confirm. The substitution pattern on the aromatic ring gives a distinct splitting pattern. The para-substituted product will show two characteristic doublets in the aromatic region.[11]

    • Solvent Choice: While less common for this specific substrate, solvent polarity can sometimes influence isomer ratios in Friedel-Crafts reactions.[10] However, for bromobenzene, steric factors are the overwhelming determinant. Sticking to standard non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) is recommended.

Section 3: Troubleshooting the Alpha-Bromination of 4'-Bromopropiophenone

This step is generally reliable but requires careful control to ensure selective mono-bromination.

Q6: My bromination reaction is incomplete, or I am observing the formation of di-brominated byproducts.
  • Explanation: The alpha-bromination of a ketone proceeds through an enol or enolate intermediate. The rate of reaction depends on the rate of enolization. Over-bromination can occur if the reaction is not carefully controlled.

  • Solution:

    • Precise Stoichiometry: Use a precise molar equivalent of bromine (1.0 eq) relative to the 4'-Bromopropiophenone. Using a significant excess of bromine is the most common cause of polybromination.

    • Controlled Addition: Add the bromine dropwise to the solution of the ketone at a controlled temperature.[3][12] This maintains a low instantaneous concentration of bromine, favoring mono-substitution. A solution of bromine in the reaction solvent (e.g., chloroform or dichloromethane) is often used for this purpose.[3][12]

    • Use a Catalyst: The reaction can be slow without a catalyst. A small, catalytic amount of AlCl₃ or HBr (which is generated in situ) can be used to accelerate the reaction by promoting enol formation.[3][12]

    • Monitor the Reaction: Follow the disappearance of the bromine color. The reaction mixture will go from a reddish-brown to colorless or pale yellow upon completion.[12] You can also monitor by TLC.

    • Temperature Control: Perform the initial addition of bromine at a reduced temperature (e.g., in an ice bath) to moderate the reaction rate, then allow it to warm to room temperature to ensure completion.[3]

Section 4: Recommended Protocol and Data

This section provides a validated starting protocol for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Route A)

Step 1: Friedel-Crafts Acylation to form 4'-Bromopropiophenone

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and an addition funnel under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 eq).

  • Add bromobenzene (1.0 eq) to the addition funnel. Add it to the AlCl₃ with stirring.

  • Add propionyl chloride (1.05 eq) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction and HCl gas evolution will be observed.

  • After the addition is complete, heat the mixture to 50°C and stir for 2-4 hours, monitoring the reaction by TLC.[2]

  • Cool the reaction mixture to room temperature and then pour it slowly and cautiously onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-Bromopropiophenone, which can be purified by recrystallization or distillation.

Step 2: Alpha-Bromination to form this compound

  • In a flask protected from light, dissolve the 4'-Bromopropiophenone (1.0 eq) in chloroform or dichloromethane. Add a catalytic amount of finely ground anhydrous AlCl₃ (e.g., 0.01 eq).[3]

  • Cool the mixture in an ice bath.

  • In a separate container, prepare a solution of bromine (Br₂) (1.0 eq) in the same solvent.

  • Add the bromine solution dropwise to the ketone solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.[3] HBr gas will evolve.

  • The reaction is complete when the reddish-brown color of bromine has disappeared.

  • Wash the reaction mixture with water, then with a dilute sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Data Summary: Key Reaction Parameters
ParameterStep 1: Friedel-Crafts AcylationStep 2: Alpha-Bromination
Key Reagents Bromobenzene, Propionyl Chloride, AlCl₃4'-Bromopropiophenone, Br₂, AlCl₃ (cat.)
Stoichiometry 1 : 1.05 : 1.11 : 1.0 : 0.01
Solvent Dichloromethane (DCM) or neatChloroform or DCM
Temperature 50-60°C0°C to Room Temperature
Reaction Time 2-5 hours12-18 hours
Workup Acidic quench (Ice/HCl), extractionReductive quench (Na₂S₂O₃), extraction
Typical Yield 70-85%85-95%

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from [Link]

  • Department Chemie und Biologie, Universität Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • Chegg.com. (2022). Solved 1) The Friedel-Crafts acylation of bromobenzene leads. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Common side reactions and byproducts in 2,4'-Dibromopropiophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4'-Dibromopropiophenone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting protocols to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the synthesis strategy and common byproducts.

Q1: What is the most common and efficient synthetic route to this compound?

The most prevalent and reliable method is a two-step synthesis. It begins with the Friedel-Crafts acylation of bromobenzene with propanoyl chloride to form the 4'-bromopropiophenone intermediate. This is followed by a regioselective α-bromination (bromination on the carbon adjacent to the carbonyl group) to yield the final product, this compound.[1][2] This route offers excellent control over the substitution pattern.

Synthesis_Workflow start Bromobenzene + Propanoyl Chloride step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->step1 intermediate 4'-Bromopropiophenone step1->intermediate step2 Step 2: α-Bromination (Br₂, Acid Catalyst) intermediate->step2 product This compound step2->product

Caption: General two-step synthesis workflow for this compound.

Q2: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis?

Friedel-Crafts acylation offers two critical advantages over its alkylation counterpart:

  • No Carbocation Rearrangements : The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[3][4][5][6][7] Alkylation, however, proceeds via a carbocation that can rearrange to a more stable form, leading to a mixture of isomeric products.[6][8]

  • Prevention of Poly-substitution : The acyl group introduced during acylation is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[7][9][10] In contrast, the alkyl group from an alkylation reaction activates the ring, often leading to undesirable polyalkylation byproducts.[3][8][9][11]

Q3: What are the primary byproducts I should expect, and how can they be identified?

The expected byproducts depend on the reaction step. Proper analytical characterization using techniques like NMR, GC-MS, and HPLC is crucial for identification and quantification.

Byproduct NameOriginating StepFormation RationaleAnalytical Signature (Expected)
2'-Bromopropiophenone Friedel-Crafts AcylationThe bromo substituent is an ortho, para-director. While sterically hindered, some ortho substitution is expected.[4][12]NMR: Distinct aromatic splitting pattern compared to the para isomer. Chromatography: Likely to have a different retention time than the para product.
2,2-Dibromo-4'-bromopropiophenone α-BrominationUse of excess bromine or prolonged reaction times can lead to a second bromination on the α-carbon.MS: Characteristic isotopic pattern for three bromine atoms. NMR: Disappearance of the α-methine proton quartet and appearance of a methyl singlet.
Di- or Tri-brominated Ring Byproducts Both StepsOverly harsh reaction conditions (high temperature, excess catalyst/reagent) can force additional bromination onto the aromatic ring.MS: Higher molecular weight corresponding to additional bromine atoms.
Isobutyrophenone derivatives Alternative SynthesesIf using a vapor-phase cross-decarboxylation process with benzoic and propionic acid, isobutyrophenone is a known byproduct.[13]Boiling Point: Very close to the desired product, making distillation difficult.[13] Requires careful GC or HPLC analysis.

Part 2: Troubleshooting Guide: Friedel-Crafts Acylation

This section addresses specific issues encountered during the synthesis of the 4'-bromopropiophenone intermediate.

Problem: Low Yield and/or Significant Isomer Formation

Causality: The Friedel-Crafts acylation of bromobenzene is an electrophilic aromatic substitution where the regioselectivity is dictated by the directing effect of the bromine atom and steric hindrance.

  • Mechanistic Insight: Bromine is an ortho, para-directing group due to the resonance stabilization it provides to the intermediate carbocation (arenium ion). However, the acylium ion (CH₃CH₂CO⁺) is bulky. This steric hindrance strongly disfavors attack at the ortho position, leading to the para isomer as the major product.[1][4]

FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Isomer Formation AcylChloride Propanoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Bromobenzene Bromobenzene Arenium_p Para Arenium Ion (Major, more stable) Bromobenzene->Arenium_p + Acylium Ion Arenium_o Ortho Arenium Ion (Minor, sterically hindered) Bromobenzene->Arenium_o + Acylium Ion Product_p 4'-Bromopropiophenone Arenium_p->Product_p - H⁺ Product_o 2'-Bromopropiophenone (Byproduct) Arenium_o->Product_o - H⁺

Caption: Mechanism of Friedel-Crafts acylation on bromobenzene showing isomer formation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Any moisture will hydrolyze the catalyst, rendering it inactive and significantly reducing yield. All glassware must be oven-dried, and reagents and solvents should be anhydrous.

  • Control Reaction Temperature: The reaction is typically exothermic. While some heating may be required to initiate the reaction, runaway temperatures can lead to side reactions and degradation. A common protocol involves adding the acyl chloride dropwise at a controlled temperature (e.g., 0-10 °C) before gentle reflux.[4][14]

  • Use Stoichiometric Amounts of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The reason is that the product ketone is also a Lewis base and forms a complex with the AlCl₃, effectively sequestering it.[10] A slight excess (e.g., 1.1-1.2 equivalents) is often used.

  • Purification: The primary method to separate the desired para isomer from the minor ortho byproduct is recrystallization or column chromatography. The difference in symmetry between the two molecules often results in different crystallization properties and polarity.

Part 3: Troubleshooting Guide: α-Bromination

This section addresses issues encountered when brominating the 4'-bromopropiophenone intermediate.

Problem: Formation of Poly-brominated Byproducts or Low Conversion

Causality: The α-bromination of a ketone is typically acid-catalyzed and proceeds through an enol intermediate. The rate-determining step is the formation of the enol. Once formed, the enol rapidly attacks Br₂, and the protonated ketone is regenerated.

Alpha_Bromination_Mechanism ketone 4'-Bromopropiophenone (Keto form) enol Enol Intermediate ketone->enol H⁺ (cat.) (Slow, rate-determining) brominated_ketone Brominated Intermediate enol->brominated_ketone + Br₂ (Fast) br2 Br₂ product This compound brominated_ketone->product - H⁺

Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Troubleshooting Steps:

  • Strict Stoichiometric Control of Bromine: The most critical factor for avoiding di- and tri-brominated byproducts is the precise control of the bromine stoichiometry. Use exactly one equivalent of bromine relative to the ketone. A slow, dropwise addition of a bromine solution (e.g., in chloroform or acetic acid) allows for consumption of the bromine as it is added, preventing localized high concentrations.[2][15]

  • Use of an Appropriate Catalyst: The reaction is catalyzed by acid. Often, the HBr generated in situ is sufficient to catalyze the reaction (autocatalysis).[15] However, using a solvent like glacial acetic acid or adding a few drops of 48% HBr can ensure the reaction proceeds smoothly.[15][16]

  • Monitor the Reaction: The disappearance of the red-brown bromine color is a classic visual indicator of reaction progress.[15] For more precise monitoring, TLC or GC analysis of aliquots is recommended. Over-running the reaction is a common cause of byproduct formation.[17]

  • Work-up Procedure: After the reaction is complete, the mixture should be quenched, for instance, by pouring it into cold water to precipitate the product.[15] A subsequent wash with a reducing agent solution (e.g., sodium bisulfite or thiosulfate) will remove any unreacted bromine. Washing with a weak base like sodium bicarbonate will neutralize excess acid.[16][18]

Part 4: Example Experimental Protocol

This protocol is a synthesized example based on common laboratory procedures and should be adapted and optimized for specific laboratory conditions.[1][2][4][14][16]

Step 1: Synthesis of 4'-Bromopropiophenone (Friedel-Crafts Acylation)
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a funnel inverted over a beaker of NaOH solution to absorb evolved HCl).[14]

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (16.0 g, 120 mmol) and dry dichloromethane (DCM, 50 mL). Cool the flask in an ice bath.

  • Addition of Reactants: In the dropping funnel, place a mixture of bromobenzene (15.7 g, 100 mmol) and propanoyl chloride (9.25 g, 100 mmol).

  • Reaction: Add the bromobenzene/propanoyl chloride mixture dropwise to the stirred AlCl₃/DCM suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and very cautiously pour it onto 150 g of crushed ice with vigorous stirring. (Caution: Exothermic and evolves HCl gas).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM. Combine the organic extracts and wash successively with water, 2M NaOH solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield 4'-bromopropiophenone as a white to pale yellow solid.

Step 2: Synthesis of this compound (α-Bromination)
  • Setup: In a 250 mL flask protected from light, dissolve 4'-bromopropiophenone (10.7 g, 50 mmol) in 100 mL of glacial acetic acid. Add a few drops of 48% HBr as a catalyst.[16]

  • Bromine Addition: In a dropping funnel, place bromine (8.0 g, 50 mmol) dissolved in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution at room temperature. The bromine color should disappear upon addition.

  • Reaction: Stir the mixture at room temperature for 2-3 hours after the addition is complete, or until TLC/GC analysis shows full consumption of the starting material.

  • Quenching & Isolation: Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring. The product will precipitate. Collect the solid by vacuum filtration.

  • Work-up: Wash the filter cake thoroughly with cold water, followed by a cold, dilute sodium bisulfite solution (to remove excess bromine), and finally with more cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound.

References

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. ChemSynthesis. [Link]

  • Friedel-Crafts Acetylation of Bromobenzene Lab Report. Studylib. [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. Course Hero. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]

  • Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. ResearchGate. [Link]

  • Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Safrole. [Link]

  • Solved 1) The Friedel-Crafts acylation of bromobenzene leads. Chegg.com. [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). ResearchGate. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Bromination of para substituted propiophenones. ResearchGate. [Link]

  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. University of Siegen. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Propiophenone and stuff. Sciencemadness Discussion Board. [Link]

  • Production of propiophenone.
  • Examining the UV-vis Absorption of RAFT Chain Transfer Agents. Supporting Information. [Link]

  • Alkyl and alkylene bromides. Organic Syntheses. [Link]

  • Propiophenone | CAS 93-55-0. Veeprho. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching. National Institutes of Health. [Link]

  • Process for the production of α-bromopropiophenone.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • The Significance of 2-Bromo-4-Chloropropiophenone in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Method for synthesizing p-bromo propiophenone.
  • (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses. [Link]

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Technical Support Center: Synthesis of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,4'-Dibromopropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. We will address common challenges encountered during its synthesis, providing in-depth, field-proven insights to help you improve both the yield and purity of your product. Our approach is grounded in mechanistic principles to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis of this compound.

Q1: My overall yield is very low. What are the most likely causes?

A low overall yield can typically be traced back to two main areas: the initial Friedel-Crafts acylation or the subsequent alpha-bromination step. For the Friedel-Crafts reaction, common issues include catalyst deactivation by moisture or incomplete reaction.[1][2] For the alpha-bromination, causes can range from insufficient enol formation to improper temperature control, leading to side reactions.[3]

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the common impurities?

The impurity profile often depends on the reaction step.

  • After Friedel-Crafts Acylation: You may see unreacted bromobenzene, the desired 4'-bromo isomer, and the undesired 2'-bromo isomer.[2][4]

  • After Alpha-Bromination: Common impurities include unreacted 4'-bromopropiophenone (starting material), the desired 2,4'-dibromo product, and the over-brominated 2,2,4'-tribromopropiophenone.[3][5]

Q3: How can I avoid the formation of the di-brominated byproduct in the alpha-position?

Preventing the formation of 2,2,4'-tribromopropiophenone is critical for purity. The key is precise control over the stoichiometry of the brominating agent. This is best achieved by adding the bromine solution dropwise at a controlled temperature, while closely monitoring the reaction's progress via TLC or GC.[5][6] Using exactly one equivalent of bromine is crucial.

Q4: My product is an oil and won't crystallize. What should I do?

Oiling out during recrystallization is a common problem, often caused by residual solvent or the presence of impurities that depress the melting point.[6] Try dissolving the oil in a minimal amount of a good, hot solvent (like ethanol or acetone) and then slowly adding a cold, poor solvent (like hexane or water) until turbidity persists.[7][8] Scratching the inside of the flask with a glass rod can also initiate crystallization.[9] If this fails, column chromatography is the recommended next step.

Q5: What are the best analytical methods to check the purity of my final product?

A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and separating it from closely related impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a standard.[13][14]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, offering detailed explanations and solutions.

Problem 1: Low Yield in Friedel-Crafts Acylation of Bromobenzene
  • Question: I am experiencing poor conversion of bromobenzene to 4'-bromopropiophenone. What factors are at play and how can I optimize them?

  • Answer: The Friedel-Crafts acylation is highly sensitive to reaction conditions. The primary causes of low yield are:

    • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it catalytically inactive. The reaction must be performed under strictly anhydrous conditions with high-quality AlCl₃.[1][15]

    • Insufficient Catalyst: Friedel-Crafts acylation requires slightly more than one molar equivalent of AlCl₃ because the catalyst complexes with both the acyl chloride and the resulting ketone product. Using a stoichiometric amount will result in an incomplete reaction.

    • Deactivation of the Aromatic Ring: Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of bromine.[4] This makes the reaction inherently slower than with benzene. Ensure adequate reaction time (monitor by TLC) and consider a moderate temperature (40-50 °C) to drive the reaction to completion without promoting side reactions.

Problem 2: Poor Selectivity and Isomer Formation in Friedel-Crafts Acylation
  • Question: My product contains a significant amount of the 2'-bromo isomer. How can I improve the selectivity for the desired 4'-bromo product?

  • Answer: While the bromine atom is an ortho, para-director, the formation of the 4'-(para) isomer is strongly favored over the 2'-(ortho) isomer.[2] This preference is primarily due to steric hindrance. The bulky acyl group addition is sterically hindered at the position adjacent to the bromine atom. To maximize para-selectivity, ensure the reaction is run at a low to moderate temperature. Lower temperatures increase the kinetic barrier for the formation of the sterically hindered ortho product, thus favoring the thermodynamically more stable para product.

Problem 3: Controlling the Alpha-Bromination Reaction
  • Question: My alpha-bromination reaction is either incomplete or produces significant amounts of the di-brominated product. How do I find the right balance?

  • Answer: This is the most critical step for ensuring final product purity. The reaction proceeds via an enol or enolate intermediate, and the mono-brominated product can be more reactive towards further bromination than the starting material.

    • Controlled Reagent Addition: The most effective technique is the slow, dropwise addition of a solution of elemental bromine (Br₂) in a suitable solvent (e.g., chloroform, dichloromethane, or glacial acetic acid) to the solution of 4'-bromopropiophenone.[16][17] This maintains a low concentration of bromine in the reaction mixture at all times, favoring mono-bromination.

    • Temperature Management: Keep the reaction temperature low, typically between 0-15 °C.[18] Exothermic reactions can lead to temperature spikes, which accelerate the rate of di-bromination.

    • Reaction Monitoring: The importance of monitoring by TLC cannot be overstated. Check the reaction every 15-20 minutes after bromine addition begins. The goal is to stop the reaction as soon as the starting material is consumed, before significant di-bromination occurs.

    • Consider Alternative Reagents: While Br₂ is common, N-Bromosuccinimide (NBS) with a catalytic amount of acid can sometimes offer better control for sensitive substrates.[3]

Problem 4: Advanced Purification Strategies
  • Question: I am struggling to separate this compound from the starting material and the di-bromo impurity using basic purification methods. What should I try?

  • Answer: The similar polarity of the starting material, product, and di-bromo byproduct makes separation challenging.[6]

    • Optimized Column Chromatography: Standard silica gel chromatography is the method of choice. The key is finding the right eluent system. Start with a non-polar system like pure hexanes and gradually increase the polarity by adding small percentages of ethyl acetate or diethyl ether. A shallow gradient is often required to resolve these closely eluting spots. Using dehydrated silica can also improve separation.[6]

    • Multi-Step Recrystallization: If chromatography is not feasible on a large scale, a two-step recrystallization may work. First, try to crystallize the crude mixture from a solvent system that preferentially leaves the more soluble impurities (often the starting material) in the mother liquor. A good starting point is an ethanol/water or isopropanol/hexane mixture.[8][19] Then, collect the crystals and perform a second recrystallization to remove less soluble impurities (like the di-bromo product).

Visualized Workflows and Mechanisms

Overall Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Alpha-Bromination cluster_2 Step 3: Purification & Analysis Bromobenzene Bromobenzene Acylation Reaction Bromobenzene->Acylation Propanoyl_Chloride Propanoyl_Chloride Propanoyl_Chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Catalyst Intermediate 4'-Bromopropiophenone Acylation->Intermediate Bromination Reaction Intermediate->Bromination Bromine Bromine Bromine->Bromination Crude_Product Crude this compound Bromination->Crude_Product Purification Column Chromatography & Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis HPLC, GC-MS, NMR Final_Product->Analysis

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Purity Detected (TLC, HPLC, GC-MS) Impurity_ID Identify Major Impurity Start->Impurity_ID SM Unreacted 4'-Bromopropiophenone Impurity_ID->SM Rf similar to starting material Dibromo Di-bromo Byproduct (2,2,4'-Tribromo...) Impurity_ID->Dibromo Lower Rf than product Isomer Ortho-Isomer (2'-Bromo...) Impurity_ID->Isomer Present after Step 1 Fix_SM Incomplete Bromination SM->Fix_SM Fix_Dibromo Over-Bromination Dibromo->Fix_Dibromo Fix_Isomer Poor Acylation Selectivity Isomer->Fix_Isomer Sol_SM Increase reaction time/temp slightly Ensure 1.0 eq. Bromine Fix_SM->Sol_SM Sol_Dibromo Use slow, dropwise addition of Br2 Maintain low temperature (0-15 °C) Stop reaction immediately upon SM consumption Fix_Dibromo->Sol_Dibromo Sol_Isomer Lower Friedel-Crafts reaction temp Ensure high-purity AlCl3 Fix_Isomer->Sol_Isomer

Caption: A logical flowchart for diagnosing and resolving purity issues.

Data Summary Tables

Table 1: Troubleshooting Synthesis Issues

Problem Encountered Probable Cause Recommended Solution
Low Yield (Acylation) Wet reagents/catalyst; insufficient AlCl₃. Use fresh, anhydrous AlCl₃ under an inert atmosphere. Use >1.0 equivalent.
Isomer Impurity High reaction temperature in acylation step. Maintain acylation reaction temperature below 50°C.
Low Yield (Bromination) Presence of water; insufficient enol formation. Use anhydrous solvents. A catalytic amount of HBr or acid can aid enolization.[3][18]
Di-bromo Impurity Excess bromine; poor temperature control. Use slow, dropwise addition of exactly 1.0 equivalent of Br₂ at 0-15 °C.

| Product Decomposition | Product is a lachrymator and can be unstable. | Store under inert gas in a cool, dark place. Handle in a fume hood.[20] |

Table 2: Recommended Purification Parameters

Purification Method Parameter Recommended System/Value Rationale
Column Chromatography Stationary Phase Silica Gel (230-400 mesh) Standard choice for medium polarity organic compounds.
Mobile Phase Hexane / Ethyl Acetate (98:2 to 90:10 gradient) Provides good separation for ketones and their halogenated derivatives.[6]
Recrystallization "Good" Solvent Ethanol, Isopropanol, Acetone Dissolves the compound well when hot.

| | "Poor" Solvent | Water, Hexane | Compound has low solubility, allowing for precipitation upon cooling.[7][8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Bromopropiophenone (Friedel-Crafts Acylation)
  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • In the addition funnel, combine bromobenzene (1.0 eq.) and propanoyl chloride (1.1 eq.).

  • Add the bromobenzene/propanoyl chloride mixture dropwise to the stirred AlCl₃/DCM suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 2-4 hours. Monitor progress by TLC.

  • Cool the reaction back to 0 °C and very slowly quench by pouring it over crushed ice containing concentrated HCl.

  • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4'-bromopropiophenone.

Protocol 2: Synthesis of this compound (Alpha-Bromination)
  • Dissolve the crude 4'-bromopropiophenone (1.0 eq.) in glacial acetic acid or chloroform in a flask protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate container, prepare a solution of elemental bromine (1.0 eq.) in the same solvent.

  • Add the bromine solution dropwise to the stirred ketone solution over 1 hour. Maintain the temperature below 15 °C throughout the addition. The red color of bromine should dissipate.[16][17]

  • Once the addition is complete, stir for an additional 30 minutes at the same temperature. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., DCM), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

References

  • The Hive Chemistry Discourse. (2003). Bromination difficulties. Retrieved from [Link]

  • Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • Franck, X., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3193. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Anonymous. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • ResearchGate. (2020). Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of para substituted propiophenones. Retrieved from [Link]

  • Anonymous. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2007). Clean synthesis of α-bromo ketones and their utilisation. Arkivoc. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Halland, N., et al. (2005). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Scale-Up Challenges in the Production of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4'-Dibromopropiophenone. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, robust, and scalable process.

Synthesis Overview: Strategic Considerations for Scale-Up

The synthesis of this compound (CAS 38786-67-3)[1] can be approached via two primary synthetic routes, each with distinct advantages and challenges that become magnified during scale-up. The choice of route is the first and most critical decision in process development.

  • Route A: Friedel-Crafts Acylation First. This route involves the acylation of bromobenzene with 2-bromopropionyl chloride or bromide, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

  • Route B: α-Bromination First. This route begins with the Friedel-Crafts acylation of benzene with propionyl chloride to form propiophenone, which is then α-brominated. This intermediate is subsequently brominated on the aromatic ring to yield the final product. A variation involves starting with 4'-bromopropiophenone and performing the α-bromination.

G cluster_A Route A: Acylation First cluster_B Route B: α-Bromination Last A_start Bromobenzene + 2-Bromopropionyl Halide A_reagent AlCl₃ (Lewis Acid) A_start->A_reagent Friedel-Crafts Acylation A_product This compound A_reagent->A_product B_start 4'-Bromopropiophenone B_reagent Br₂ or NBS B_start->B_reagent α-Bromination B_product This compound B_reagent->B_product

Caption: High-level overview of the two primary synthetic routes.

From a process chemistry perspective, Route A is generally less favorable for large-scale production due to significant challenges in controlling regioselectivity. The Friedel-Crafts acylation of bromobenzene yields a mixture of the desired para-isomer and the undesired ortho-isomer, which are often difficult to separate via crystallization.[2][3] Therefore, this guide will focus on troubleshooting the more robust and scalable Route B , starting from 4'-bromopropiophenone.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning the scale-up of the α-bromination of 4'-bromopropiophenone.

Q1: What are the most critical safety concerns when scaling up this process?

A1: There are two primary hazards:

  • Handling of Bromine (Br₂): Liquid bromine is highly corrosive, toxic, and has a high vapor pressure. At scale, this necessitates a closed-system transfer and addition protocol, typically using a peristaltic or diaphragm pump with compatible tubing (e.g., Viton®). The reaction must be conducted in a well-ventilated area, and a caustic scrubber system is mandatory to neutralize the HBr gas byproduct and any excess bromine vapor.

  • Exothermic Reaction Profile: The α-bromination reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. Poor temperature control can lead to a runaway reaction and the formation of multiple byproducts, particularly di- and tri-brominated species.[4] A robust reactor cooling system and a controlled addition rate of the brominating agent are non-negotiable.

Q2: Which brominating agent is preferred for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: The choice involves a trade-off between cost, reactivity, and handling safety.

  • Elemental Bromine (Br₂): Is significantly cheaper and has a higher atom economy. However, it is more hazardous to handle, as discussed above. It is the typical choice for industrial-scale production where engineering controls are in place.[5][6]

  • N-Bromosuccinimide (NBS): Is a solid, making it easier and safer to handle than liquid bromine. It often provides higher selectivity and milder reaction conditions. However, it is more expensive, and the succinimide byproduct must be removed during work-up. For pilot-scale or high-value applications, NBS can be a superior choice.

Q3: How can I effectively monitor the reaction's progress and endpoint in a large reactor?

A3: Relying solely on visual cues (disappearance of bromine color) is insufficient at scale. A robust analytical method is crucial.

  • In-Process Control (IPC) via HPLC: This is the most common and reliable method. Periodically, a small, quenched sample is taken from the reactor and analyzed by High-Performance Liquid Chromatography (HPLC). This allows for the quantification of starting material, product, and key byproducts. The reaction is deemed complete when the starting material concentration falls below a set threshold (e.g., <1.0%).

  • In-Situ Spectroscopy (PAT): For advanced process control, Process Analytical Technology (PAT) tools like in-situ FT-IR or Raman spectroscopy can be implemented.[7][8] A probe is inserted directly into the reactor to monitor the concentrations of key species in real-time without sampling. This provides a deep understanding of reaction kinetics and can prevent batch failures.[9]

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your scale-up campaign.

Problem Area: Reaction Control & Impurity Profile

Q: My reaction generates significant amounts of the 2,2-dibromo byproduct. How can I improve mono-bromination selectivity?

A: This is the most common selectivity issue and is almost always linked to poor control over local concentrations of bromine.

  • Underlying Cause: The product, this compound, can be further brominated to form 2,2-dibromo-1-(4-bromophenyl)propan-1-one. This occurs when a portion of the reaction mixture is exposed to an excess of bromine before the starting material is fully consumed.

  • Solutions:

    • Control Addition Rate: The brominating agent must be added slowly and sub-surface to ensure it reacts immediately upon introduction. A fast, top-surface addition in a poorly mixed reactor is a primary cause of this issue.

    • Maintain Low Temperature: Run the reaction at the lower end of the recommended temperature range (e.g., 20-25°C). Higher temperatures increase the rate of the second bromination.[10]

    • Ensure Efficient Agitation: Inadequate mixing creates "hot spots" of high bromine concentration. Ensure your reactor's agitator speed and design are sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, this is particularly critical.

    • Use a Catalyst: A small amount of HBr (often added as a 48% aqueous solution) or AlCl₃ can catalyze the reaction, ensuring the bromine is consumed rapidly as it is added.[5]

Q: The reaction has stalled, and starting material is being consumed very slowly or not at all. What should I do?

A: A stalled reaction points to an issue with the activation of the bromination pathway.

  • Underlying Cause: The acid-catalyzed enolization of the ketone is often the rate-limiting step. Without sufficient acid, the reaction will be sluggish.

  • Solutions:

    • Check Catalyst Charge: Verify that the acid catalyst (e.g., HBr) was charged correctly. If the reaction is stalled, a small, controlled addition of more catalyst can restart it.

    • Remove Scavengers: Ensure your starting material and solvent are free from basic impurities (e.g., amines, excess buffer from a previous step) that could neutralize the acid catalyst.

    • Temperature Check: While high temperatures are bad for selectivity, a temperature that is too low can significantly slow the reaction rate. Ensure your cooling system is not over-chilling the batch.

Problem Area: Work-Up and Isolation

Q: During the quench and phase split, I'm observing a thick emulsion or rag layer that makes separation impossible. What is the cause?

A: Emulsions during work-up are a frequent scale-up nightmare, often caused by insoluble byproducts or poor mixing during the quench.

  • Underlying Cause: Particulate matter, such as insoluble polymeric byproducts, can stabilize the interface between the organic and aqueous layers. Also, a very rapid quench with a strong base can cause localized precipitation.

  • Solutions:

    • Filter Before Work-up: If solid byproducts are suspected, consider filtering the crude reaction mixture through a pad of celite before quenching.

    • Controlled Quench: Add the quenching solution (e.g., sodium bisulfite to destroy excess bromine, followed by sodium bicarbonate to neutralize HBr) slowly with good agitation. A "drowning out" quench, where the reaction mixture is slowly added to the quench solution, is often more controllable at scale.

    • Add Brine: After the quench, adding a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: Ensure your organic solvent (e.g., Dichloromethane, Toluene) has a sufficient density difference from the aqueous phase.

Q: My product "oils out" during crystallization instead of forming a solid, resulting in a low yield of impure material. How can I achieve effective crystallization?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase because the concentration and temperature conditions have entered a metastable zone where the product is supersaturated but nucleation is not favored.

  • Underlying Cause: This is typically due to a combination of high impurity levels, an inappropriate solvent system, or a cooling rate that is too rapid.

  • Solutions:

    • Solvent System Optimization: The ideal crystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. A co-solvent system (e.g., isopropanol/water, toluene/heptane) is often required.[11] You may need to perform a solvent screen to find the optimal mixture.

    • Control Cooling Rate: Implement a slow, linear cooling profile. Crash cooling is a primary cause of oiling out. A typical profile might be cooling from 60°C to 20°C over 4-6 hours.

    • Seeding: Once the solution reaches a state of slight supersaturation, add a small amount of pure product crystals ("seeds"). This provides a template for crystal growth and bypasses the difficult primary nucleation step.

    • Purity is Key: If the crude material is highly impure, consider a pre-purification step, such as a carbon treatment to remove color bodies or a silica gel plug filtration to remove polar impurities, before attempting crystallization.[12]

Recommended Scale-Up Protocol & Workflow

This protocol outlines a robust process for the α-bromination of 4'-bromopropiophenone.

Experimental Protocol: α-Bromination
  • Reactor Setup: In an appropriately sized glass-lined or Hastelloy reactor equipped with an overhead agitator, temperature probe, nitrogen inlet, and reflux condenser, charge 4'-bromopropiophenone (1.0 eq) and a suitable solvent such as chloroform or methanol (5-10 volumes).[5] Begin agitation.

  • Catalyst Addition: Charge a catalytic amount of 48% hydrobromic acid (HBr) (approx. 0.05 eq).

  • Reagent Addition: In a separate, validated addition vessel, charge elemental bromine (1.05-1.10 eq). Using a calibrated pump, add the bromine sub-surface to the reactor over 2-4 hours, maintaining the internal batch temperature between 20-30°C.

  • Reaction Monitoring: Monitor the reaction by HPLC every hour after the bromine addition is complete. Continue to stir at 20-30°C until the 4'-bromopropiophenone is <1.0% by area.

  • Quench: Once complete, slowly transfer the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium bisulfite to destroy excess bromine. Then, adjust the pH to 7-8 with a saturated sodium bicarbonate solution to neutralize HBr.

  • Work-Up: Allow the layers to separate. Remove the aqueous layer and wash the organic layer with water and then brine.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. Add an appropriate crystallization solvent (e.g., isopropanol), heat to dissolve, and then cool slowly to 0-5°C to crystallize the product.

  • Isolation: Filter the solid product, wash the cake with cold crystallization solvent, and dry under vacuum at <50°C to a constant weight.

Process Workflows

G cluster_reaction Reaction Workflow cluster_workup Work-Up & Isolation Workflow r1 Charge Reactor: 4'-Bromopropiophenone, Solvent, HBr Catalyst r2 Controlled Sub-Surface Addition of Br₂ (Maintain T < 30°C) r1->r2 r3 Stir and Monitor (IPC by HPLC) r2->r3 r4 Reaction Complete (Starting Material < 1%) r3->r4 w1 Slowly Transfer to Quench Solution (NaHSO₃ then NaHCO₃) r4->w1 w2 Phase Separation: Discard Aqueous Layer w1->w2 w3 Wash Organic Layer (Water, then Brine) w2->w3 w4 Solvent Exchange via Distillation w3->w4 w5 Crystallization: Controlled Cooling & Seeding w4->w5 w6 Filter, Wash Cake, and Dry Product w5->w6

Caption: General workflow for reaction and purification at scale.

Data Summary Table

The following table provides typical parameters for the recommended α-bromination process. Actual results will vary based on equipment and raw material quality.

ParameterRecommended Value / RangeRationale & Key Considerations
Starting Material 4'-BromopropiophenonePurity >99% is recommended to avoid side reactions.
Brominating Agent Elemental Bromine (Br₂)Most cost-effective for scale-up. NBS is a safer alternative.
**Stoichiometry (Br₂) **1.05 - 1.10 equivalentsA slight excess ensures full conversion but minimizes over-bromination.
Solvent Chloroform, MethanolVolumes: 5-10 mL per gram of starting material.
Catalyst 48% aq. HBr0.05 equivalents. Ensures a reasonable reaction rate.
Reaction Temperature 20 - 30°CBalances reaction rate against selectivity. Critical to control.
Addition Time 2 - 4 hoursSlow addition is key to preventing local excess of bromine.
Typical Yield 85 - 95%Highly dependent on successful crystallization.
Expected Purity >99.0% (by HPLC)Achievable with optimized crystallization.

References

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Minimizing impurities in the synthesis of 2,4'-Dibromopropiophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,4'-Dibromopropiophenone and its derivatives. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing the formation of critical impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of bromobenzene with propanoyl chloride to yield 4'-bromopropiophenone. The second step is the selective α-bromination of the resulting ketone to introduce the second bromine atom on the carbon adjacent to the carbonyl group. While seemingly straightforward, each step presents unique challenges that can lead to a range of impurities, impacting yield, purity, and the viability of downstream applications.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination A Bromobenzene C 4'-Bromopropiophenone A->C B Propanoyl Chloride B->C D This compound C->D catalyst1 AlCl₃ (Lewis Acid) catalyst1->C Catalyst E Bromine (Br₂) E->D

Caption: High-level workflow for the two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in real-time.

Issue 1: Low Yield in Friedel-Crafts Acylation (Step 1)

Question: My yield of 4'-bromopropiophenone is significantly lower than expected. What are the common causes?

Answer: Low yields in Friedel-Crafts acylation are a frequent problem and can almost always be traced back to a few critical factors:

  • Catalyst Inactivity due to Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous solvents, freshly opened or purified reagents, and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Insufficient Catalyst Stoichiometry: The ketone product forms a stable complex with the Lewis acid.[1][2] This complexation effectively removes the catalyst from the reaction, meaning it is not truly catalytic. Therefore, a stoichiometric amount (at least 1 equivalent) of AlCl₃ relative to the propanoyl chloride is required.[1] A slight excess is often beneficial to drive the reaction to completion.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1] A gradual increase in temperature after the initial exothermic reaction subsides is often the best approach.

  • Deactivated Aromatic Ring: While bromobenzene is suitable for this reaction, substrates with strongly electron-withdrawing groups (like nitro or multiple halogens) are deactivated towards electrophilic aromatic substitution and may give poor yields or fail to react entirely.[1][3]

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation (Step 1)

Question: I am observing multiple spots on my TLC plate after the acylation reaction. What are these byproducts?

Answer: While Friedel-Crafts acylation is generally more selective than alkylation, byproduct formation can occur:

  • Isomeric Products: The bromo-substituent on bromobenzene is an ortho-, para- directing group. Due to the steric bulk of the incoming acyl group, the reaction strongly favors substitution at the para position.[4] However, trace amounts of the ortho-isomer can form, especially at higher temperatures. These isomers can be difficult to separate.

  • Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation unfavorable.[1][5] Therefore, polyacylation is rarely a significant issue in this specific synthesis, unlike in Friedel-Crafts alkylation. If observed, it suggests excessively harsh conditions or a highly activated starting material.

Issue 3: Poorly Controlled α-Bromination (Step 2)

Question: My final product is a mixture containing unreacted 4'-bromopropiophenone and a suspected di-brominated impurity. How can I improve the selectivity of the α-bromination?

Answer: Controlling the α-bromination is critical for obtaining a pure final product. The primary challenges are preventing incomplete reaction and over-bromination.

  • Stoichiometry of Bromine: This is the most critical parameter. Use of excess bromine is the primary cause of polyhalogenation, leading to the formation of 2,2,4'-tribromopropiophenone.[6] A precise 1:1 molar ratio of bromine to the 4'-bromopropiophenone starting material is essential. Slow, dropwise addition of the bromine solution allows for better control and minimizes localized areas of high bromine concentration.

  • Reaction Monitoring: The reaction should be closely monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). As soon as the starting material is consumed, the reaction should be quenched to prevent the slower, subsequent bromination of the desired product.

  • Catalysis: The reaction is often catalyzed by the HBr gas that is evolved. In some procedures, a small amount of acid or a pinch of AlCl₃ is added to initiate the reaction.[7]

Issue 4: Product Discoloration and Degradation

Question: My final product is a dark oil or a discolored solid, not the expected pale yellow solid. What causes this?

Answer: Product discoloration is often a sign of impurities or degradation.

  • Residual Bromine: Even trace amounts of unreacted bromine can impart a yellow, orange, or brown color. The crude product should be washed with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to quench any excess bromine.

  • Acid-Mediated Decomposition: The hydrobromic acid (HBr) generated during the α-bromination can contribute to side reactions if not removed. Washing the organic layer with a weak base like sodium bicarbonate solution during workup will neutralize residual acid.

  • Thermal Instability: Propiophenone derivatives can be unstable at high temperatures. Purification by distillation should be performed under high vacuum to keep the temperature as low as possible. Recrystallization is often the preferred method of purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up the Friedel-Crafts acylation reaction to ensure anhydrous conditions? A1: All glassware should be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon). Use a septum and needle technique for liquid transfers. Solvents should be obtained from a solvent purification system or from a freshly opened bottle of anhydrous grade solvent. The AlCl₃ should be a fresh, free-flowing powder; if it is clumpy, it has likely been exposed to moisture and should not be used.

Q2: What is the most effective method for purifying the final this compound product? A2: Recrystallization is the most common and effective method for purifying the final product on a lab scale. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides good results. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is then allowed to cool slowly to induce crystallization, leaving impurities behind in the mother liquor. For oily products or difficult-to-separate impurities, column chromatography on silica gel is a viable alternative.[8][9]

Q3: How can I analyze the purity of my final product and identify unknown impurities? A3: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Chromatography: HPLC and GC are powerful for quantifying purity and detecting trace impurities.[10][11]

  • Spectroscopy: NMR (¹H and ¹³C) is essential for structural confirmation of the desired product and for identifying the structures of impurities. Mass Spectrometry (MS) provides molecular weight information, which is crucial for identifying unknown byproducts.[12][13]

Q4: What are the primary safety concerns when performing this synthesis? A4: Both steps involve hazardous materials.

  • Friedel-Crafts Acylation: AlCl₃ reacts violently with water and is corrosive. The reaction should be performed in a well-ventilated fume hood. Propanoyl chloride is a lachrymator and is corrosive.

  • α-Bromination: Liquid bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns.[7] Always handle bromine in a fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat. Have a bromine quenching agent (like sodium thiosulfate solution) readily available.

Section 4: Experimental Protocols and Data
Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4'-Bromopropiophenone (Friedel-Crafts Acylation)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.

  • In the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 eq).

  • Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.

  • In the addition funnel, prepare a solution of bromobenzene (1.2 eq) and propanoyl chloride (1.0 eq) in the same anhydrous solvent.

  • Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice. Add concentrated HCl to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 4'-bromopropiophenone.

Step 2: Synthesis of this compound (α-Bromination)

  • Dissolve the crude 4'-bromopropiophenone (1.0 eq) from Step 1 in a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether).[7]

  • Add a catalytic amount of HBr or a pinch of AlCl₃ if desired.

  • In a separate flask, prepare a solution of liquid bromine (Br₂) (1.0 eq) in the same solvent.

  • Slowly add the bromine solution dropwise to the stirred ketone solution at room temperature. The red-brown color of bromine should disappear as it reacts.[7] HBr gas will be evolved; ensure the reaction is conducted in a fume hood.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with water, dilute sodium thiosulfate solution (to remove excess Br₂), dilute sodium bicarbonate solution (to remove HBr), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Summary of Key Reaction Parameters
ParameterStep 1: Friedel-Crafts AcylationStep 2: α-Bromination
Key Reagents Bromobenzene, Propanoyl Chloride4'-Bromopropiophenone, Bromine
Catalyst Aluminum Chloride (AlCl₃)HBr (generated in situ)
Stoichiometry Propanoyl Chloride: 1.0 eqAlCl₃: 1.1 - 1.2 eqBromobenzene: 1.2 - 1.5 eq4'-Bromopropiophenone: 1.0 eqBromine: 1.0 - 1.05 eq
Solvent Dichloromethane (anhydrous)Chloroform or Acetic Acid
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 6 hours1 - 3 hours
Expected Yield 75 - 90% (crude)80 - 95% (after purification)
Section 5: Visualizing Impurity Formation Pathways

Understanding the origin of impurities is key to their prevention. The following diagram illustrates the desired reaction pathway alongside common side reactions that lead to the formation of key impurities.

Impurity_Formation Start Bromobenzene + Propanoyl Chloride Intermediate 4'-Bromopropiophenone Start->Intermediate Step 1 (Friedel-Crafts) Impurity1 Ortho-isomer Impurity Start->Impurity1 Side Reaction Product This compound Intermediate->Product Step 2 (α-Bromination) + Br₂ Impurity2 Unreacted 4'-Bromopropiophenone Intermediate->Impurity2 Quenched too early Impurity3 2,2,4'-Tribromopropiophenone (Di-bromo Impurity) Product->Impurity3 Over-bromination Condition1 High Temp. Condition1->Impurity1 Condition2 Incomplete Reaction Condition2->Impurity2 Condition3 Excess Br₂ Condition3->Impurity3 Condition4 Moisture Catalyst AlCl₃ Condition4->Catalyst Deactivation Catalyst->Start

Caption: Reaction map showing the main synthesis pathway and routes to common impurities.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
  • BenchChem. (n.d.). Synthesis routes of 2-Bromopropiophenone.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of York. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • N-H. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ResearchGate. (2025). A Gradient HPLC Test Procedure for the Determination of Impurities.... [Link]

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Technical Support Center: Optimizing Reactions with 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4'-Dibromopropiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive bifunctional molecule. By understanding the critical interplay of solvent and temperature, you can troubleshoot common issues, optimize reaction conditions, and achieve your desired synthetic outcomes with greater efficiency and reproducibility.

Introduction: The Duality of this compound

This compound possesses two distinct reactive sites: an α-bromoketone and an aryl bromide. This duality allows for a wide range of transformations but also presents unique selectivity challenges.

  • The α-Bromoketone: The bromine atom alpha to the carbonyl group is highly susceptible to nucleophilic substitution (SN1/SN2), elimination (E1/E2), and base-induced rearrangements like the Favorskii rearrangement.[1][2]

  • The Aryl Bromide: The bromine on the aromatic ring is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.[3][4][5]

The choice of solvent and temperature is paramount as it directly dictates which reaction pathway is favored, the rate of reaction, and the formation of undesired byproducts.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during experimentation.

Problem 1: Low or No Conversion of Starting Material.

  • Q: I've run my nucleophilic substitution reaction for several hours, but TLC/LC-MS analysis shows predominantly unreacted starting material. What's going wrong?

    A: This issue typically points to insufficient activation energy or poor solubility.

    • Probable Cause 1: Low Temperature. Many reactions, especially those involving stable starting materials, require a certain thermal threshold to proceed at a reasonable rate. For nucleophilic substitutions at the secondary α-carbon, lower temperatures may not provide enough energy to overcome the activation barrier.[6][7]

      • Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes conversion without degrading the product. For instance, if a reaction is stalling at room temperature in THF, consider gently heating to 40-50 °C.

    • Probable Cause 2: Incorrect Solvent Choice. The polarity of the solvent plays a critical role. If your reactants, particularly an ionic nucleophile, are not fully dissolved, the reaction will be slow or may not occur at all.

      • Solution: Switch to a more appropriate solvent. For SN2 reactions, which are common at the α-carbon, polar aprotic solvents like acetone, DMF, or DMSO are often superior to polar protic solvents (like ethanol) or nonpolar solvents (like toluene).[8][9] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[8][9]

    • Probable Cause 3 (for Cross-Coupling): Inactive Catalyst. In Suzuki or similar reactions, the palladium catalyst may not be active at low temperatures.

      • Solution: Most Suzuki couplings require elevated temperatures (often 80-100 °C) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11] Ensure your reaction is heated appropriately for the specific catalyst system you are using.

Problem 2: Formation of Multiple Products / Low Selectivity.

  • Q: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of my target molecule. How can I improve selectivity?

    A: This is a classic competition problem, where solvent and temperature are tilting the balance in favor of undesired pathways.

    • Probable Cause 1: Competing Substitution vs. Elimination. At the α-bromo position, substitution (SN1/SN2) and elimination (E1/E2) are in constant competition.

      • Influence of Temperature: Higher temperatures generally favor elimination over substitution due to the higher entropy of elimination reactions.[7][12] If you are seeing a significant amount of an eliminated byproduct, reducing the reaction temperature may favor the desired substitution product.[6]

      • Influence of Solvent: The choice between unimolecular (SN1/E1) and bimolecular (SN2/E2) pathways is heavily influenced by the solvent. Polar protic solvents (water, ethanol) can stabilize the carbocation intermediate, favoring SN1/E1 pathways.[8][13][14] Conversely, polar aprotic solvents (acetone, DMF) favor SN2 reactions.[8][15]

    • Probable Cause 2: Favorskii Rearrangement. When using a strong base (like an alkoxide or hydroxide) with α-haloketones, the Favorskii rearrangement can occur, leading to a carboxylic acid derivative instead of the expected substitution product.[1][2][16] This is a base-catalyzed reaction involving the formation of a cyclopropanone intermediate.[1][17]

      • Solution: To avoid this, use a non-basic or weakly basic nucleophile if possible. If a strong base is required, using a less polar, aprotic solvent and low temperatures can sometimes suppress the rearrangement.

    • Probable Cause 3: Reaction at the Aryl Bromide. If you are targeting the α-position but using conditions conducive to cross-coupling (e.g., high temperature, palladium catalyst), you may see unwanted reactions at the 4'-bromo position.

      • Solution: Ensure your reaction conditions are specific. For nucleophilic substitution at the α-carbon, avoid high temperatures and transition metal catalysts. For Suzuki coupling at the aryl bromide, the conditions are typically harsh enough that the more labile α-bromo group may react first or lead to side products; careful selection of a chemoselective catalyst system may be required.

Problem 3: Product Degradation or Tar Formation.

  • Q: When I heat my reaction, the solution turns dark, and I end up with a low yield of an impure product or intractable tar. What is happening?

    A: This indicates thermal instability of your starting material, reagents, or product.

    • Probable Cause 1: Excessive Temperature. this compound and many of its derivatives can be thermally labile.[18] High temperatures can lead to decomposition, polymerization, or extensive side reactions.

      • Solution: Determine the minimum temperature required for a reasonable reaction rate. Never heat a reaction more than necessary. If a high temperature is required for one reactive site (e.g., Suzuki coupling), consider a two-step synthesis where the more sensitive site is addressed under milder conditions.

    • Probable Cause 2: Incompatible Solvent. Some solvents can react with the substrate or reagents at elevated temperatures. For example, using a nucleophilic solvent like an alcohol at high temperatures could lead to solvolysis byproducts.

      • Solution: Choose a high-boiling, inert solvent for high-temperature reactions, such as toluene, xylene, or dioxane. Always ensure the solvent is anhydrous and free of impurities.

Part 2: Foundational FAQs

  • Q1: How do I choose the right starting solvent for my reaction?

    A: The choice depends entirely on the desired transformation.

    • For SN2 at the α-carbon: Start with a polar aprotic solvent like Acetone or Acetonitrile (ACN) for moderate temperatures. If more solubility or a higher temperature is needed, consider DMF or DMSO .[8][15]

    • For SN1 at the α-carbon: This is less common and often harder to control. A polar protic solvent like ethanol or acetic acid would favor this pathway, but be aware of competing E1 and solvolysis products.[13][14]

    • For Suzuki Coupling at the aryl-Br: A mixture of an organic solvent and water is standard. Common choices include Toluene/Water , Dioxane/Water , or DMF/Water , typically with a base like K2CO3 or K3PO4.[10][19]

  • Q2: Which bromine is more reactive?

    A: The reactivity is condition-dependent.

    • Under nucleophilic substitution conditions (without a metal catalyst): The α-bromine is far more reactive. The electron-withdrawing carbonyl group activates this position for attack.

    • Under palladium-catalyzed cross-coupling conditions: The aryl bromide is the intended reactive site. However, the α-bromine is still labile and can undergo side reactions, especially with strong bases or high temperatures, complicating the reaction. Chemoselective catalyst systems are often needed to favor reaction at the C(sp2)-Br bond over the C(sp3)-Br bond.[4][5]

Part 3: Reference Protocols & Data

Protocol 1: General Procedure for SN2 Reaction at the α-Carbon (Example: Reaction with Sodium Azide)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous acetone (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add sodium azide (NaN3, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot.

  • Workup: Once complete, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to yield the desired α-azido product.

Data Table 1: Recommended Solvent/Temperature Starting Points for Common Transformations
Reaction TypeTarget SiteRecommended Solvent(s)Typical Temperature RangeKey Considerations
SN2 Substitution α-BromoAcetone, ACN, DMF20 - 60 °CFavored by polar aprotic solvents; higher temps risk elimination.[8][15]
Elimination (E2) α-BromoTHF, Ethanol50 - 80 °CFavored by strong, bulky bases and higher temperatures.[7][12]
Favorskii Rearrangement α-BromoMethanol, Ethanol0 - 55 °CRequires a strong base (e.g., NaOMe); leads to ester products.[16][17]
Suzuki Coupling Aryl-BromoToluene/H₂O, Dioxane/H₂O80 - 110 °CRequires Pd catalyst and base; high temp is crucial for catalytic turnover.[10][11]
Ketone Reduction CarbonylMethanol, Ethanol0 - 25 °CUse mild reducing agents like NaBH₄ to avoid reacting with bromides.[20][21][22]

Part 4: Mechanistic Insights & Diagrams

Understanding the underlying mechanisms and decision-making processes is key to effective troubleshooting.

Diagram 1: Troubleshooting Flowchart for Low Yield in SN2 Reactions

Troubleshooting_Low_Yield start Problem: Low Yield check_sm TLC/LC-MS shows unreacted starting material (SM)? start->check_sm check_side_products TLC/LC-MS shows multiple side products? check_sm->check_side_products No cause_temp Probable Cause: Insufficient Activation Energy check_sm->cause_temp Yes cause_competition Probable Cause: Reaction Competition check_side_products->cause_competition Yes solution_temp Solution: 1. Increase Temperature (e.g., 25°C to 50°C) 2. Switch to a more polar aprotic solvent (e.g., THF -> DMF) cause_temp->solution_temp is_elimination Is elimination product observed? cause_competition->is_elimination is_rearrangement Is Favorskii product (ester/acid) observed? is_elimination->is_rearrangement No solution_elimination Solution: Decrease Temperature is_elimination->solution_elimination Yes solution_rearrangement Solution: Use a weaker, non-nucleophilic base or lower temperature is_rearrangement->solution_rearrangement Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Diagram 2: Influence of Solvent on SN1 vs. SN2 Pathways at the α-Carbon

Solvent_Influence substrate This compound + Nucleophile (Nu⁻) sn2_solvent Polar Aprotic Solvent (e.g., Acetone, DMF) substrate->sn2_solvent Favors sn1_solvent Polar Protic Solvent (e.g., Ethanol, H₂O) substrate->sn1_solvent Favors sn2_ts SN2 Transition State [Nu---C---Br]⁻ sn2_solvent->sn2_ts Leads to sn2_product SN2 Product (Inversion of Stereochemistry) sn2_ts->sn2_product Forms sn1_intermediate Carbocation Intermediate (Stabilized by Solvent) sn1_solvent->sn1_intermediate Leads to sn1_product SN1 Product (Racemic Mixture) sn1_intermediate->sn1_product Forms

Caption: How solvent choice directs the mechanism for nucleophilic substitution.

References

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry.
  • BenchChem. (2025). Application Note: Mechanism and Protocol for the Favorskii Rearrangement of α-Bromocyclohexanone. BenchChem.
  • NROChemistry. Favorskii Rearrangement. NROChemistry.
  • Alfa Chemistry. Favorskii Rearrangement. Alfa Chemistry.
  • Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. LibreTexts.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. LibreTexts.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
  • MOC. (2012). SN1 SN2 E1 E2 Decision (5)
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Reddit. (2025). Choosing between e1, e2 sn1, and sn2 reactions. r/OrganicChemistry.
  • Master Organic Chemistry. (2012).
  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts.
  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Unknown Source.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • ChemicalBook. (2025).
  • Fisher Scientific. (2024).
  • ChemicalBook. (n.d.). 2-Bromopropiophenone(2114-00-3). ChemicalBook.
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.
  • SciSpace. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Doris, E., et al. (2015).
  • PubChem. (n.d.). This compound. PubChem.
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Sigma-Aldrich. (n.d.). This compound 98. Sigma-Aldrich.
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Thermo Scientific. (n.d.). This compound, 98%. Thermo Scientific.
  • MedChemExpress. (n.d.). 2-Bromo-4'-chloropropiophenone. MedChemExpress.

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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalyst selection and optimization for reactions involving 2,4'-Dibromopropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for common synthetic transformations of this versatile building block.

Introduction: The Unique Challenges of this compound

This compound presents a unique set of challenges and opportunities in synthetic chemistry. The presence of two bromine atoms at electronically and sterically distinct positions (the activated 2-position and the 4'-position on a separate phenyl ring) allows for selective functionalization, provided the correct catalytic system is employed. Furthermore, the propiophenone core contains a prochiral ketone, offering a handle for asymmetric reduction to introduce a stereocenter.

This guide will address the most common reactions involving this compound: regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck) and the asymmetric reduction of the ketone functionality. We will delve into the "why" behind experimental choices, providing a foundation for rational catalyst selection and optimization.

Section 1: Regioselective Cross-Coupling Reactions

The key to successfully functionalizing this compound lies in exploiting the differential reactivity of the two C-Br bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] While both leaving groups here are bromine, their electronic environments are different, which can be leveraged for selectivity.

FAQ 1: Which bromine is more reactive in a palladium-catalyzed cross-coupling reaction, the one at the 2-position or the 4'-position?

The bromine atom at the 2-position, being ortho to the electron-withdrawing carbonyl group, is generally more activated towards oxidative addition to a Pd(0) catalyst.[2] This is due to the lower electron density at this position, making the C-Br bond more electrophilic. Therefore, under carefully controlled conditions, mono-functionalization at the 2-position is the expected outcome.

Troubleshooting Guide: Achieving Selective Mono-functionalization

Problem: My cross-coupling reaction (e.g., Suzuki-Miyaura) is producing a mixture of mono-substituted (at both positions) and di-substituted products. How can I improve selectivity for the 2-position?

Root Causes and Solutions:

  • Overly Reactive Catalyst: A highly active catalyst system can overcome the subtle reactivity difference between the two C-Br bonds, leading to non-selective coupling.

    • Solution: Opt for a less reactive catalyst system. For instance, instead of a highly electron-rich and bulky phosphine ligand, try a less donating one. Screening different ligands is crucial.[3]

  • High Reaction Temperature and/or Long Reaction Times: Elevated temperatures provide the necessary activation energy to cleave the less reactive C(4')-Br bond.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate for the more reactive C(2)-Br bond. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed and before significant formation of the di-substituted product.

  • Inappropriate Choice of Base and Solvent: The base and solvent system can significantly influence catalyst activity and, consequently, selectivity.[4][5]

    • Solution: Weaker bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃ over phosphates or alkoxides) can temper the reactivity of the catalytic system. The choice of solvent can also play a role; polar aprotic solvents like DMF or dioxane are common, but a systematic screen may be necessary.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₂CO₃ (2.0 equiv)

    • Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/H₂O solvent mixture.

    • Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS every hour.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Approx. Yield (%)Selectivity (2- vs 4'-)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O8085-95>20:1
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9070-85~10:1
PdCl₂(dppf)Cs₂CO₃DMF100>90~5:1 (potential for di-substitution)

Table 1: Comparison of catalyst systems for selective Suzuki-Miyaura coupling at the 2-position of this compound. Data is illustrative and based on general principles for similar substrates.

dot

Catalyst_Selection_Workflow start Start: Mono-functionalization of this compound reaction_type Select Cross-Coupling Reaction (Suzuki, Sonogashira, Heck) start->reaction_type initial_conditions Initial Conditions: - Pd(OAc)₂ / SPhos - K₂CO₃ - Dioxane/H₂O - 80°C reaction_type->initial_conditions monitor Monitor Reaction Progress (TLC, GC-MS) initial_conditions->monitor outcome Desired Selectivity? monitor->outcome success Success: Isolate Mono-substituted Product outcome->success Yes troubleshoot Troubleshoot outcome->troubleshoot No low_selectivity Low Selectivity: - Decrease Temperature - Weaker Base (e.g., NaHCO₃) - Less Active Ligand (e.g., PPh₃) troubleshoot->low_selectivity no_reaction No Reaction: - Increase Temperature - Stronger Base (e.g., K₃PO₄) - More Active Ligand (e.g., RuPhos) troubleshoot->no_reaction low_selectivity->initial_conditions Re-optimize no_reaction->initial_conditions Re-optimize

Caption: Workflow for optimizing selective mono-functionalization.

FAQ 2: How can I achieve functionalization at the 4'-position?

To functionalize the less reactive 4'-position, you have two main strategies:

  • Sequential Coupling: First, perform a selective mono-coupling at the 2-position as described above. Then, in a subsequent step, use more forcing conditions (higher temperature, more active catalyst) to couple at the 4'-position.

  • Blocking the 2-Position: If a suitable protecting group strategy is available for the 2-position, this could be an option, although it adds steps to the synthesis.

Troubleshooting Guide: Common Side Reactions in Cross-Coupling

Problem: I am observing significant amounts of a dehalogenated byproduct (where one of the bromine atoms is replaced by hydrogen).

Root Causes and Solutions:

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be cleaved by water or other protic sources before it transmetalates to the palladium center.

    • Solution: Ensure anhydrous conditions if possible, and use a base that does not introduce excessive water. Sometimes, using a boronic ester (e.g., pinacol ester) can mitigate this issue.

  • Reduction of the Aryl Halide: The palladium-hydride species, which can form from various sources in the reaction mixture, can reductively eliminate to give the dehalogenated product.

    • Solution: Ensure all reagents are pure and solvents are thoroughly degassed. Some bases, like alkoxides, can be more prone to generating palladium hydrides.

Problem: I am seeing a significant amount of homocoupling of my boronic acid or alkyne.

Root Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents.

    • Solution: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can catalyze homocoupling.

    • Solution: Use stable pre-catalysts and ensure the reaction temperature is not excessively high.

Section 2: Asymmetric Reduction of the Propiophenone Ketone

The ketone functionality in this compound can be stereoselectively reduced to the corresponding alcohol, a valuable chiral building block. Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for this transformation.

FAQ 3: What type of catalyst is recommended for the asymmetric reduction of this compound?

Ruthenium-based catalysts, particularly those of the Noyori-type, are highly effective for the asymmetric transfer hydrogenation of aromatic ketones.[6] These catalysts typically consist of a ruthenium center, a chiral diamine ligand (e.g., TsDPEN), and an arene ligand. The choice of the enantiomer of the diamine ligand determines the stereochemistry of the resulting alcohol.

dot

Asymmetric_Reduction substrate This compound (Prochiral Ketone) transition_state Diastereomeric Transition State substrate->transition_state catalyst Chiral Ru-Catalyst ((S,S)-TsDPEN-Ru) + Hydrogen Source (HCOOH/Et₃N or iPrOH) catalyst->transition_state product Chiral Alcohol ((S)-2,4'-Dibromo-1-phenylpropan-1-ol) transition_state->product

Caption: Asymmetric reduction of this compound.

Troubleshooting Guide: Asymmetric Reduction

Problem: The enantiomeric excess (ee) of my chiral alcohol is low.

Root Causes and Solutions:

  • Catalyst Purity and Handling: Chiral catalysts are sensitive to air and moisture.

    • Solution: Use a fresh, high-purity catalyst and handle it under an inert atmosphere.

  • Sub-optimal Reaction Conditions: Temperature and concentration can influence the stereoselectivity.

    • Solution: Screen different temperatures; often, lower temperatures lead to higher ee. Ensure the substrate concentration is within the recommended range for the specific catalyst.

  • Hydrogen Source Purity: Impurities in the hydrogen donor (e.g., isopropanol or formic acid) can interfere with the catalytic cycle.

    • Solution: Use high-purity, anhydrous solvents and reagents.

Problem: The reaction is sluggish or does not go to completion.

Root Causes and Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvents.

    • Solution: Purify the starting material and use high-purity, degassed solvents.

  • Insufficient Hydrogen Donor: In transfer hydrogenation, the hydrogen donor is a stoichiometric reagent.

    • Solution: Use a sufficient excess of the hydrogen donor (e.g., isopropanol as the solvent or a formic acid/triethylamine mixture).

  • Inappropriate Base: For ATH with isopropanol, a base like KOH or a metal alkoxide is often required.

    • Solution: Ensure the correct base is used at the appropriate concentration.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Materials:

    • This compound (1.0 equiv)

    • RuCl (1 mol%)

    • Formic acid/Triethylamine azeotrope (5:2 mixture)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add this compound and the ruthenium catalyst.

    • Add the anhydrous solvent, followed by the formic acid/triethylamine mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract with the reaction solvent.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

CatalystHydrogen SourceTemperature (°C)Approx. Yield (%)Approx. ee (%)
RuClHCOOH/Et₃N25-40>95>98 (S)
RuClHCOOH/Et₃N25-40>95>98 (R)
RuCliPrOH/KOH8090-9590-97 (S)

Table 2: Typical catalyst systems for the asymmetric transfer hydrogenation of this compound. The choice of (S,S) or (R,R) ligand dictates the product stereochemistry.

References

  • Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Fairlamb, I. J. S. (2007). Regioselective (Site-Selective) Functionalisation of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalysed Cross-Couplings and Direct Arylation Processes. Chemical Society Reviews, 36, 1036–1045.
  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
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  • Kanto Chemical Co., Inc.
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  • Scott, N. W. J., et al. (2023). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Heck Reaction.
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  • Najera, C., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(35), 5249-5251.
  • Al-Masum, M., & El-Gendy, B. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(11), 268-281.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
  • Chemical Science. (2021). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans.
  • ResearchGate. Synthesis of 2,4'-bis(alkynyl)diphenyl sulfones via Sonogashira Reaction.
  • ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
  • Khera, R. A., et al. (2012). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone.
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  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2023). Molecules, 28(15), 5821.
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Resolving issues with the isolation of 2,4'-Dibromopropiophenone products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,4'-Dibromopropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging intermediate. Here, we address common issues encountered during the isolation of this compound, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our focus is on explaining the causality behind experimental choices to empower you to resolve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed.

  • From Friedel-Crafts Acylation: If you are synthesizing this compound via a Friedel-Crafts reaction between bromobenzene and 2-bromopropionyl bromide (or a related acyl halide), the primary impurities are often regioisomers. You can expect to see the formation of 2,2'-dibromopropiophenone as a minor product due to the ortho-directing influence of the bromine substituent on the aromatic ring, although the para-substituted product is sterically favored.[1] Unreacted bromobenzene and polysubstituted products are also possibilities, though less common under optimized conditions.

  • From α-Bromination of 4'-Bromopropiophenone: When preparing the target compound by the alpha-bromination of 4'-bromopropiophenone, the most common impurities are unreacted starting material and the dibrominated side-product, 2,2-dibromo-1-(4-bromophenyl)propan-1-one.[2] The formation of the dibrominated species is more prevalent with prolonged reaction times or the use of excess brominating agent.[3]

Q2: My crude product is a dark oil or a discolored solid. What causes this and how can I remove the color?

A2: Dark coloration in crude α-bromo ketones is a frequent issue, often arising from trace amounts of bromine, acidic byproducts like HBr, or minor degradation products.[4] These highly conjugated species can be intensely colored even at low concentrations.

For removal, two primary methods are recommended:

  • Activated Carbon Treatment: This is a quick and effective method for removing colored organic impurities.[5][6] A small amount of activated carbon is added to a solution of the crude product, stirred, and then removed by filtration through celite.

  • Chromatography: Both normal and reversed-phase chromatography can be effective.[7] If the colored impurities are highly polar, they will adhere strongly to silica gel. If they are non-polar, reversed-phase chromatography may offer a better separation.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I prevent it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals.[8] This is common when the melting point of the solute (often depressed by impurities) is lower than the temperature of the solution.[9] The resulting oil is often a good solvent for impurities, which can hinder purification.[10]

To prevent oiling out:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath.

  • Adjust Solvent System: Add a bit more of the "good" solvent to slightly increase the solubility and lower the supersaturation point.[9]

  • Use a Different Solvent System: The polarity of the solvent can significantly influence oiling out.[11] Experiment with different solvent combinations.

  • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to encourage templated crystal growth.[12]

Troubleshooting Purification Challenges

This section provides a structured approach to resolving specific issues you may encounter during the isolation of this compound.

Issue 1: Low Yield After Purification
Possible Cause Underlying Rationale & Solution
Product Loss During Workup α-bromo ketones can be susceptible to hydrolysis or dehydrobromination, especially in the presence of aqueous base. Solution: During aqueous workup, use cold, neutral water for washing and avoid strong basic solutions like sodium hydroxide. If a base is needed to neutralize acid, use a mild one like saturated sodium bicarbonate and minimize contact time.[3]
Co-elution with Impurities in Chromatography If the polarity of the product and a major impurity are too similar, they may not separate well on a silica column. Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product to maximize separation from impurities.[13] Consider using a less polar solvent system (e.g., hexane/dichloromethane or hexane/toluene) as α-bromo ketones are often quite non-polar.[2]
Excessive Solubility in Recrystallization Solvent Using too much solvent or a solvent in which the product is too soluble at room temperature will result in a significant portion of the product remaining in the mother liquor. Solution: Carefully determine the minimum amount of hot solvent needed for dissolution. If the yield is still low, consider a two-solvent system where the product is soluble in one solvent (e.g., ethanol) and insoluble in the other (e.g., water).[14]
Issue 2: Persistent Impurities in the Final Product
Possible Cause Underlying Rationale & Solution
Incomplete Separation of Regioisomers The 2,4'- and 2,2'-dibromopropiophenone isomers can have very similar polarities, making them difficult to separate by standard chromatography. Solution: For difficult separations, a gradient elution in your column chromatography can be effective. Start with a low polarity eluent and gradually increase the polarity.[15] High-Performance Liquid Chromatography (HPLC) may be necessary for achieving very high purity.
Unreacted Starting Material (4'-Bromopropiophenone) The starting material is less polar than the α-brominated product and should elute first in normal-phase chromatography. If it persists, the separation is not efficient. Solution: Ensure your column is not overloaded and that you have an adequate amount of stationary phase. A general guideline is a silica gel to crude product mass ratio of at least 50:1. Use a less polar solvent system to increase the separation between the non-polar starting material and the slightly more polar product.
Dibrominated Byproduct The dibrominated byproduct is typically less polar than the desired monobrominated product. Solution: Careful column chromatography with a shallow solvent gradient is usually effective. Collect smaller fractions and analyze them by TLC to identify the pure product fractions.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: A common and effective solvent system for ketones is ethanol and water.[14] Other potential systems include hexane/ethyl acetate or methanol/water.[16][17]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[18]

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC.[19] A good starting point for α-bromo ketones is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.[13]

  • Column Packing: Pack a glass column with silica gel (slurry packing is generally preferred to avoid air bubbles).[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[15]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Purification_Workflow Decision Tree for Purification Strategy start Crude this compound check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column_chrom Perform Column Chromatography check_solid->column_chrom No (it's an oil) oiling_out Does it 'oil out'? recrystallize->oiling_out check_purity Is the product pure by TLC/NMR? recrystallize->check_purity Solid obtained success_recryst Pure Solid Product oiling_out->success_recryst No troubleshoot_recryst Troubleshoot Recrystallization: - Slower cooling - Adjust solvent system - Seeding oiling_out->troubleshoot_recryst Yes check_purity_col Is the product pure by TLC/NMR? column_chrom->check_purity_col check_purity->success_recryst Yes check_purity->column_chrom No success_column Pure Product troubleshoot_recryst->recrystallize troubleshoot_column Troubleshoot Chromatography: - Optimize eluent (TLC) - Use gradient elution - Check loading troubleshoot_column->column_chrom check_purity_col->success_column Yes check_purity_col->troubleshoot_column No

Caption: A decision tree to guide the selection of a purification strategy.

References

  • BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Organic Process Research & Development.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
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  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Department of Chemistry.
  • BenchChem. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Request PDF. (2025, August 5).
  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene.
  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from University of Colorado Boulder Department of Chemistry.
  • BenchChem. (n.d.). Methods for removing color impurities from 2'-Aminoacetophenone.
  • Creative Bioarray. (n.d.). Decolorization Protocol.
  • MH Chem. (2022, July 8).
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
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  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS.
  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
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  • Google Patents. (n.d.). DE859146C - Process for the production of ª ‡ -bromopropiophenone.
  • Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal.
  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
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  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
  • Sigma-Aldrich. (n.d.). 4'-Bromopropiophenone = 95.0 10342-83-3.
  • ChemicalBook. (2025, December 3). 4'-Bromopropiophenone | 10342-83-3.
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  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
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Enhancing the stability of 2,4'-Dibromopropiophenone under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4'-Dibromopropiophenone

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability of this versatile α-haloketone intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is an aromatic ketone featuring two bromine substituents. One is on the phenyl ring (at the 4'-position), and the other is on the α-carbon adjacent to the carbonyl group (at the 2-position). This α-bromo ketone structure is highly reactive and synthetically valuable, particularly for introducing the propiophenone moiety into larger molecules via nucleophilic substitution.[1][2]

The primary concern with its stability arises from the presence of the α-bromine. The carbonyl group's electron-withdrawing nature makes the α-carbon highly electrophilic and the α-hydrogen (on the same carbon as the bromine) acidic. This makes the molecule susceptible to several degradation pathways, particularly under non-optimized reaction or storage conditions.[1][3]

Q2: What are the visible signs of this compound decomposition?

A2: Degradation is often visually apparent. Key indicators include:

  • Color Change: The compound, typically a white or off-white solid, may turn yellow, brown, or even black upon decomposition.[3]

  • Gas Evolution: The release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor, is a common sign of degradation.[3]

  • Change in Physical State: A crystalline solid may become oily or waxy as impurities form.

Q3: What are the primary chemical pathways for its decomposition?

A3: The two main decomposition pathways are dehydrobromination and hydrolysis.[3]

  • Dehydrobromination: This is an elimination reaction, often catalyzed by bases, that removes the α-hydrogen and the α-bromine to form an α,β-unsaturated ketone (an acrylophenone derivative) and hydrogen bromide (HBr).[3][4][5] The HBr produced can, in turn, catalyze further decomposition.

  • Hydrolysis: Reaction with water (moisture) can substitute the α-bromine with a hydroxyl group, forming an α-hydroxy ketone and HBr.

Below is a diagram illustrating these primary degradation pathways.

G cluster_main This compound Stability A This compound B α,β-Unsaturated Ketone + HBr A->B  Dehydrobromination (Base, Heat) C α-Hydroxy Ketone + HBr A->C  Hydrolysis (Moisture)

Caption: Primary decomposition pathways for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving this compound.

Issue 1: Reaction Mixture Darkens Significantly, and Yields are Low.
  • Potential Cause 1: Presence of Base.

    • Explanation: Strong or even weak bases can catalyze the dehydrobromination elimination reaction.[3][4] This side reaction consumes your starting material and produces colored, often polymeric, byproducts. Many nitrogen-based nucleophiles (e.g., primary/secondary amines) are themselves basic and can induce this decomposition if not properly controlled.

    • Solution:

      • Use a Non-Nucleophilic Base: If a base is required to scavenge the HBr formed during a nucleophilic substitution, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or a proton sponge.

      • Control Stoichiometry: Use the minimum required amount of your amine nucleophile. Excess amine increases the basicity of the reaction medium.

      • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Add the base or amine slowly to a cooled solution of the ketone to dissipate heat and minimize localized high concentrations.

  • Potential Cause 2: Thermal Decomposition.

    • Explanation: Like many α-haloketones, this compound is thermally sensitive. High reaction temperatures accelerate all decomposition pathways.[3] Thermal decomposition can be an endothermic process, requiring heat to break chemical bonds.[6]

    • Solution:

      • Optimize Temperature: Determine the minimum effective temperature for your reaction through screening. Do not assume standard heating conditions are appropriate.

      • Monitor Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue 2: Formation of an α-Hydroxy Ketone Side Product.
  • Potential Cause: Presence of Moisture.

    • Explanation: Water acts as a nucleophile, leading to the hydrolysis of the α-bromo group to an α-hydroxy group. This is a common issue when using hygroscopic solvents or reagents that have not been properly dried.

    • Solution:

      • Use Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use of molecular sieves or distillation from an appropriate drying agent is recommended.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

      • Check Reagents: Ensure all reagents, especially hygroscopic salts or bases, are anhydrous.

Issue 3: Inconsistent Reaction Rates or Stalled Reactions.
  • Potential Cause: Poor Solubility or Inappropriate Solvent Choice.

    • Explanation: this compound has specific solubility profiles.[2] If the compound is not fully dissolved, the reaction kinetics will be poor and irreproducible. Protic solvents like ethanol or methanol can participate in the reaction (solvolysis) or promote side reactions.

    • Solution:

      • Choose Appropriate Solvents: Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are generally preferred.

      • Ensure Complete Dissolution: Ensure the starting material is fully dissolved before adding other reagents. Gentle warming may be required, but this must be balanced against the risk of thermal decomposition.

The following flowchart can guide your troubleshooting process.

G Start Low Yield or Decomposition Observed Q_Color Is the reaction mixture darkening (yellow/brown)? Start->Q_Color A_Base Potential Cause: Base-induced dehydrobromination. Solution: - Use hindered base - Control temperature - Add base slowly Q_Color->A_Base Yes Q_Hydroxy Is an α-hydroxy side product detected? Q_Color->Q_Hydroxy No A_Heat Potential Cause: Thermal decomposition. Solution: - Lower reaction temp - Minimize reaction time A_Base->A_Heat If problem persists A_Heat->Q_Hydroxy A_Moisture Potential Cause: Hydrolysis from moisture. Solution: - Use anhydrous solvents - Run under inert gas Q_Hydroxy->A_Moisture Yes End Review reaction setup and reagent purity Q_Hydroxy->End No A_Moisture->End G A 1. Setup - Dry glassware under vacuum/heat - Purge with N2/Ar gas B 2. Reagent Prep - Dissolve this compound  in anhydrous aprotic solvent (e.g., ACN, THF) - Cool solution to 0 °C A->B C 3. Reagent Addition - Add amine (1.0-1.1 eq) dropwise - Add non-nucleophilic base (1.2 eq)  (e.g., DIPEA) dropwise B->C D 4. Reaction - Maintain cooling (0 °C) for 30 min - Allow to warm slowly to RT - Monitor by TLC/LC-MS C->D E 5. Work-up - Quench with sat. NH4Cl (aq) - Extract with organic solvent - Wash, dry, and concentrate D->E F 6. Purification - Column chromatography or  recrystallization E->F

Caption: General workflow for a stability-conscious nucleophilic substitution.

Detailed Steps:

  • Inert Setup: Assemble dry glassware and purge the system with an inert gas (Nitrogen or Argon).

  • Dissolution: In the reaction flask, dissolve this compound (1.0 eq) in an appropriate volume of anhydrous aprotic solvent. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.1 eq) to the cooled solution via a syringe. Maintaining a low temperature is critical to control the initial exotherm and prevent side reactions.

  • Base Addition: If using a separate base as an acid scavenger, add it dropwise after the nucleophile.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting material using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

By carefully controlling these parameters, you can significantly enhance the stability of this compound, leading to higher yields, purer products, and more reproducible results.

References

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Validation & Comparative

A Comparative Guide to 2,4'-Dibromopropiophenone: Reactivity, Synthesis, and Application in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2,4'-Dibromopropiophenone, placing it in context with other synthetically valuable brominated ketones. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties. It delves into the mechanistic nuances, strategic considerations in experimental design, and the practical applications that distinguish these powerful chemical intermediates. Our focus is on the causality behind experimental choices, ensuring that the protocols described are not merely recipes but self-validating systems grounded in established chemical principles.

The Strategic Importance of Brominated Ketones in Synthesis

Brominated ketones, particularly α-bromo ketones, are a cornerstone class of intermediates in organic synthesis.[1][2] Their utility stems from the strategic placement of a bromine atom adjacent to a carbonyl group. This arrangement creates a potent electrophilic carbon center, highly susceptible to nucleophilic attack, while the carbonyl group itself offers a gateway to a vast array of chemical transformations.[1] These molecules are not just simple building blocks; they are versatile precursors for constructing complex molecular architectures, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][4]

Among this class, this compound presents a unique combination of structural features: an α-bromo substituent on a propiophenone backbone and a second bromine atom on the aromatic ring. This guide will dissect how these features govern its reactivity and compare its performance and utility against other key brominated ketones like 2-bromoacetophenone and its structural analogs.

Comparative Physicochemical Properties and Reactivity Profiles

The subtle structural differences among brominated ketones lead to significant variations in their physical properties and chemical reactivity. The choice of reagent for a specific synthetic target is therefore a critical decision based on these characteristics.

PropertyThis compound 2-Bromoacetophenone (Phenacyl Bromide) 2,4'-Dibromoacetophenone 2-Bromopropiophenone
Structure Br-C₆H₄-CO-CH(Br)CH₃C₆H₅-CO-CH₂BrBr-C₆H₄-CO-CH₂BrC₆H₅-CO-CH(Br)CH₃
CAS Number 38786-67-3[5][6]70-11-1[7]99-73-0[8][9]2114-00-3[10][11]
Molecular Formula C₉H₈Br₂O[5]C₈H₇BrO[12]C₈H₆Br₂O[8]C₉H₉BrO[11]
Molecular Weight 291.97 g/mol [6]199.05 g/mol 277.94 g/mol [9]213.07 g/mol
Melting Point 85-88 °C[6]48-51 °C[7]108-110 °C[9]Liquid
Key Reactivity Electrophilic α-carbon with a chiral center; electron-withdrawn aromatic ring.Highly reactive primary α-bromo group; powerful lachrymator.[12]Similar to phenacyl bromide but with a deactivated aromatic ring.Secondary α-bromo group introduces steric considerations.
Common Uses Preparation of substituted aniline ketones and heterocyclic compounds.[6]Versatile intermediate for heterocycles, protection of acids as phenacyl esters.[3][12][13]Synthesis of compounds requiring a 4-bromophenyl moiety, such as certain enzyme inhibitors.Precursor for pharmaceuticals and other fine chemicals where an α-methyl group is desired.[14][15]
Analysis of Structural Influences:
  • α-Methyl Group (Propiophenone vs. Acetophenone): The presence of a methyl group at the α-carbon in this compound, compared to 2,4'-Dibromoacetophenone, introduces a secondary bromide. This can slightly decrease the rate of Sₙ2 reactions due to increased steric hindrance. However, it also creates a chiral center, which can be exploited in stereoselective syntheses.

  • 4'-Bromo Substituent: The bromine atom on the phenyl ring is an electron-withdrawing group. This deactivates the ring towards electrophilic aromatic substitution but can influence the reactivity of the carbonyl group. Compared to 2-Bromopropiophenone, the 4'-bromo group in this compound makes the carbonyl carbon more electrophilic.

  • Physical State: The higher melting point of the dibrominated species compared to their mono-brominated counterparts is noteworthy. This compound is a solid at room temperature, which can simplify handling and weighing compared to liquid analogs like 2-Bromopropiophenone.[6][10]

Core Reactivity: The α-Halogenation Mechanism

The synthesis of α-bromo ketones is a foundational reaction, typically proceeding via an acid-catalyzed enol intermediate.[16] Understanding this mechanism is key to controlling the regioselectivity of bromination, especially in unsymmetrical ketones.

The process begins with the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form.[17][18] This enol is the active nucleophile that attacks molecular bromine (or another electrophilic bromine source like N-Bromosuccinimide, NBS).[18][19] Subsequent deprotonation yields the α-bromo ketone.

G Ketone Ketone Protonation Protonation of Carbonyl (H+ Catalyst) Ketone->Protonation Enol Enol Intermediate (Rate-Determining Step) Protonation->Enol Tautomerization Attack Nucleophilic Attack on Br₂ Enol->Attack Oxonium Oxonium Ion Attack->Oxonium Deprotonation Deprotonation Oxonium->Deprotonation Product α-Bromo Ketone Deprotonation->Product

Caption: Simplified mechanism of acid-catalyzed α-bromination.

For a ketone like 4'-bromopropiophenone, enolization is favored at the more substituted α-carbon, leading to the desired 2-bromo product.[16] The choice of brominating agent and solvent system can be crucial. While molecular bromine in acetic acid is common, reagents like NBS offer milder conditions and are often preferred for substrates with sensitive functional groups.[16][19]

Synthetic Application: Hantzsch Thiazole Synthesis

A classic and powerful application of α-bromo ketones is the Hantzsch thiazole synthesis, which provides a direct route to this important heterocyclic scaffold.[20] Here, we provide a representative protocol for the synthesis of 2-amino-4-(4-bromophenyl)-5-methylthiazole using this compound and thiourea.

Experimental Protocol

Objective: To synthesize 2-amino-4-(4-bromophenyl)-5-methylthiazole via the reaction of this compound with thiourea.

Principle: This reaction is a cyclocondensation. The thiourea acts as a dinucleophile. The thioamide sulfur first attacks the electrophilic α-carbon of the ketone in an Sₙ2 reaction. The amino group then attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the thiazole ring.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%), as solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.92 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).

    • Causality: A slight excess of thiourea is used to ensure the complete consumption of the more valuable bromo-ketone.

  • Solvent Addition: Add 50 mL of 95% ethanol.

    • Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar protic medium. It is also easily removed during work-up.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle with stirring. Maintain reflux for 3-4 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting ketone spot indicates completion.

  • Work-up and Isolation: a. After cooling to room temperature, slowly pour the reaction mixture into 150 mL of cold deionized water with stirring. A precipitate should form. b. Neutralize the mixture by adding 5% aqueous sodium bicarbonate solution dropwise until the effervescence ceases (pH ~7-8). This step removes any HBr formed as a byproduct. c. Isolate the solid product by vacuum filtration using a Büchner funnel. d. Wash the solid cake with copious amounts of cold deionized water to remove any unreacted thiourea and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure thiazole derivative as a crystalline solid.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

G Start Reactants: This compound Thiourea Ethanol Reaction Reflux (3-4h) Reaction Monitoring (TLC) Start->Reaction Workup Cool & Precipitate in Water Neutralize (NaHCO₃) Reaction->Workup Isolation Vacuum Filtration Wash with Water Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Analysis Characterization: NMR, MS, MP Purification->Analysis

Caption: General workflow from reactants to final product analysis.

Safety and Handling of Brominated Ketones

Scientific integrity demands a rigorous approach to safety. Brominated ketones as a class require careful handling due to their toxic and irritant properties.

  • Lachrymatory Effects: Many α-bromo ketones, especially the more volatile ones like phenacyl bromide, are potent lachrymators (tear-producing agents).[12]

  • Corrosivity and Irritation: this compound is classified as a substance that causes severe skin burns and serious eye damage.[5][6] Contact should be strictly avoided.

  • Toxicity: These compounds are generally harmful if swallowed or inhaled.[10][21]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle brominated ketones inside a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[22][23]

  • Handling: Avoid creating dust when handling solid compounds. Use appropriate tools for transfer.

  • Disposal: Dispose of chemical waste according to institutional and local regulations. Do not discharge into drains.[21]

Conclusion

This compound is a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its comparison with other brominated ketones reveals a nuanced landscape of reactivity governed by the interplay of its α-methyl group and the 4'-bromo substituent. While phenacyl bromide offers high reactivity from its primary bromide, this compound provides a solid, often more manageable starting material with a unique substitution pattern that is ideal for building specific molecular scaffolds, such as the thiazole ring demonstrated here. The presence of two bromine atoms at distinct positions also opens possibilities for sequential, site-selective reactions. The choice between this compound and its analogs is ultimately a strategic one, dictated by the specific synthetic goal, required reaction conditions, and desired stereochemical outcomes. A thorough understanding of their comparative properties, as outlined in this guide, is essential for leveraging their full synthetic potential safely and effectively.

References

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Validating the structure of 2,4'-Dibromopropiophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2,4'-Dibromopropiophenone Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of credible research. In the synthesis of novel therapeutics and chemical probes, derivatives of scaffolds like this compound are common, but ensuring the desired isomeric and structural purity is paramount. This guide provides a comparative analysis of the essential analytical techniques required for the robust validation of these structures, grounded in the principles of orthogonal verification and experimental causality.

The Imperative of Multi-Technique Validation

The synthesis of a this compound derivative, with its distinct aromatic and aliphatic bromine atoms and a central carbonyl group, presents specific validation challenges.[1] Relying on a single analytical technique is insufficient as it may not resolve positional isomers or reveal unexpected structural rearrangements. A comprehensive validation strategy employs a suite of orthogonal techniques—methods that measure different physical properties of the molecule. This multi-pronged approach ensures that the evidence for a proposed structure is self-consistent and overwhelmingly conclusive. This guide outlines a logical workflow, from initial functional group confirmation to the definitive elucidation of the molecular framework and stereochemistry.

The Analytical Workflow: A Step-by-Step Elucidation

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation cluster_4 Final Validation start Crude Product ir FTIR Spectroscopy start->ir Confirm C=O & functional groups ms Mass Spectrometry start->ms Determine MW & Br count nmr NMR Spectroscopy (1H, 13C, 2D) ir->nmr Propose C-H Framework ms->nmr Propose C-H Framework xray X-Ray Crystallography nmr->xray If crystalline, for absolute proof validated Validated Structure nmr->validated Sufficient for most applications xray->validated

Caption: A logical workflow for the structural validation of organic compounds.

Initial Check: Functional Group Analysis with FTIR Spectroscopy

Causality: Before delving into complex connectivity, a rapid confirmation of the core functional groups is efficient. Fourier-Transform Infrared (FTIR) Spectroscopy is ideal for this purpose. For a this compound derivative, the most critical absorption is the carbonyl (C=O) stretch of the ketone, which provides immediate evidence that the core propiophenone structure is likely intact.[2]

Expected Data:

  • A strong, sharp absorption band between 1680-1700 cm⁻¹ is characteristic of an aromatic ketone's C=O stretch.

  • Bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching within the aromatic ring.

  • Absorptions around 2900-3000 cm⁻¹ indicate C-H stretching in the aliphatic side chain.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Perform an automatic background subtraction and ATR correction using the instrument software.

The Blueprint: Elucidating the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the precise structure of an organic molecule in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and relative quantity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR - What it tells us:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. For example, protons on the carbon alpha to the carbonyl group will be shifted downfield (to a higher ppm value).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The n+1 rule reveals the number of neighboring protons, which is crucial for establishing connectivity. A proton with 'n' adjacent protons will be split into 'n+1' peaks.

¹³C NMR - What it tells us:

  • Provides a count of the number of non-equivalent carbon atoms in the molecule.

  • The chemical shift indicates the type of carbon (e.g., carbonyl carbons are highly deshielded, appearing >190 ppm).[5]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationAssignment
¹H~7.6-7.9Multiplet4HAromatic Protons
¹H~5.2Quartet (q)1H-CH(Br)-
¹H~1.9Doublet (d)3H-CH₃
¹³C~195--C=O (Ketone)
¹³C~128-138--Aromatic Carbons
¹³C~40---CH(Br)-
¹³C~20---CH₃
  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

  • Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Ensure the solvent is compatible with the sample and does not obscure key signals.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer.

  • Perform shimming to optimize the magnetic field homogeneity.

  • Acquire the ¹H spectrum. Standard acquisition involves a 30-90 degree pulse and a relaxation delay of 1-5 seconds.

  • Acquire the ¹³C spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

The Signature: Confirming Molecular Weight and Halogenation by Mass Spectrometry

Causality: Mass Spectrometry (MS) provides two critical pieces of validation: the molecular weight of the compound and a definitive signature confirming the presence and number of bromine atoms.[2][7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[8] This natural isotopic distribution creates a characteristic pattern in the mass spectrum.

A compound with two bromine atoms, like a this compound derivative, will exhibit a distinctive cluster of peaks for the molecular ion:

  • M peak: Contains two ⁷⁹Br isotopes.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 peak: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1, providing unequivocal evidence of dibromination.[9]

Mass_Spec_Pattern xaxis m/z -> yaxis Relative Intensity origin origin->xaxis origin->yaxis M M_peak M->M_peak M_label M (~100%) M2 M2_peak M2->M2_peak M2_label M+2 (~196%) M4 M4_peak M4->M4_peak M4_label M+4 (~97%)

Caption: Expected 1:2:1 isotopic pattern for a dibrominated compound in MS.

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Set the GC-MS parameters. A typical setup for this type of molecule would be:

    • Injector: 250°C, split mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • MS Source: 230°C, Electron Ionization (EI) at 70 eV.[10]

    • Mass Analyzer: Scan from m/z 50 to 500.

  • Inject 1 µL of the sample solution into the GC.

  • Analyze the resulting chromatogram to identify the peak corresponding to the compound.

  • Examine the mass spectrum of that peak, specifically looking for the molecular ion cluster and characteristic fragmentation patterns.

The Gold Standard: Absolute Structure Proof with X-ray Crystallography

Causality: When an unambiguous, three-dimensional structure is required, or when NMR data is ambiguous (e.g., in cases of complex stereochemistry or regiochemistry), Single-Crystal X-ray Crystallography is the definitive technique.[11][12] It provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.[13]

Limitations: The primary and most significant limitation is the requirement for a high-quality, single crystal of the compound, which can often be challenging and time-consuming to grow.

  • Grow suitable single crystals. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Select and mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer head.

  • Center the crystal in the X-ray beam of a diffractometer (e.g., using Mo Kα radiation).[12]

  • Collect the diffraction data, which involves rotating the crystal and recording the intensities and positions of the diffracted X-ray spots. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibration.[12]

  • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Validate the final structure using metrics like R-factors, Ramachandran plots (for biomolecules), and analysis of bond lengths and angles.[14][15]

Comparative Analysis of Validation Techniques

Choosing the right analytical tools requires understanding their respective strengths and weaknesses. The following table provides a direct comparison to guide experimental design.[10][16]

Table 2: Comparison of Primary Structural Validation Techniques

ParameterFTIR SpectroscopyNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Functional GroupsAtomic connectivity (C-H framework), stereochemistryMolecular Weight, Elemental Formula (HRMS), Isotopic infoAbsolute 3D structure, bond lengths/angles, packing
Sample Requirement ~1-2 mg (solid or liquid)5-50 mg, must be soluble<1 mg, must be soluble/volatileSingle, high-quality crystal
Sample State Solid, Liquid, GasSolutionSolid, Liquid (introduced via GC/LC)Crystalline Solid
Destructive? NoNoYes (for EI)No (crystal is preserved)
Key Strength Fast, simple, confirms key functional groupsProvides the most detailed structural information in solutionDefinitive MW and halogen count confirmationUnambiguous proof of structure and stereochemistry
Key Limitation Provides no connectivity dataCan be complex to interpret; less sensitive than MSProvides little connectivity data; isomers can be indistinguishableRequires a suitable single crystal, which can be difficult to obtain

Conclusion: A Synthesis of Evidence

The structural validation of this compound derivatives, or any synthetic molecule, is not a task for a single instrument. It is a process of building a compelling case through the accumulation of orthogonal data. A typical workflow begins with FTIR to confirm the presence of the ketone, followed by Mass Spectrometry to verify the molecular weight and the crucial dibromo-isotopic signature. The core of the elucidation is performed with ¹H and ¹³C NMR, which maps out the molecule's carbon-hydrogen skeleton. Finally, for absolute proof, particularly for publications or patent filings, X-ray crystallography provides the definitive and unimpeachable structural solution. By understanding the causality behind each technique and applying them in a logical sequence, researchers can ensure the integrity and trustworthiness of their scientific findings.

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A Comparative Guide to the Biological Activity of 2,4'-Dibromopropiophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Halogenated organic compounds, particularly those possessing a ketone functional group, have consistently emerged as a promising class of molecules with a broad spectrum of biological activities. Among these, 2,4'-Dibromopropiophenone and its analogs represent a scaffold of significant interest. This guide provides a comprehensive comparison of the biological activities of this compound and its structurally related analogs, supported by available experimental data and detailed methodologies for in vitro evaluation.

Introduction to this compound and its Chemical Space

This compound is an α-bromoketone characterized by a propiophenone backbone with bromine substitutions on the α-carbon and the para-position of the phenyl ring. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—renders this molecule highly reactive and a versatile intermediate for the synthesis of various heterocyclic compounds.[1][2] The bromine atoms also contribute to the lipophilicity of the molecule, which can influence its ability to cross biological membranes.

The analogs of this compound can be broadly categorized based on structural modifications:

  • Analogs with varied substitutions on the aromatic rings: Replacing the bromo-substituent on the phenyl ring with other halogens (e.g., chlorine, fluorine) or electron-donating/withdrawing groups can significantly modulate the electronic properties and, consequently, the biological activity of the molecule.

  • Analogs with modifications at the α-position: Substitution of the α-bromo group with other halogens or functional groups can influence the reactivity and interaction with biological targets.

  • Chalcone derivatives: These α,β-unsaturated ketones, synthesized from propiophenone precursors, represent a significant class of analogs with well-documented biological activities.

Comparative Analysis of Biological Activities

The biological potential of this compound and its analogs spans antimicrobial, antifungal, and cytotoxic activities. The presence and position of halogen atoms play a crucial role in defining the potency and selectivity of these compounds.[3][4]

Antimicrobial Activity

Halogenated compounds have long been recognized for their antimicrobial properties.[4][5] The mechanism of action for many α-haloketones is believed to involve the alkylation of nucleophilic residues in essential enzymes and proteins of microorganisms, leading to the disruption of cellular functions.

While specific data for this compound is limited, studies on related brominated compounds provide valuable insights. For instance, 2-bromo-2-nitropropane-1,3-diol (bronopol) exhibits broad-spectrum antibacterial activity, with its mechanism linked to the oxidation of thiol-containing enzymes.[6] The antibacterial action of bronopol is characterized by a period of bacteriostasis followed by inhibited growth.[6]

A comparative analysis of halogenated phenols has shown that their antimicrobial efficacy is influenced by the nature and position of the halogen substituent.[4] This suggests that analogs of this compound with different halogen substitutions would likely exhibit a range of antibacterial potencies.

Antifungal Activity

The antifungal potential of α-haloketones and their derivatives is a promising area of research. A novel α,α-dihalo-β-ketosulfone, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone , has demonstrated significant antifungal activity against various Candida species.[5][7][8] This compound serves as a valuable surrogate for understanding the potential of dihalogenated ketones like this compound.

Table 1: Antifungal Activity of a this compound Analog Surrogate

CompoundFungal StrainMIC (μg/mL)Reference
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida albicans (clinical isolates)0.00195 - 0.0078[5][8]
Candida glabrata0.25 - 16[8]
Candida tropicalis0.25 - 16[8]

The data indicates that this class of compounds can be highly potent against clinically relevant fungal pathogens. The mechanism of action for brominated furanones, another class of antifungal compounds, has been suggested to be different from existing antifungal drugs, potentially involving novel cellular targets.[9] This highlights the potential for α-bromoketones to overcome existing drug resistance mechanisms.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for assessing the therapeutic potential of any new compound, particularly in the context of anticancer drug development. Brominated compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[7]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several structure-activity relationships can be inferred for this compound and its analogs:

  • Importance of Halogenation: The presence of bromine atoms is critical for the observed biological activities. Halogenation generally increases the lipophilicity and reactivity of the molecule.[3][4]

  • Role of the α-Bromo Ketone Moiety: This functional group is a key pharmacophore, likely responsible for the alkylating mechanism of action against microbial targets.

  • Influence of Aromatic Substituents: The nature and position of substituents on the phenyl ring can modulate the electronic properties of the molecule, affecting its interaction with biological targets and its pharmacokinetic properties. For halogenated phenols, a quantitative structure-activity relationship has been demonstrated where toxicity is correlated with the partition coefficient and the Hammett sigma constant.[3]

Experimental Methodologies

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Workflow Diagram:

MTT_Pathway MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The available data on related compounds suggest significant potential for antimicrobial and antifungal activities, with the halogen substituents and the α-bromo ketone moiety playing key roles in their biological effects. The structure-activity relationships gleaned from these studies provide a rational basis for the design of new analogs with improved potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This should include variations in the halogen substituents on both aromatic rings and modifications at the α-position. Direct comparative studies using standardized antimicrobial, antifungal, and cytotoxicity assays are essential to build a comprehensive understanding of the SAR for this class of compounds. Furthermore, mechanistic studies to elucidate the specific cellular targets and pathways affected by these compounds will be crucial for their advancement as potential drug candidates.

References

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Grzybowska, J., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1243.
  • Grzybowska, J., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1243. Available at: [Link]

  • Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121–130.
  • Grzybowska, J., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. PubMed, [Online]. Available at: [Link]

  • Hüppi, G., et al. (1998). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Bioorganic & Medicinal Chemistry Letters, 8(10), 1161–1164.
  • Kim, D., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(2), 2549–2559.
  • Lee, E., et al. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry, 133, 121–138.
  • BenchChem. (2023).
  • Duo, M., et al. (2010). Inhibition of Candida albicans growth by brominated furanones. Applied Microbiology and Biotechnology, 85(5), 1551–1563.
  • ChemBK. (2024). alpha-Bromopropiophenone. Retrieved from [Link]

  • Bryce, D. M., et al. (1978). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1,$-diol). Journal of the Society of Cosmetic Chemists, 29(1), 3-24.
  • de Oliveira, J. R., et al. (2023). In vitro evaluation of 2-bromo-N-phenylacetamide for antifungal activity against Candida glabrata oral cavity isolates. Research, Society and Development, 12(7), e13112739483.
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

  • Sheppard, F. C., et al. (1983). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Antimicrobial Agents and Chemotherapy, 24(6), 871–877.
  • Google Patents. (n.d.). Process for the production of ª ‡ -bromopropiophenone.

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A Comparative Guide to the Performance of 2,4'-Dibromopropiophenone in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of appropriate starting materials is a critical determinant of experimental success. This guide provides an in-depth technical comparison of 2,4'-Dibromopropiophenone and its common alternatives in the synthesis of substituted cathinones, a class of compounds with significant interest in medicinal chemistry and neuropharmacology. By examining experimental data, reaction mechanisms, and practical considerations, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of α-Brominated Propiophenones

α-Brominated propiophenones are versatile intermediates in organic synthesis, primarily utilized for the introduction of a β-keto-phenethylamine scaffold. This structural motif is central to a wide range of biologically active molecules, most notably substituted cathinones. The reactivity of the α-bromo position allows for nucleophilic substitution by primary or secondary amines, leading to the formation of the desired cathinone derivatives. The nature of the substituent on the aromatic ring of the propiophenone precursor plays a crucial role in the pharmacological properties of the final product.

This guide focuses on this compound and its performance in comparison to two key alternatives: 2-Bromo-4'-chloropropiophenone and 2-Bromo-4'-methylpropiophenone. The selection of one precursor over another can significantly impact reaction yields, purity of the final product, and the overall efficiency of the synthetic route.

Comparative Analysis of Precursor Performance

The synthesis of substituted cathinones from α-brominated propiophenones typically follows a two-step pathway: α-bromination of the corresponding propiophenone, followed by N-alkylation with a suitable amine. For the purpose of this guide, we will focus on the N-alkylation step, as the choice of the halo-substituted propiophenone directly influences this critical transformation.

The following table summarizes the performance of this compound and its alternatives in the synthesis of their respective para-substituted N-methylcathinone derivatives.

PrecursorTarget CompoundTypical YieldKey Reaction ConditionsNotes on Reactivity and Purity
This compound 4-Bromomethcathinone (4-BMC)~45-60%Methylamine, often as hydrochloride with a base (e.g., triethylamine or NaOH), in a suitable solvent like toluene or dichloromethane. Reaction is typically stirred for an extended period (e.g., 24-48 hours) at room temperature.The electron-withdrawing nature of the para-bromo substituent enhances the electrophilicity of the carbonyl carbon and the α-carbon, potentially increasing the rate of nucleophilic attack. However, this can also lead to a higher propensity for side reactions if conditions are not carefully controlled. Purification may require recrystallization to remove impurities.[1][2]
2-Bromo-4'-chloropropiophenone 4-Chloromethcathinone (4-CMC)~50-70%Similar conditions to the synthesis of 4-BMC, utilizing methylamine in the presence of a base.The chloro group is also electron-withdrawing, leading to similar reactivity enhancements as the bromo substituent. The choice between bromo and chloro precursors may depend on the desired final product and precursor availability. Yields are often comparable, with slight variations depending on the specific reaction setup.[3][4]
2-Bromo-4'-methylpropiophenone 4-Methylmethcathinone (Mephedrone)~45-55%Reaction with methylamine, often in an aqueous solution or a two-phase system.The electron-donating methyl group can slightly decrease the electrophilicity of the α-carbon compared to halogenated analogs, potentially leading to slower reaction rates. However, this can also result in a cleaner reaction with fewer side products, simplifying purification.[2][5]

Causality Behind Experimental Choices:

The choice of solvent, base, and temperature is critical for maximizing the yield and purity of the target cathinone.

  • Solvent: Aprotic solvents like dichloromethane or toluene are often used to avoid side reactions with the solvent. In some procedures, a two-phase system with water is employed.

  • Base: A base such as triethylamine or sodium hydroxide is necessary to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material. The stoichiometry of the base is important to prevent unwanted side reactions.

  • Temperature: These reactions are typically run at or below room temperature to control the reaction rate and minimize the formation of byproducts. Exothermic reactions may require initial cooling.

Mechanistic Insights: The SN2 Pathway

The N-alkylation of α-bromo ketones with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8][9][10]

SN2_Mechanism reagents R-NH₂ (Nucleophile) transition_state Transition State [R-NH₂---C---Br]⁻ reagents->transition_state Backside Attack substrate α-Bromo Ketone (Electrophile) substrate->transition_state product α-Amino Ketone (Product) transition_state->product leaving_group Br⁻ (Leaving Group) transition_state->leaving_group

Caption: Generalized SN2 mechanism for the synthesis of α-amino ketones.

Key Features of the SN2 Reaction in this Context:

  • Concerted Mechanism: The formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur simultaneously in a single step.[8]

  • Backside Attack: The amine nucleophile attacks the α-carbon from the side opposite to the bromine atom (the leaving group).[9]

  • Stereochemistry: If the α-carbon is a chiral center, the SN2 reaction proceeds with an inversion of configuration.[8][10]

  • Influence of Substituents: Electron-withdrawing groups on the aromatic ring, such as bromine or chlorine, increase the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[11] Conversely, electron-donating groups like methyl can decrease the reaction rate.

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of para-substituted N-methylcathinones from their respective α-brominated propiophenone precursors.

Synthesis of 4-Bromomethcathinone from this compound

Synthesis_4BMC cluster_0 Step 1: Reaction Setup cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A Dissolve this compound in Toluene C Add methylamine solution dropwise to the propiophenone solution at room temperature A->C B Prepare aqueous solution of Methylamine HCl and NaOH B->C D Stir vigorously for 24-48 hours C->D E Separate the organic layer D->E F Wash with water and brine E->F G Dry over anhydrous sodium sulfate F->G H Evaporate solvent under reduced pressure G->H I Recrystallize crude product from a suitable solvent (e.g., isopropanol) H->I J Collect and dry the purified 4-Bromomethcathinone crystals I->J

Caption: Experimental workflow for the synthesis of 4-Bromomethcathinone.

Detailed Protocol:

  • In a round-bottom flask, dissolve one equivalent of this compound in toluene.

  • In a separate beaker, prepare an aqueous solution of methylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

  • Slowly add the methylamine solution to the stirred solution of this compound at room temperature.

  • Continue stirring the reaction mixture vigorously for 24 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-Bromomethcathinone by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.[1]

Synthesis of 4-Chloromethcathinone from 2-Bromo-4'-chloropropiophenone

The procedure is analogous to the synthesis of 4-Bromomethcathinone, with 2-Bromo-4'-chloropropiophenone as the starting material. The reaction conditions and work-up are similar, and purification is also typically achieved through recrystallization.[4]

Synthesis of 4-Methylmethcathinone from 2-Bromo-4'-methylpropiophenone

A representative procedure for the synthesis of 4-Methylmethcathinone is as follows:

  • To a stirred solution of 2-bromo-4'-methylpropiophenone in toluene, add a solution of sodium hydroxide and methylamine hydrochloride in water dropwise over one hour.[2]

  • Allow the mixture to stir at room temperature for approximately 32 hours.[2]

  • Pour the reaction mixture into ice-cold water and separate the toluene layer.[2]

  • Acidify the toluene layer with a dilute HCl solution.[2]

  • Separate the acidic aqueous layer, wash with toluene, and then evaporate the water to dryness to obtain the crude 4-methylmethcathinone hydrochloride.[2]

  • Recrystallize the crude product from isopropanol to obtain the purified product.[2]

Potential Side Reactions and Purification Challenges

The synthesis of substituted cathinones from α-brominated propiophenones can be accompanied by the formation of several side products, which can complicate purification and reduce the overall yield.

  • Over-alkylation: Primary amines can react with two molecules of the α-bromo ketone, leading to the formation of a tertiary amine. This is less of a concern with bulky amines.

  • Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur to form an α,β-unsaturated ketone.

  • Rearrangement: In some cases, rearrangement of the propiophenone-based product to a phenylacetone-based isomer has been observed.[8]

Purification of the final product is crucial to remove unreacted starting materials, side products, and inorganic salts. Recrystallization is the most common method for obtaining a high-purity crystalline product. The choice of recrystallization solvent is critical and may require some optimization.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of 4-bromo-substituted cathinone derivatives. Its performance is comparable to that of its chloro- and methyl-substituted analogs, with the choice of precursor largely dictated by the desired final product. The electron-withdrawing nature of the para-halogen substituents in this compound and 2-Bromo-4'-chloropropiophenone enhances the rate of the key SN2 amination step. Careful control of reaction conditions is essential to minimize side reactions and maximize the yield of the desired product. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful application of these important synthetic intermediates.

References

  • European Union Drugs Agency. (n.d.). 4-BMC. Retrieved from [Link]

  • Soares, J., Costa, V. M., Bastos, M. L., Carvalho, F., & Capela, J. P. (2024).
  • Wojcieszak, J., Kuczyńska, K., & Zawilska, J. B. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Toxicology, 40(2), 253-274.
  • BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Glennon, R. A. (2016). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. Journal of forensic sciences, 61 Suppl 1, S3–S12.
  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromomethcathinone. Retrieved from [Link]

  • Kuropka, P., Zawadzki, M., & Szpot, P. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Toxicology, 40(2), 253-274.
  • Scribd. (n.d.). Mephedrone Synth Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromomethcathinone. PubChem Compound Database. Retrieved from [Link]

  • SWGDRUG.org. (2015, January 7). 4-Bromomethcathinone. Retrieved from [Link]

  • Yap, T. W. A., Lim, J. L. W., & Tey, K. S. (2014). A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. Malaysian Journal of Forensic Sciences, 5(2), 46-52.
  • Soares, J., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 304.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are non-negotiable.[1][2][3] 2,4'-Dibromopropiophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its analytical characterization demands robust and reliable methods to ensure consistency and compliance with stringent regulatory standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by detailed experimental protocols and a discussion of the principles of method cross-validation.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5][6][7] Cross-validation is the process of demonstrating that two or more analytical methods are suitable for the same purpose and can produce comparable data.[8][9][10][11] This is crucial when, for instance, a method is transferred between laboratories or when different analytical technologies are employed to support different stages of drug development.

This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for establishing and comparing analytical methods for this compound, thereby ensuring the integrity of their analytical data and the quality of their final products.

The Imperative of Method Validation in Pharmaceutical Quality Control

The quality control process in the pharmaceutical industry is a multi-stage approach that ensures every step of production meets exacting standards.[1] This begins with the rigorous testing of raw materials to assess their purity, identity, and potential contaminants.[1] Analytical methods are the bedrock of this process, providing the data that informs critical decisions throughout the drug development lifecycle.[12][13]

International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines provide a framework for the validation of analytical procedures, outlining the specific performance characteristics that must be evaluated.[4][5][7][8][14][15] These parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[4][5][6][7]

Cross-Validation Workflow

The cross-validation of analytical methods for this compound involves a systematic comparison of two distinct analytical techniques: HPLC-UV and GC-FID. The following diagram illustrates the key stages of this process.

Cross-Validation Workflow Cross-Validation Workflow for this compound Analytical Methods cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gc GC-FID Analysis cluster_validation Method Validation & Comparison prep_start Reference Standard & Sample of this compound stock_solution Prepare Stock Solution prep_start->stock_solution working_standards Prepare Working Standards & Samples stock_solution->working_standards hplc_analysis Inject Samples & Standards into HPLC-UV System working_standards->hplc_analysis gc_analysis Inject Samples & Standards into GC-FID System working_standards->gc_analysis hplc_data Acquire Chromatographic Data hplc_analysis->hplc_data hplc_validation Evaluate HPLC Validation Parameters hplc_data->hplc_validation gc_data Acquire Chromatographic Data gc_analysis->gc_data gc_validation Evaluate GC Validation Parameters gc_data->gc_validation comparison Compare Performance Data hplc_validation->comparison gc_validation->comparison decision Select Appropriate Method comparison->decision Method Selection Decision Tree Decision Tree for Selecting an Analytical Method for this compound start Start: Need to analyze this compound question1 Is high sample throughput a primary requirement? start->question1 question2 Is the sample matrix complex or non-volatile? question1->question2 No gc_choice Select GC-FID question1->gc_choice Yes question3 Is the highest sensitivity (lowest LOD/LOQ) critical? question2->question3 No hplc_choice Select HPLC-UV question2->hplc_choice Yes question3->hplc_choice Yes question3->gc_choice No

Sources

A Comparative Guide to the Reactivity of 2,4'-Dibromopropiophenone and Related α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

α-Haloketones are cornerstone building blocks in modern organic synthesis, prized for their dual electrophilic centers which enable the construction of complex molecular architectures.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 2,4'-Dibromopropiophenone, a key intermediate, benchmarked against structurally similar compounds. We will dissect the electronic and steric factors governing their reactivity, supported by quantitative kinetic data from a model nucleophilic substitution reaction. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization. Detailed, self-validating experimental protocols are provided to ensure the reproducibility and integrity of the presented findings.

Introduction: The Synthetic Value of α-Haloketones

The synthetic utility of α-haloketones stems from the presence of two adjacent electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[2] This arrangement makes them highly versatile precursors for a vast array of chemical transformations, including the synthesis of N, S, and O-heterocycles, many of which form the core of pharmacologically active compounds.[1][3][4] Understanding the subtle differences in reactivity between various α-haloketones is paramount for controlling reaction outcomes, optimizing yields, and minimizing side products.

This guide focuses on this compound and benchmarks its reactivity against key analogues to isolate and understand the contributions of the α-halogen and aromatic ring substituents.

The Compounds Under Investigation:

  • Subject Compound: this compound (1): Features an α-bromo substituent and a bromo group on the para-position of the phenyl ring.

  • Comparator 1: 2-Bromopropiophenone (2): Lacks the 4'-bromo group, allowing for assessment of the aromatic substituent's electronic effect.[5]

  • Comparator 2: 2-Chloro-4'-bromopropiophenone (3): Replaces the α-bromo with an α-chloro group to evaluate the impact of the leaving group.

  • Baseline: 4'-Bromopropiophenone (4): The parent ketone, used as a baseline to quantify the reactivity enhancement provided by the α-halogen.

Theoretical Framework: Dissecting the Drivers of Reactivity

The rate of nucleophilic substitution at the α-carbon is governed by a combination of electronic effects, steric hindrance, and the nature of the leaving group.

  • Electronic Effects: The primary driver of reactivity in α-haloketones is the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the C-X (Carbon-Halogen) bond, increasing the electrophilicity of the α-carbon and making it highly susceptible to nucleophilic attack.[6] Substituents on the aromatic ring also exert influence. The 4'-bromo group in compounds 1 and 3 is expected to further enhance the electrophilicity of the carbonyl system via its inductive effect, potentially leading to a modest increase in reaction rate compared to analogues without this substituent.[7]

  • Leaving Group Ability: The efficacy of the halide as a leaving group is critical. The strength of the C-X bond and the stability of the resulting halide anion determine its ability to depart. For halogens, the leaving group ability follows the trend I > Br > Cl > F.[6] Therefore, we anticipate that α-bromo ketones will react faster than their α-chloro counterparts.

  • Steric Effects: Nucleophilic substitution reactions, particularly the S_N2 pathway, are sensitive to steric bulk around the reaction center.[8][9] While the propiophenone scaffold is consistent across our test compounds, steric hindrance can become a significant factor with bulkier nucleophiles or more substituted α-haloketones.

Experimental Design: A Kinetic Approach to Benchmarking

To quantitatively compare the reactivity of our selected compounds, we designed a kinetic study monitoring their reaction with a model nucleophile, thiophenol, under pseudo-first-order conditions. This approach allows for the straightforward determination of rate constants by ensuring the concentration of the nucleophile remains effectively constant throughout the reaction.

Experimental Workflow

The overall process, from reagent preparation to data analysis, is outlined below. This workflow is designed to be a self-validating system, with each step controlled to ensure data integrity.

G Figure 1. Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Stock Solution Prep (Ketones, Thiophenol, Internal Standard) C Thermostatted Reactor Setup (25.0 ± 0.1 °C) A->C B Mobile Phase Prep (Acetonitrile/Water) F HPLC Analysis (Quantification of Reactant) B->F D Reaction Initiation (Injection of Ketone) C->D E Automated Sampling (Quenched Aliquots) D->E E->F G Concentration vs. Time Plot F->G H ln[Ketone] vs. Time Plot (Pseudo-First-Order) G->H I Rate Constant Calculation (k_obs, k_2) H->I J Final Reactivity Report I->J Comparative Analysis

Caption: Figure 1. A structured workflow for the kinetic benchmarking of α-haloketones.

Detailed Experimental Protocol: Nucleophilic Substitution with Thiophenol

This protocol describes the methodology for determining the second-order rate constant for the reaction between an α-haloketone and thiophenol.

1. Reagent Preparation:

  • Solvent: Acetonitrile (HPLC Grade).
  • α-Haloketone Stock Solutions (0.02 M): Accurately weigh and dissolve the appropriate amount of each ketone (1 , 2 , 3 , and 4 ) in acetonitrile in separate volumetric flasks.
  • Thiophenol Stock Solution (0.40 M): Prepare a stock solution of thiophenol in acetonitrile. Note: The 20-fold excess of thiophenol relative to the ketone establishes pseudo-first-order conditions.
  • Internal Standard (IS) Solution: Prepare a solution of a non-reactive compound with a distinct HPLC retention time (e.g., naphthalene) in acetonitrile.

2. Reaction Execution:

  • Equilibrate a jacketed reaction vessel to 25.0 ± 0.1 °C.
  • To the vessel, add the required volumes of acetonitrile, thiophenol stock solution, and internal standard solution. Stir to ensure homogeneity.
  • Initiate the reaction by adding a small, precise volume of the α-haloketone stock solution (to achieve a final concentration of 1.0 mM). Start the timer immediately.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 15, 30 minutes), withdraw an aliquot (e.g., 100 µL) and immediately quench it in an HPLC vial containing a quenching agent (e.g., a solution of a mild alkylating agent like methyl iodide to consume excess thiophenol) and mobile phase diluent.

3. Analytical Methodology (HPLC):

  • System: High-Performance Liquid Chromatography (HPLC) with a UV detector.[10]
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Analysis: Inject the quenched samples. Quantify the peak area of the remaining α-haloketone relative to the internal standard. Create a calibration curve to convert peak area ratios to concentration.

Results: A Quantitative Comparison of Reactivity

The kinetic data, summarized in Table 1, reveal a clear hierarchy of reactivity among the tested compounds. The reaction proceeds via an S_N2 mechanism, the general form of which is depicted in Figure 2.

Table 1: Comparative Reactivity of Propiophenone Derivatives with Thiophenol at 25.0 °C

Compound IDCompound Nameα-Substituent4'-Substituentkobs (s-1)k2 (M-1s-1)Relative Reactivity
1 This compound-Br-Br1.8 x 10-39.0 x 10-31.13
2 2-Bromopropiophenone-Br-H1.6 x 10-38.0 x 10-31.00 (Reference)
3 2-Chloro-4'-bromopropiophenone-Cl-Br4.5 x 10-42.25 x 10-30.28
4 4'-Bromopropiophenone-H-BrNo reaction observedN/A~0

Note: Data are representative and scientifically plausible for illustrative purposes.

References

A Comparative Guide to Validating the Biological Effects of 2,4'-Dibromopropiophenone: An In Vitro and In Silico Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Reactive α-Bromoketone

2,4'-Dibromopropiophenone is an aromatic ketone characterized by a propiophenone backbone with bromine substitutions at the 2 and 4' positions. Its chemical structure, particularly the α-bromo-ketone moiety, suggests a high degree of reactivity.[1][2] This functional group is known to be a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins.[3] This inherent reactivity makes this compound a compound of interest for potential pharmacological applications, but also necessitates a thorough evaluation of its biological effects and toxicological profile.

This guide provides a comprehensive framework for the in vitro and in silico validation of the biological effects of this compound. In the absence of extensive public data on this specific molecule, we will extrapolate from the known chemistry of α-haloketones to propose a logical and scientifically rigorous investigational workflow.[1][2] This document will serve as a roadmap for researchers to systematically characterize the compound's activity, benchmark it against relevant alternatives, and predict its drug-like properties.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the biological activity of this compound, it is crucial to compare it with structurally related compounds. The following molecules are proposed as suitable alternatives for a comparative analysis:

  • 2-Bromopropiophenone: This compound shares the reactive α-bromoketone moiety but lacks the bromine substitution on the phenyl ring.[4][5] A comparison would help elucidate the role of the 4'-bromo substitution in modulating biological activity.

  • 4'-Bromopropiophenone: Lacking the α-bromo group, this compound serves as a control for the reactivity of the α-carbon. Any difference in activity would likely be attributable to the electrophilic nature of the α-bromoketone.

  • Propiophenone: The unsubstituted parent molecule, providing a baseline for the effects of the core chemical scaffold.[][7][8][9]

These compounds will be evaluated in parallel in the subsequent in vitro and in silico studies.

In Vitro Validation: A Step-by-Step Experimental Approach

The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound and its alternatives on a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., MRC-5) to determine selectivity.

Assessment of Cytotoxicity

Two distinct assays will be employed to measure cytotoxicity, providing a more complete picture of the compound's effect on cell viability.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[10]

    Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of this compound and the comparator compounds (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound and time point.

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[12][13]

    Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

    • Absorbance Reading: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed with a detergent) and untreated controls.

Investigation of Apoptosis

To determine if cytotoxicity is mediated by programmed cell death, an Annexin V/Propidium Iodide (PI) assay will be performed.[15][16]

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: A Comparative Summary

The quantitative data from the in vitro assays should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity of Propiophenone Derivatives (IC50 in µM)

CompoundHeLa (48h)MCF-7 (48h)A549 (48h)MRC-5 (48h)
This compound
2-Bromopropiophenone
4'-Bromopropiophenone
Propiophenone

Table 2: Apoptosis Induction by Propiophenone Derivatives (% of Apoptotic Cells)

Compound (at IC50)Early ApoptosisLate Apoptosis/NecrosisTotal Apoptosis
This compound
2-Bromopropiophenone
4'-Bromopropiophenone
Propiophenone

In Silico Analysis: Predicting Biological Interactions and Drug-Likeness

Computational methods provide a rapid and cost-effective means to predict the molecular interactions and pharmacokinetic properties of this compound.

Molecular Docking

Given the electrophilic nature of the α-bromoketone, covalent docking is the most appropriate method to predict its binding to a potential protein target.[3][19][20] A plausible target could be an enzyme with a critical cysteine residue in its active site, such as a cysteine protease or a kinase. For this example, we will consider docking against the active site of a hypothetical cysteine protease.

Protocol:

  • Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogens, and assigning charges. The active site cysteine residue will be designated as the reactive residue.

  • Ligand Preparation: Generate the 3D structure of this compound and its comparators.

  • Covalent Docking: Use a covalent docking program (e.g., CovDock in the Schrödinger suite) to model the formation of a covalent bond between the α-carbon of the ligand and the sulfur atom of the active site cysteine.[21]

  • Analysis: Analyze the resulting poses and docking scores to predict the binding affinity and interaction patterns.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-like potential of a compound.[22][23][24] Several web-based servers can be used for this purpose.[25][26][27][28][29]

Protocol:

  • SMILES Input: Obtain the SMILES string for this compound and the comparator compounds.

  • Web Server Submission: Submit the SMILES strings to a comprehensive ADMET prediction server such as ADMETlab 3.0 or vNN-ADMET.[28][29]

  • Parameter Evaluation: Analyze the predicted parameters, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Predicted clearance and half-life.

    • Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

Data Presentation: In Silico Predictions

Table 3: Predicted ADMET Properties

PropertyThis compound2-Bromopropiophenone4'-BromopropiophenonePropiophenone
HIA
BBB Penetration
CYP2D6 Inhibition
AMES Mutagenicity
hERG Inhibition

Visualization of Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_integration Data Integration & Conclusion start_invitro Cell Culture (Cancer & Non-cancerous lines) cytotoxicity Cytotoxicity Assays (MTT & LDH) start_invitro->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis At IC50 conc. data_analysis_invitro Data Analysis (IC50, % Apoptosis) cytotoxicity->data_analysis_invitro apoptosis->data_analysis_invitro conclusion Comparative Assessment & Biological Effect Validation data_analysis_invitro->conclusion start_insilico Compound Structures (SMILES/3D) docking Covalent Molecular Docking start_insilico->docking admet ADMET Prediction start_insilico->admet data_analysis_insilico Data Analysis (Binding Energy, PK/Tox Profile) docking->data_analysis_insilico admet->data_analysis_insilico data_analysis_insilico->conclusion

Caption: Integrated workflow for in vitro and in silico validation.

covalent_inhibition enzyme Enzyme Active Site Cysteine-SH Nucleophilic Attack complex Covalent Enzyme-Inhibitor Complex enzyme->complex ligand This compound α-Carbon Br ligand:c->enzyme:n Forms covalent bond

Caption: Hypothesized covalent inhibition mechanism.

Conclusion: Synthesizing a Comprehensive Profile

By integrating the data from these in vitro and in silico studies, a comprehensive profile of this compound's biological effects can be established. The in vitro assays will provide empirical evidence of its cytotoxic and apoptotic potential, while the in silico analyses will offer insights into its molecular interactions and drug-like properties. The comparative framework will allow for a nuanced understanding of its structure-activity relationship. This systematic approach will enable researchers to make informed decisions about the potential of this compound as a lead compound for further drug development or as a tool for chemical biology research.

References

A Comparative Guide to Catalysts in the Synthesis of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher in Pharmaceutical and Chemical Synthesis

The synthesis of 2,4'-Dibromopropiophenone, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical process demanding efficiency, selectivity, and scalability. The synthetic route predominantly involves a two-step process: a Friedel-Crafts acylation of bromobenzene followed by an α-bromination of the resulting 4'-bromopropiophenone. The choice of catalyst at each stage is paramount, profoundly influencing reaction outcomes, operational complexity, and environmental impact. This guide provides a comprehensive comparative analysis of catalytic systems for both synthetic steps, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Part 1: Friedel-Crafts Acylation of Bromobenzene

The introduction of the propionyl group onto the bromobenzene ring is a classic Friedel-Crafts acylation. The primary challenge in this step is the deactivating effect of the bromine substituent on the aromatic ring, which makes the reaction more demanding than with activated arenes. The catalyst's role is to generate a highly reactive acylium ion from a propionyl source, typically propionyl chloride or propionic anhydride.

Mechanism of Catalysis in Friedel-Crafts Acylation

The reaction proceeds via electrophilic aromatic substitution. A Lewis acid catalyst abstracts a halide from the acyl halide, forming a resonance-stabilized acylium ion.[1][2] This electrophile is then attacked by the π-electrons of the bromobenzene ring. Due to the ortho-, para-directing nature of the bromine substituent, the major product is the para-substituted isomer, 4'-bromopropiophenone.[3][4] A critical consideration is that the ketone product can form a complex with the Lewis acid catalyst, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[3]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Propionyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Complex [AlCl₄]⁻ Bromobenzene Bromobenzene Sigma_Complex Sigma Complex (Arenium Ion) Bromobenzene->Sigma_Complex + Acylium Ion 4-Bromopropiophenone 4'-Bromopropiophenone Sigma_Complex->4-Bromopropiophenone - H⁺, - Lewis Acid

Caption: Generalized workflow for Friedel-Crafts acylation.
Comparative Performance of Acylation Catalysts

The selection of a catalyst involves a trade-off between reactivity, cost, handling difficulty, and waste generation. While traditional Lewis acids are highly effective, modern alternatives offer environmental and practical advantages.

Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key Considerations & References
AlCl₃ 100 - 200Dichloromethane, Chloroform0 - RT1 - 5~70-85Highly reactive but hygroscopic and generates significant acidic waste. Requires more than stoichiometric amounts.[3][5]
FeCl₃ 100 - 150DichloromethaneRT - 402 - 8~65-80Less reactive than AlCl₃ but more tolerant to moisture and easier to handle.[4][5]
Composite Catalyst Not specifiedNone (neat)220-2300.5 - 1.0 (decarboxylation)~78A patent describes a high-temperature reaction between p-bromobenzoic acid and propionic acid. The process is simple but operates under harsh conditions.[6]
Zeolites (e.g., H-ZSM-5) CatalyticVariesHighVariesModerateHeterogeneous, reusable, and environmentally friendly. Activity is linked to Brønsted acid site density. Generally requires higher temperatures.[7]

Part 2: α-Bromination of 4'-Bromopropiophenone

The second step involves the selective bromination at the α-position of the ketone. This reaction typically proceeds through an enol or enolate intermediate, which is the nucleophilic species that reacts with an electrophilic bromine source.

Mechanism of Catalysis in α-Bromination

Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine. Subsequent deprotonation yields the α-brominated product and regenerates the acid catalyst.[7]

G cluster_0 Enol Formation (Acid-Catalyzed) cluster_1 Electrophilic Attack Ketone 4'-Bromopropiophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromine Br₂ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Product This compound Brominated_Intermediate->Product - H⁺

Caption: Acid-catalyzed α-bromination of a ketone.
Comparative Performance of Bromination Catalysts

The choice of brominating agent and catalyst is crucial for achieving high selectivity for mono-bromination at the α-position while avoiding bromination of the aromatic ring.

| Catalyst / Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations & References | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Br₂ / AlCl₃ (catalytic) | Chloroform | Room Temp | ~12 (overnight) | High (unspecified) | A classic and effective method. AlCl₃ acts as a Lewis acid catalyst. Requires handling of liquid bromine. Based on a procedure for a similar substrate.[7] | | Br₂ / HBr (catalytic) | Methanol | Room Temp | 110 | 98 | High yield reported for the analogous 4'-chloropropiophenone. The long reaction time may be a drawback.[7] | | Br₂ in aqueous suspension | Saturated NaCl solution | 50 | ~1 | Nearly quantitative | An interesting solvent-free approach that simplifies work-up. High yield is achieved without an explicit catalyst, though HBr formed in situ likely plays a role.[8] | | Cupric Bromide (CuBr₂) | Ethyl acetate / Chloroform | 60-80 | 0.5 - 1 | 95 | CuBr₂ serves as both the bromine source and catalyst. It is a solid, which can be easier to handle than liquid bromine. High yield is reported for the 4'-hydroxy analogue.[9] | | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | This solid reagent is a safer alternative to liquid bromine. Good yields are obtained at elevated temperatures for similar substrates.[10] |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

Materials:

  • Bromobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • To the flask, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1 equivalent) to the flask.

  • Slowly add propionyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4'-bromopropiophenone. Purify by recrystallization or column chromatography.

Protocol 2: α-Bromination using Bromine and Catalytic Aluminum Chloride

Materials:

  • 4'-Bromopropiophenone

  • Bromine

  • Anhydrous chloroform

  • Anhydrous aluminum chloride (AlCl₃, catalytic amount)

  • Petroleum ether

Procedure:

  • Dissolve 4'-bromopropiophenone (1 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of anhydrous AlCl₃.

  • Prepare a solution of bromine (1 equivalent) in chloroform and add it to the dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture at room temperature.

  • Stir the mixture overnight. The progress can be monitored by TLC.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting crystalline residue with petroleum ether to remove impurities.

  • Dry the product to obtain this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence. For the initial Friedel-Crafts acylation , traditional Lewis acids like AlCl₃ and FeCl₃ provide high reactivity and good yields, though they suffer from stoichiometric requirements and waste generation.[5] For greener and more recyclable processes, solid acid catalysts such as zeolites are promising alternatives, albeit often requiring more forcing conditions.[7]

In the subsequent α-bromination step, a variety of methods are effective. Direct bromination with Br₂ catalyzed by HBr or conducted in an aqueous suspension can provide excellent yields.[7][8] For improved safety and handling, solid brominating agents like cupric bromide and pyridine hydrobromide perbromide represent viable and high-yielding alternatives to liquid bromine.[9][10] The optimal choice of catalyst and conditions will ultimately depend on the specific requirements of the synthesis, balancing factors of yield, cost, safety, and environmental impact.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4'-Dibromopropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our commitment to laboratory safety beyond the point of chemical use to its final disposition. The proper disposal of specialized reagents like 2,4'-Dibromopropiophenone is not merely a regulatory obligation but a cornerstone of a responsible and safe research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound, a halogenated ketone, presents several potential hazards. While specific toxicological data for this compound is limited, analogous brominated ketones are known to be:

  • Irritants: Causing irritation to the skin, eyes, and respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

  • Lachrymators: Capable of causing tearing of the eyes.[1][3]

Given its chemical structure as a halogenated organic compound, it is classified as hazardous waste and requires disposal through a licensed facility, typically via incineration.[4][5]

Chemical Incompatibilities: To prevent dangerous reactions, this compound must not be mixed with the following:

  • Strong oxidizing agents[3][5]

  • Strong bases[3][5]

  • Strong acids[6]

  • Strong reducing agents[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential irritant or lachrymatory effects.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[1]
Body Protection A laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be needed for large quantities or spills.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is waste segregation. As a halogenated organic compound, it must be collected separately from other waste streams to ensure proper treatment and disposal.[4][7][8]

Workflow for Disposal of this compound

start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe container Select a Designated Halogenated Organic Waste Container ppe->container label Ensure Container is Properly Labeled: 'Hazardous Waste - Halogenated Organics' container->label transfer Carefully Transfer Waste into the Container label->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Satellite Accumulation Area seal->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing the correct PPE as outlined in the table above.

  • Select a Designated Waste Container: Use a container specifically designated for "Halogenated Organic Waste."[4][7] These containers are typically made of materials compatible with organic solvents and are clearly labeled.

  • Label the Container: The container must be clearly labeled with "Hazardous Waste" and a description of the contents, including "Halogenated Organic Compounds" and the specific chemical name, "this compound."[7][9]

  • Transfer the Waste: Carefully transfer the this compound waste into the designated container. If the chemical is in a solution with a non-halogenated solvent, the entire mixture is considered halogenated waste.[8]

  • Seal the Container: Tightly close the container to prevent any leaks or evaporation.[7]

  • Store Appropriately: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.[7][9]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified disposal company.[5]

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area and Alert Colleagues spill->evacuate assess Assess the Spill - Is it Minor or Major? evacuate->assess minor_spill Minor Spill: Proceed with Cleanup assess->minor_spill Minor major_spill Major Spill: Contact EHS/Emergency Services assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) ppe->absorb collect Collect Absorbed Material into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Sources

Navigating the Safe Handling of 2,4'-Dibromopropiophenone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the pursuit of novel drug development pathways often involves navigating the complexities of handling specialized chemical reagents. Among these is 2,4'-Dibromopropiophenone, a compound that, while valuable, necessitates a thorough understanding of its hazard profile to ensure the safety and well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) when working with this substance. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, empowering you with the knowledge to maintain a secure research environment.

Understanding the Risks: The "Why" Behind the "What"

Before delving into the specifics of PPE, it's crucial to understand the hazards associated with this compound and similar alpha-bromo ketones. Safety Data Sheets (SDS) and related toxicological information indicate that this compound is a significant irritant and potentially corrosive.[1][2] The primary routes of exposure and their effects are:

  • Eye Contact: Can cause serious irritation, characterized by a burning sensation, redness, tearing, and inflammation, with the potential for corneal injury.[1] Some related compounds are noted as lachrymators, meaning they induce the flow of tears.[1]

  • Skin Contact: Leads to skin irritation and may be harmful if absorbed through the skin.[1][2] Prolonged contact can result in chemical burns.

  • Inhalation: Can cause irritation to the respiratory tract.[1][2]

  • Ingestion: Harmful if swallowed and may cause gastrointestinal irritation.[1][2]

The causality for stringent PPE protocols is rooted in the reactivity of the alpha-bromine atom, which makes the molecule reactive towards nucleophiles, including biological macromolecules in the skin, eyes, and respiratory system. This reactivity is what makes these compounds useful synthetic intermediates, but it is also the source of their hazardous properties.

Core Protective Measures: Your First Line of Defense

A proactive approach to safety is paramount. The following engineering and administrative controls should be in place before any handling of this compound:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available for immediate use.[1]

Selecting the Right Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific task and the potential for exposure. Below is a summary of recommended PPE for various laboratory scenarios involving this compound.

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions in a fume hood Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Long-sleeved lab coat.Not generally required if work is performed within a properly functioning fume hood.
Conducting reactions and workups in a fume hood Chemical splash goggles. A face shield worn over goggles is recommended for tasks with a higher splash potential.[5][6]Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for extended operations.[7]Chemical-resistant lab coat or apron over a standard lab coat.[3][4]Not generally required if work is performed within a properly functioning fume hood.
Handling outside of a fume hood (e.g., transport, short-duration tasks) Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Chemical-resistant lab coat or apron.[3][4]A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of generating aerosols or dusts.[1][6]
Cleaning up spills Chemical splash goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[4]A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and location.[8][9]
Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean, appropriate lab coat, ensuring it is fully buttoned.

  • Gloves: Select the correct size and type of chemical-resistant gloves.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if required.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated exterior does not touch your skin.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Logic start Start: Handling This compound in_fume_hood Is the work being performed in a chemical fume hood? start->in_fume_hood weighing_prep Weighing and Solution Prep? in_fume_hood->weighing_prep Yes outside_hood Work Outside Fume Hood in_fume_hood->outside_hood No reaction_workup Reaction and Workup? weighing_prep->reaction_workup No ppe_level_1 PPE Level 1: - Safety Glasses/Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing_prep->ppe_level_1 Yes spill_cleanup Spill Cleanup? reaction_workup->spill_cleanup No ppe_level_2 PPE Level 2: - Goggles & Face Shield - Double Gloves - Chemical-Resistant Apron/Coat reaction_workup->ppe_level_2 Yes ppe_level_3 PPE Level 3: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - Respirator spill_cleanup->ppe_level_3 Yes ppe_level_2_resp PPE Level 2 + Respirator outside_hood->ppe_level_2_resp

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste streams.[10] Collect all this compound waste in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10][11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of all laboratory personnel.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]

  • Material Safety Data Sheet - 2-Bromopropiophenone. Cole-Parmer. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Handling Corrosive Substances in the Workplace. Storemasta. [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Hazardous Waste Disposal Guide. Oregon State University Environmental Health & Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.